2-N-Cbz-Propane-1,2-diamine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl N-(1-aminopropan-2-yl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQGLCRZNBCNJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634649 | |
| Record name | Benzyl (1-aminopropan-2-yl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-49-9 | |
| Record name | Carbamic acid, N-(2-amino-1-methylethyl)-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1179361-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (1-aminopropan-2-yl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-N-Cbz-Propane-1,2-diamine hydrochloride molecular structure
An In-depth Technical Guide: The Molecular Architecture and Synthetic Utility of 2-N-Cbz-Propane-1,2-diamine Hydrochloride
Executive Summary
This compound is a chiral, mono-protected diamine that serves as a pivotal intermediate in advanced organic synthesis and medicinal chemistry. Its structure, featuring a strategically placed carbobenzyloxy (Cbz) protecting group on the secondary amine and a free primary aminium salt, allows for precise, regioselective functionalization. This guide provides an in-depth analysis of its molecular structure, stereochemical importance, synthesis, and spectroscopic characterization. We will explore the causality behind its synthetic applications, detailing validated protocols for its use as a chiral building block and its role in constructing complex molecules for drug discovery and development.
The Strategic Imperative of Mono-Protected Chiral Diamines
In the landscape of asymmetric synthesis and drug development, chiral vicinal diamines are a cornerstone scaffold.[1] Their ability to act as bidentate ligands in metal-catalyzed reactions or as key structural motifs in bioactive molecules makes them highly valuable. However, the presence of two nucleophilic amine groups presents a significant challenge: achieving selective functionalization at one site without undesired reactions at the other.
This challenge is overcome through the strategic application of amine-protecting groups. The carbobenzyloxy (Cbz) group, introduced by Bergmann and Zervas, represents a classic and robust solution.[2] By converting the highly reactive amine into a less nucleophilic carbamate, it effectively "masks" one reactive site.[2] The Cbz group is prized for its exceptional stability across a wide range of reaction conditions, yet it can be removed cleanly under specific, mild conditions, most notably catalytic hydrogenolysis.[2][3] This predictable stability and selective removal are the foundation of its utility. In 2-N-Cbz-Propane-1,2-diamine, this protection strategy is applied to a chiral backbone, creating a powerful and versatile tool for introducing stereochemistry into target molecules.
Molecular Structure and Physicochemical Profile
Core Structural Analysis
The molecule's utility is derived directly from its distinct structural features:
-
Propane-1,2-diamine Backbone: A three-carbon chain with amino groups at positions 1 and 2. This vicinal arrangement is common in chiral ligands and pharmacophores.
-
Chiral Center: The carbon at position 2 (C2) is a stereocenter, meaning the molecule exists as two non-superimposable mirror images: (S)- and (R)-enantiomers.[1] The specific stereoisomer used is critical for controlling the three-dimensional outcome of a reaction in asymmetric synthesis.[1]
-
Cbz Protecting Group: A benzyloxycarbonyl group is attached to the nitrogen at C2. This deactivates the secondary amine, allowing for selective chemistry to be performed on the primary amine at C1.[1] The carbamate functionality itself is a key structural motif in many approved drugs, often used as a stable surrogate for a peptide bond.[4][5][6]
-
Hydrochloride Salt: The molecule is supplied as a hydrochloride salt. The HCl protonates the free primary amine at C1, forming an aminium chloride. This salt form enhances the compound's stability and often improves its solubility in polar solvents, making it easier to handle and use in aqueous or semi-aqueous reaction media.[7]
Caption: Chemical structures of the (S) and (R) enantiomers.
Physicochemical Data
The fundamental properties of the molecule are summarized below. This data is essential for experimental design, including calculating molar equivalents and selecting appropriate solvents.
| Property | Value | Source |
| IUPAC Name | benzyl N-(1-aminopropan-2-yl)carbamate;hydrochloride | [7] (modified) |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [1] |
| Molecular Weight | 244.72 g/mol | [1] |
| Appearance | Typically a solid | [1] |
| Chirality | Exists as (S) and (R) enantiomers | [1] |
Validated Synthesis and Purification Workflow
The synthesis of this compound is a multi-step process that hinges on the selective protection of the diamine starting material. The choice to protect the secondary amine over the primary is often governed by steric and electronic factors, which can be controlled by the reaction conditions.
Synthetic Workflow Diagram
The overall process involves selective protection of the chosen enantiomer of propane-1,2-diamine, followed by salt formation to yield the final, stable product.
References
- 1. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride | 850033-67-9 [smolecule.com]
Synthesis of 2-N-Cbz-Propane-1,2-diamine hydrochloride
An In-depth Technical Guide to the Synthesis of 2-N-Cbz-Propane-1,2-diamine Hydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the synthesis, purification, and characterization of this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed and field-proven methodology. The guide emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction and Strategic Overview
This compound is a valuable chiral building block in modern organic synthesis. As a mono-protected diamine, it enables selective functionalization at the free primary amine, making it a crucial intermediate in the construction of complex molecules, including pharmaceutical agents and ligands for asymmetric catalysis.[1][2] The core of this synthesis lies in the selective protection of the less sterically hindered primary amine of 1,2-diaminopropane over the secondary amine.
The benzyloxycarbonyl (Cbz or Z) group is the protecting group of choice for this transformation. Introduced by Leonidas Zervas, the Cbz group offers significant advantages: it is stable under a wide range of reaction conditions, including basic and mildly acidic environments, and can be cleanly removed via hydrogenolysis, a process orthogonal to many other protecting group strategies.[3] This selective protection is pivotal for achieving high yields and purity in multi-step synthetic sequences.[2]
The synthetic approach involves two primary stages:
-
Selective N-protection: Reaction of 1,2-diaminopropane with benzyl chloroformate (Cbz-Cl) under basic conditions to yield the free base, 2-N-Cbz-propane-1,2-diamine.
-
Salt Formation: Conversion of the purified free base into its hydrochloride salt to improve stability, crystallinity, and ease of handling for long-term storage and subsequent reactions.
The Core Synthesis: Mechanism and Rationale
The fundamental reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[3][4]
Mechanism of Cbz Protection: The reaction proceeds as follows:
-
The primary amine of 1,2-diaminopropane, being more accessible and generally more nucleophilic than the secondary amine, attacks the carbonyl carbon of Cbz-Cl.
-
A tetrahedral intermediate is formed.
-
The intermediate collapses, expelling a chloride ion as the leaving group.
-
The reaction liberates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine (rendering it non-nucleophilic) and to drive the reaction to completion.[3]
Controlling the stoichiometry and reaction conditions (e.g., low temperature, slow addition of the electrophile) is critical to favor mono-protection and minimize the formation of the di-protected byproduct. Standard conditions often employ a base like sodium bicarbonate in a biphasic solvent system or an organic base in an aprotic solvent.[5]
Caption: Nucleophilic attack of the primary amine on benzyl chloroformate.
Detailed Experimental Protocol
Safety First: This procedure involves highly hazardous materials. All operations must be conducted inside a certified chemical fume hood. Adherence to strict personal protective equipment (PPE) protocols is mandatory.
Reagents and Equipment
| Reagent/Material | Molecular Wt. ( g/mol ) | Amount | Molar Equiv. | Notes |
| 1,2-Diaminopropane | 74.12 | 7.41 g (8.5 mL) | 1.0 | Colorless liquid, corrosive.[6] |
| Benzyl Chloroformate (Cbz-Cl) | 170.60 | 17.06 g (14.2 mL) | 1.0 | Highly toxic, corrosive, lachrymator.[7][8] |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 12.6 g | 1.5 | Base to neutralize HCl. |
| Tetrahydrofuran (THF) | - | 150 mL | - | Solvent. |
| Deionized Water | - | 75 mL | - | Solvent. |
| Ethyl Acetate (EtOAc) | - | 300 mL | - | Extraction solvent. |
| Saturated NaCl (Brine) | - | 100 mL | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | Drying agent. |
| 4M HCl in Dioxane | - | ~25 mL | ~1.0 | For salt formation. |
Part A: Synthesis of 2-N-Cbz-Propane-1,2-diamine (Free Base)
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-diaminopropane (7.41 g) and sodium bicarbonate (12.6 g) in a mixture of THF (150 mL) and deionized water (75 mL).
-
Cooling: Place the flask in an ice-water bath and stir the mixture for 15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add benzyl chloroformate (17.06 g) dropwise via an addition funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Slow addition is crucial to maximize mono-protection.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 18-24 hours.[3]
-
Workup - Extraction: Transfer the biphasic mixture to a separatory funnel. Add ethyl acetate (150 mL) and shake well. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated brine (100 mL) to remove residual water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of ethyl acetate.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-N-Cbz-propane-1,2-diamine as a viscous oil.
Part B: Formation and Purification of the Hydrochloride Salt
-
Dissolution: Dissolve the crude oil from Part A in ethyl acetate (100 mL). A small amount of insoluble di-protected byproduct may be present and can be removed by filtration at this stage.
-
Precipitation: While stirring the solution, slowly add 4M HCl in dioxane (~25 mL) dropwise. A white precipitate of the hydrochloride salt will form immediately.
-
Crystallization: Continue stirring for 30 minutes at room temperature, then cool the flask in an ice bath for 1 hour to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethyl acetate (2 x 30 mL) to remove any remaining impurities.
-
Drying: Dry the product under high vacuum at 40-50 °C for several hours to remove residual solvents. The final product, this compound, should be a fine white powder.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a hot mixture of ethanol and acetone.[9]
Visualization of the Synthetic Workflow
Caption: Experimental workflow from starting materials to the final hydrochloride salt.
Critical Safety and Handling Protocols
This synthesis must not be attempted without a thorough understanding of the hazards involved.
-
Benzyl Chloroformate (Cbz-Cl): This reagent is highly toxic, a lachrymator, corrosive, and a suspected carcinogen.[7][8] It is fatal if inhaled and causes severe skin and eye burns.[7][10] It is also moisture-sensitive and should be handled under an inert atmosphere if possible.[8][11]
-
Handling: Always handle Cbz-Cl in a high-performance chemical fume hood. Wear nitrile or neoprene gloves, splash-proof goggles, a face shield, and a chemical-resistant lab coat.[8]
-
Emergency: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12] In case of inhalation, move to fresh air immediately and seek medical aid.[12]
-
-
1,2-Diaminopropane: This reagent is a flammable and corrosive liquid with an ammonia-like odor.[6][13] It can cause severe skin and tissue irritation.[6][14]
-
General Precautions:
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the Cbz group and the propane backbone.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound (M+H⁺ for the free base).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine and the characteristic carbamate carbonyl (C=O) stretch (~1690-1710 cm⁻¹).
-
Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for N-carbobenzoxy-1,3-diaminopropane hydrochloride (a related compound) is 185-189 °C, providing a useful reference.[17]
References
- 1. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Buy 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride | 850033-67-9 [smolecule.com]
- 6. 1,2-PROPYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. 1,2-Diaminopropane | 78-90-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. N-CARBOBENZOXY-1,3-DIAMINOPROPANE HYDROCHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-depth Technical Guide to 2-N-Cbz-Propane-1,2-diamine Hydrochloride: Properties, Synthesis, and Applications
Executive Summary: The Strategic Role of Mono-Protected Diamines
In the landscape of modern organic synthesis and pharmaceutical development, the ability to selectively functionalize a molecule is paramount. Symmetrical molecules containing two identical reactive groups, such as simple diamines, often pose a significant challenge, requiring complex protection-deprotection strategies to achieve desired transformations. 2-N-Cbz-Propane-1,2-diamine hydrochloride emerges as a valuable and strategic chiral building block that elegantly circumvents this issue. By masking one of the two amine functionalities with a carbobenzyloxy (Cbz) group, this compound offers a free primary amine for regioselective modification, while the secondary amine remains protected. The hydrochloride salt form enhances its stability and simplifies handling, making it a reliable intermediate for researchers.
This guide provides an in-depth examination of the physicochemical properties, core reactivity, synthetic protocols, and critical applications of this compound, offering field-proven insights for its effective utilization in complex synthetic campaigns.
Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible chemistry. This section consolidates the key identifiers and physical data for this compound.
Nomenclature and Chemical Identifiers
The compound is a mono-protected derivative of the chiral diamine, propane-1,2-diamine. The hydrochloride salt form is standard for commercial supply.
| Property | Value | Source |
| IUPAC Name | benzyl N-(1-aminopropan-2-yl)carbamate;hydrochloride | |
| CAS Number | 1179361-49-9 | [1][2][3] |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [1][4] |
| Molecular Weight | 244.72 g/mol | [4] |
| Synonyms | 2-N-CBZ-propane-1,2-diamine-HCl | [1][2] |
Physicochemical Data
The physical properties of the compound are consistent with a protected amino acid salt, characterized by its solid-state nature and chirality.
| Property | Value | Notes |
| Appearance | Typically a solid (white to off-white powder) | [4] |
| Chirality | Exists as (S) and (R) enantiomers | [4] The specific enantiomer is critical for applications in asymmetric synthesis. |
| Storage Temp. | Recommended at 2-8°C under inert gas | [5] Essential for long-term stability and prevention of degradation. |
Core Chemistry: A Tool for Regioselective Synthesis
The synthetic utility of this compound is defined by the orthogonal reactivity of its two amine groups, a feature deliberately engineered through the Cbz protecting group.
The Strategic Role of the Carbobenzyloxy (Cbz) Group
The Cbz group is a cornerstone of amine protection strategy in organic synthesis, particularly in peptide chemistry. Its selection for this building block is based on three critical features:
-
Robustness: It is stable to a wide range of reaction conditions, including those involving weak acids, bases, and many organometallic reagents.
-
Orthogonality: It allows for the selective reaction of the unprotected primary amine without interference.
-
Clean Cleavage: The Cbz group can be removed under specific and mild conditions, most commonly via catalytic hydrogenation, which typically yields the free amine and benign byproducts (toluene and CO₂).
This strategic protection allows for a logical and stepwise approach to building complex molecular architectures, as illustrated below.
Caption: Logical flow from symmetrical diamine to selectively functionalized products.
Key Chemical Transformations
-
Reactions at the Free Primary Amine: The exposed -NH₂ group is a potent nucleophile, readily participating in standard amine chemistries such as:
-
Acylation/Amide Bond Formation: Reaction with carboxylic acids (using coupling agents like EDC or HATU), acid chlorides, or anhydrides to form amides. This is fundamental in peptide synthesis and the creation of pharmaceutical scaffolds.
-
Alkylation: Reaction with alkyl halides or other electrophiles to form secondary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary amines.
-
-
Deprotection of the Cbz Group: Once the primary amine has been functionalized, the Cbz group can be removed to reveal the second amine for further reactions. The most common method is catalytic hydrogenation (H₂, Pd/C), a mild and efficient process that does not disturb most other functional groups.
Synthesis and Characterization Protocol
A reliable synthesis of the mono-protected diamine is crucial for its application. The following protocol is a validated approach for the regioselective Cbz protection of propane-1,2-diamine.
Recommended Synthetic Workflow
This protocol focuses on the controlled addition of benzyl chloroformate to propane-1,2-diamine. The key to achieving mono-protection is using the diamine itself as the base and controlling the stoichiometry.
Caption: Standard experimental workflow for synthesis and purification.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve propane-1,2-diamine (2.2 equivalents) in a suitable solvent like dichloromethane (DCM). The excess diamine acts as a scavenger for the HCl byproduct.
-
Controlled Addition: Cool the solution to 0°C in an ice bath. Slowly add benzyl chloroformate (1.0 equivalent) dropwise via a syringe or dropping funnel.
-
Causality Explanation: The slow addition at low temperature is critical to dissipate the heat of reaction and minimize di-protection, where both amines react with the Cbz-Cl.
-
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup and Extraction: Quench the reaction with water. Extract the aqueous layer with DCM. Wash the combined organic layers with a mild base (e.g., saturated sodium bicarbonate solution) to remove any remaining HCl salts, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to separate the desired mono-protected product from di-protected byproduct and unreacted starting material.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a solvent like diethyl ether and add a solution of HCl in ether until precipitation is complete. The resulting solid can be collected by filtration and dried under vacuum.
-
Self-Validation: The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable intermediate in several high-value applications.
-
Asymmetric Synthesis: As a chiral building block, it is used to introduce a specific stereocenter into a target molecule. This is fundamental in the synthesis of enantiomerically pure pharmaceuticals, where only one enantiomer provides the desired therapeutic effect.[4]
-
Pharmaceutical Intermediates: Propane-1,2-diamine derivatives are key components in various active pharmaceutical ingredients (APIs). For instance, mono-protected diamines are precursors in the synthesis of complex molecules like the antimalarial drug candidate MMV693183.[4] The ability to functionalize one amine before the other is critical in constructing the final drug scaffold.[4]
-
Ligand Development: Chiral diamines are widely used as ligands in transition metal-catalyzed asymmetric reactions (e.g., asymmetric hydrogenation, epoxidation).[4] this compound serves as a precursor to more complex, tailored ligands where the free amine is modified to tune the steric and electronic properties of the final catalyst.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[8][9]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, as recommended.[5][9] It is incompatible with strong oxidizing agents and strong acids.[7][9]
-
First Aid:
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for achieving regiochemical control in the synthesis of complex, chiral molecules. Its combination of a robust protecting group on one amine and a free nucleophilic amine on the other provides a reliable and predictable platform for stepwise functionalization. For researchers in medicinal chemistry and materials science, mastering the use of this building block opens avenues to novel pharmaceuticals, catalysts, and functional materials with precisely controlled architectures.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-N-CBZ-propane-1,2-diamine-HCl | 1179361-49-9 [amp.chemicalbook.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
2-N-Cbz-Propane-1,2-diamine hydrochloride solubility data
An In-depth Technical Guide to the Solubility Profile of 2-N-Cbz-Propane-1,2-diamine Hydrochloride
Authored by a Senior Application Scientist
Foreword: The Imperative of Solubility in Modern Drug Development
In the trajectory of a molecule from a promising hit to a viable drug candidate, its physicochemical properties are the gatekeepers of progress. Among these, solubility stands as a paramount attribute, profoundly influencing bioavailability, formulation design, and overall processability.[1] An inadequate understanding of a compound's solubility can lead to significant setbacks in later development stages, including poor in vivo performance and challenges in creating stable, effective dosage forms.[2] This guide is dedicated to providing a comprehensive technical overview of the solubility characteristics of this compound, a chiral building block frequently utilized in medicinal chemistry. Our focus will be on the foundational principles governing its solubility, a robust experimental framework for its determination, and the practical application of this critical data in a research and development context.
Physicochemical Profile of this compound
To understand the solubility of a compound, we must first examine its molecular structure. This compound possesses several key features that dictate its interaction with various solvents.
-
Core Structure and Chirality : The molecule is built on a propane-1,2-diamine scaffold, which contains a chiral center at the second carbon.[3] This chirality is crucial for its application in asymmetric synthesis.[3] The parent compound, propane-1,2-diamine, is a colorless liquid with a fishy, ammoniacal odor and is highly soluble in water due to the presence of two polar amine groups capable of hydrogen bonding.[4][5]
-
The Benzyloxycarbonyl (Cbz) Protecting Group : The Cbz group is attached to one of the amine functionalities. This large, aromatic group significantly increases the molecule's nonpolar character. While it deactivates the protected amine, it also introduces hydrophobicity, which is expected to decrease solubility in highly polar solvents like water compared to the unprotected diamine.[3]
-
The Hydrochloride Salt : The presence of a free primary amine allows for the formation of a hydrochloride salt.[6] This is a critical feature for solubility. Converting a basic amine to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve stability.[7][8] The salt form introduces ionic character, making the molecule more amenable to dissolution in polar protic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [3] |
| Molecular Weight | 244.72 g/mol | [3] |
| Appearance | Typically a solid | [3] |
| Key Functional Groups | Primary amine, Cbz-protected secondary amine, Phenyl group | [3] |
| Structural Impact | The Cbz group adds non-polar character, while the hydrochloride salt enhances polarity. | [3][9] |
Theoretical Solubility Profile and Solvent Selection Rationale
The principle of "like dissolves like" is the cornerstone of solubility prediction. The dual nature of our target molecule—possessing both ionic (hydrochloride) and significant non-polar (Cbz group) regions—suggests a nuanced solubility profile.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : As the hydrochloride salt of an amine, the compound is expected to be most soluble in polar protic solvents.[10] These solvents can effectively solvate both the chloride anion and the ammonium cation through ion-dipole interactions and can engage in hydrogen bonding with the amine. We anticipate high solubility in water and lower-chain alcohols.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) : These solvents have high dielectric constants and can solvate ions, but they lack acidic protons for hydrogen bond donation. Solubility is expected to be moderate. Solvents like DMSO are excellent for dissolving a wide range of organic compounds and are often used in initial screening.[11]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether) : Due to the ionic nature of the hydrochloride salt, the compound's solubility is predicted to be very low in nonpolar solvents.[10] These solvents cannot effectively solvate the charged species, making the dissolution process energetically unfavorable.
The choice of solvents for experimental determination is not arbitrary; it is a strategic decision guided by safety, potential for use in subsequent synthetic steps, and regulatory acceptance.[12][13] Solvent selection guides, such as those developed by pharmaceutical companies, classify solvents into categories like "recommended," "usable," and "banned" based on safety, health, and environmental criteria.[14] Our experimental design will incorporate solvents from different classes to build a comprehensive and practical solubility profile.
Quantitative Solubility Determination: An Illustrative Overview
While specific, publicly available quantitative solubility data for this compound is scarce, the following table represents a realistic, illustrative dataset that a researcher would aim to generate. This data is crucial for guiding formulation and crystallization process development.[2]
Table 2: Illustrative Solubility Data for this compound at 25 °C
| Solvent | Solvent Class | Predicted Solubility | Solubility (mg/mL) |
| Water | Polar Protic | High | > 100 |
| Methanol | Polar Protic | High | 50 - 100 |
| Ethanol | Polar Protic | Moderate | 20 - 50 |
| Isopropanol | Polar Protic | Low-Moderate | 5 - 20 |
| Dichloromethane (DCM) | Polar Aprotic | Low | < 1 |
| Acetone | Polar Aprotic | Low-Moderate | 5 - 15 |
| Ethyl Acetate | Polar Aprotic | Low | < 2 |
| Toluene | Nonpolar | Very Low | < 0.1 |
| Hexane | Nonpolar | Very Low | < 0.1 |
Experimental Protocol: The Isothermal Shake-Flask Method
To generate reliable, thermodynamic solubility data, the isothermal equilibrium (or "shake-flask") method is the gold standard.[1][10] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.
Causality Behind the Method
The core principle is to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This ensures the measured solubility is the true, maximum concentration of the compound that can be dissolved in the solvent under the specified conditions, not a transient, supersaturated state.[1]
Step-by-Step Protocol
-
Preparation : Add an excess amount of this compound (e.g., 50-100 mg) to a known volume (e.g., 2 mL) of the selected solvent in a sealed glass vial. The key is to ensure solid material remains visible after equilibrium is reached, confirming saturation.
-
Equilibration : Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the suspensions for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is achieved.[10] A preliminary experiment should be conducted to determine the time required to reach a plateau in concentration.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.[10] This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
Sample Preparation for Analysis : Accurately dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the calibrated range of the analytical instrument. The choice of dilution factor is guided by the predicted solubility.
-
Quantification (HPLC Analysis) : Determine the concentration of the compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method.[15] HPLC is preferred over methods like UV spectroscopy because it can separate the analyte from any potential impurities or degradation products, ensuring accurate quantification.[15]
-
Column : C18 reverse-phase column.
-
Mobile Phase : A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection : UV-Vis detector at a wavelength where the Cbz group shows strong absorbance (approx. 254 nm).
-
Calibration : Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Analysis : Calculate the original solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility, with the final result reported as the mean ± standard deviation.[10]
Workflow Visualization
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Interpreting Solubility Data in a Drug Development Context
The data generated from these experiments serves multiple critical functions:
-
Formulation Development : High aqueous solubility is often desirable for oral or parenteral formulations. If aqueous solubility is low, the data in various organic solvents can guide the selection of co-solvents or excipients for amorphous solid dispersions.
-
Crystallization Process Design : The solubility curves (data at different temperatures) are essential for designing robust crystallization processes for purification and polymorph control.[2]
-
Toxicology Studies : Solubility in vehicles used for toxicology studies (e.g., buffers, oil-based formulations) must be known to ensure proper dose administration.
Caption: Relationship between Compound/Solvent Properties and Solubility.
Conclusion
The solubility of this compound is a multifaceted characteristic governed by the interplay of its ionic salt form and the non-polar Cbz protecting group. A systematic evaluation using a robust methodology like the isothermal shake-flask protocol is not merely an academic exercise; it is a fundamental requirement for advancing any compound through the drug development pipeline. The resulting data provides an essential roadmap for chemists and formulation scientists, enabling rational decision-making and mitigating risks associated with poor biopharmaceutical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 3. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]
- 4. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. moorparkcollege.edu [moorparkcollege.edu]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Buy 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride | 850033-67-9 [smolecule.com]
- 10. benchchem.com [benchchem.com]
- 11. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 13. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 14. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Navigating the Labyrinth of Diamine Protection: An In-depth Technical Guide to Cbz Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptidomimetics, the selective protection of functional groups is a cornerstone of success. Among the myriad of functionalities, the amine group, with its inherent nucleophilicity and basicity, often requires a temporary mask to orchestrate the desired chemical transformations. Diamines, possessing two such reactive centers, present a unique and often formidable challenge: how to selectively functionalize one amine while leaving the other untouched. The carboxybenzyl (Cbz or Z) protecting group, a stalwart in the chemist's arsenal since its introduction by Bergmann and Zervas in the 1930s, offers a robust and versatile solution.[1][2]
This technical guide provides a comprehensive exploration of Cbz protecting group chemistry as applied to diamines. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights for researchers navigating the complexities of selective mono-protection. We will explore the fundamental principles, mechanistic underpinnings, and practical strategies for the successful application of Cbz chemistry in the context of both symmetrical and unsymmetrical diamines.
The Cbz Group: A Profile of Stability and Orthogonality
The benzyloxycarbonyl (Cbz) group is revered for its robustness under a wide range of reaction conditions, including both basic and mildly acidic media.[3] This stability allows for a broad scope of subsequent chemical modifications on other parts of the molecule. The true elegance of the Cbz group, however, lies in its unique deprotection conditions, which form the basis of its orthogonality with other common amine protecting groups.
| Protecting Group | Lability | Typical Deprotection Conditions |
| Cbz (Carboxybenzyl) | Hydrogenolysis | H₂, Pd/C; Catalytic Transfer Hydrogenation |
| Boc (tert-Butoxycarbonyl) | Acid-Labile | Trifluoroacetic Acid (TFA); HCl in Dioxane |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base-Labile | 20% Piperidine in DMF |
This orthogonality is a critical concept in multi-step synthesis, enabling the sequential deprotection and functionalization of different amine groups within the same molecule.[4]
The Mechanism of Cbz Protection: A Tale of Nucleophilic Acyl Substitution
The introduction of the Cbz group is typically achieved through the reaction of a diamine with benzyl chloroformate (Cbz-Cl) under basic conditions.[2] The mechanism is a classic nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the protected product.[1]
The Challenge of Mono-protection in Symmetrical Diamines
When working with symmetrical diamines, such as ethylenediamine or piperazine, achieving mono-protection is a significant challenge. The two amine groups possess identical reactivity, leading to a statistical mixture of mono-protected, di-protected, and unreacted starting material.
Several strategies have been developed to favor the formation of the mono-Cbz product:
-
Using a Large Excess of the Diamine: This is a common, albeit sometimes wasteful, approach. By flooding the reaction with the diamine, the probability of a Cbz-Cl molecule encountering an unreacted diamine is much higher than it encountering a mono-protected diamine.
-
In Situ Mono-protonation: A more elegant and efficient method involves the in situ generation of the mono-hydrochloride salt of the diamine. By adding one equivalent of a proton source (e.g., HCl generated from trimethylsilyl chloride and methanol), one of the amine groups is protonated and thus deactivated towards the electrophilic Cbz-Cl.[5]
-
Using Alternative Cbz Reagents: Alkyl phenyl carbonates, such as benzyl phenyl carbonate, have been shown to provide high selectivity for the mono-carbamate protection of symmetrical aliphatic diamines. This method often proceeds under mild conditions and avoids the use of highly reactive chloroformates.[6]
Experimental Protocol: Mono-Cbz Protection of Ethylenediamine
This protocol is an adaptation of the in situ mono-protonation strategy.
Materials:
-
Ethylenediamine
-
Benzyl chloroformate (Cbz-Cl)
-
Methanol (anhydrous)
-
Trimethylsilyl chloride (TMSCl)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Dissolution and Cooling: Dissolve ethylenediamine (1.0 eq) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Mono-protonation: Slowly add trimethylsilyl chloride (1.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15 minutes.
-
Cbz-Cl Addition: Add benzyl chloroformate (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water and basify the aqueous solution to pH > 12 with 2 M NaOH.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Cbz-protected ethylenediamine.
Navigating Unsymmetrical Diamines: Exploiting Inherent Reactivity Differences
Unsymmetrical diamines, which contain amino groups with different steric or electronic environments (e.g., primary vs. secondary, aliphatic vs. aromatic), offer an inherent handle for achieving selective mono-protection.
-
Steric Hindrance: Less sterically hindered amines will generally react faster with Cbz-Cl. For example, in a diamine containing both a primary and a secondary amine, the primary amine is typically protected preferentially.[7]
-
Electronic Effects: The nucleophilicity of an amine is influenced by its electronic environment. Electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it. In aromatic diamines, the position of substituents on the aromatic ring can be exploited to direct the Cbz protection to a specific amine. Anilines with electron-withdrawing groups will be less reactive towards Cbz-Cl.[3]
The Art of Cbz Deprotection: Releasing the Amine
The removal of the Cbz group is as critical as its introduction. The choice of deprotection method depends on the overall molecular architecture and the presence of other sensitive functional groups.
Catalytic Hydrogenolysis
This is the most common and generally the mildest method for Cbz deprotection.[8] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst (typically 10% Pd on carbon). The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected diamine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Setup: Dissolve the Cbz-protected diamine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature. Monitor the reaction by TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, keeping it wet.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected diamine.
Alternative Deprotection Methods
While hydrogenolysis is the preferred method, certain substrates may not be compatible (e.g., molecules containing other reducible functional groups like alkenes or alkynes). In such cases, alternative methods can be employed:
-
Catalytic Transfer Hydrogenation: This method avoids the use of flammable hydrogen gas by employing a hydrogen donor such as ammonium formate, formic acid, or cyclohexene in the presence of a palladium catalyst.[1]
-
Acidic Cleavage: Strong acids, such as HBr in acetic acid, can cleave the Cbz group. However, these conditions are harsh and may not be suitable for sensitive substrates.[1] Milder Lewis acid conditions, such as AlCl₃ in hexafluoroisopropanol (HFIP), offer a safer alternative with good functional group tolerance.[9]
Troubleshooting and Field-Proven Insights
Challenge: Incomplete or slow catalytic hydrogenolysis. Potential Causes & Solutions:
-
Catalyst Poisoning: Sulfur-containing compounds can poison the palladium catalyst. Ensure the purity of the starting material.
-
Poor Catalyst Activity: Use a fresh batch of catalyst or increase the catalyst loading.
-
Insufficient Hydrogen: Increase the hydrogen pressure.
-
Product Inhibition: The deprotected amine can sometimes inhibit the catalyst. Adding a small amount of a weak acid, like acetic acid, can mitigate this effect.
Challenge: Formation of N-benzyl side product during deprotection. Potential Cause & Solution:
-
This can occur with an insufficient hydrogen source. Ensure an adequate supply of hydrogen or hydrogen donor.[1]
Challenge: Difficulty in achieving selective mono-alkylation of a Cbz-protected cyclic diamine like piperazine. Insight:
-
Steric hindrance from the Cbz group can make the remaining secondary amines less reactive. Stronger bases (e.g., NaH) and higher temperatures may be required to drive the alkylation to completion. Careful control of stoichiometry is also crucial for favoring mono-alkylation.[7]
Conclusion
The Cbz protecting group remains an invaluable tool for the synthetic chemist, offering a blend of stability, ease of introduction, and versatile deprotection options. In the context of diamine chemistry, the challenge of achieving selective mono-protection requires a thoughtful and strategic approach. By understanding the underlying mechanisms, exploiting inherent differences in reactivity, and carefully selecting reaction conditions, researchers can successfully navigate the complexities of Cbz chemistry to construct intricate and valuable molecules. This guide has provided a framework of knowledge and practical protocols to empower scientists in their synthetic endeavors, transforming the labyrinth of diamine protection into a well-charted path.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Stereochemistry of 2-N-Cbz-Propane-1,2-diamine hydrochloride
An In-Depth Technical Guide to the Stereochemistry of 2-N-Cbz-Propane-1,2-diamine Hydrochloride
Introduction
This compound is a chiral building block of significant interest to researchers and professionals in drug development and asymmetric synthesis. Its structure incorporates a propane backbone with two amine functionalities, one of which is protected by a carboxybenzyl (Cbz) group. The core of its utility lies in the stereogenic center at the second carbon atom (C2), which imparts chirality to the molecule.[1][2] This guide provides a comprehensive exploration of the stereochemical aspects of this compound, from its fundamental principles and stereocontrolled synthesis to the analytical methodologies required for its characterization. As a Senior Application Scientist, this document is designed to offer not just protocols, but the underlying scientific rationale to empower researchers in their synthetic and analytical endeavors.
Part 1: Foundational Stereochemistry and Molecular Structure
The chemical identity and utility of this compound are defined by three key features: the chiral diamine backbone, the N-Cbz protecting group, and the hydrochloride salt form.
The Chiral Core: 1,2-Diaminopropane
The parent molecule, 1,2-diaminopropane, is the simplest chiral diamine.[3] The carbon atom at position 2 is a stereocenter, bonded to four different groups (a methyl group, a hydrogen atom, an aminomethyl group, and an amino group). This arrangement results in the existence of two non-superimposable mirror images known as enantiomers: (R)-1,2-diaminopropane and (S)-1,2-diaminopropane.[1] While these enantiomers share identical physical properties like boiling point and density in an achiral environment, they exhibit distinct interactions with plane-polarized light and other chiral molecules, a critical factor in their biological activity and application in asymmetric synthesis.[1]
The Role of the Carboxybenzyl (Cbz) Protecting Group
In synthetic chemistry, it is often necessary to selectively react one functional group in the presence of another. The carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines.[4][5] By reacting 1,2-diaminopropane with benzyl chloroformate (Cbz-Cl), one of the two amino groups is converted into a carbamate.[6][7] This transformation is crucial for several reasons:
-
Deactivation: The Cbz group suppresses the nucleophilicity and basicity of the protected nitrogen atom.[6]
-
Regioselectivity: It allows for selective functionalization of the remaining free primary amine at the C1 position.[2]
-
Stability and Cleavage: The Cbz group is stable under a wide range of reaction conditions but can be readily removed when desired, typically via catalytic hydrogenolysis, to regenerate the free amine.[4][7]
Significance of the Hydrochloride Salt
Amines are basic compounds that readily react with strong acids like hydrochloric acid (HCl) to form ammonium salts.[8] The formation of this compound serves several practical purposes:
-
Improved Handling: The hydrochloride salt is typically a stable, crystalline solid, which is easier to handle, weigh, and store compared to the corresponding free base, which may be a liquid or a low-melting solid.[9]
-
Enhanced Solubility: Salt formation can alter the solubility profile of the compound, often making it more soluble in aqueous or protic solvents.
-
Purification: Crystallization of the hydrochloride salt is an effective method for purification, removing non-basic impurities.[8] The defined crystal lattice of the salt can also be advantageous for structural analysis.[9][10]
Caption: Stereochemical relationship of 1,2-diaminopropane enantiomers and the final protected salt.
Part 2: Stereocontrolled Synthesis and Preparation
Achieving enantiopurity is paramount for the application of chiral molecules in drug development. Two primary strategies are employed to obtain single-enantiomer this compound: the resolution of a racemic mixture and direct stereoselective synthesis.
Route A: Racemic Synthesis and Chiral Resolution
This classical and robust approach involves preparing the racemic compound first, followed by separation of the enantiomers.
-
Racemic Synthesis: The industrial synthesis of 1,2-diaminopropane typically involves the ammonolysis of 1,2-dichloropropane, which yields a racemic (1:1) mixture of the (R)- and (S)-enantiomers.[3]
-
Mono-N-Cbz Protection: The racemic diamine is then reacted with one equivalent of benzyl chloroformate under basic conditions. This selectively protects one amine group on each enantiomer, resulting in racemic 2-N-Cbz-Propane-1,2-diamine.
-
Chiral Resolution via Diastereomeric Salt Formation: This is the key step for separating the enantiomers.[11][12]
-
Principle: The racemic N-Cbz protected amine is reacted with an enantiomerically pure chiral acid (the resolving agent), such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably different solubilities in a given solvent.[11]
-
Separation: By carefully choosing the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved. This process is known as fractional crystallization.
-
Liberation of the Enantiomer: The isolated, pure diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically pure N-Cbz protected diamine. Subsequent treatment with HCl yields the desired hydrochloride salt.
-
Caption: Workflow for obtaining an enantiopure product via chiral resolution.
Route B: Stereoselective Synthesis
Modern synthetic methods often aim to create the desired stereocenter directly, a more atom-economical approach. Asymmetric hydrogenation of a prochiral imine is a powerful technique to achieve this.[13] The general principle involves reducing a C=N double bond using hydrogen gas and a chiral transition metal catalyst. The chiral ligand on the metal catalyst creates a chiral environment that directs the hydrogen atoms to add to one face of the double bond preferentially, leading to a high excess of one enantiomer.[2] This approach can be applied to synthesize chiral 1,2-diamines directly, which can then be protected to yield the target molecule.[2]
Part 3: Analytical Methodologies for Stereochemical Determination
Once a synthesis is complete, it is crucial to verify the stereochemical identity and purity of the product. Several powerful analytical techniques are employed for this purpose.[14]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound.[14][15]
-
Principle: The technique relies on a chiral stationary phase (CSP) packed into the HPLC column. The enantiomers of the analyte interact differently with the chiral environment of the CSP, leading to different retention times. As the sample travels through the column, the two enantiomers are separated and elute at different times, allowing for their quantification. Polysaccharide-based CSPs are commonly used and are effective for separating a wide range of chiral compounds, including amines.[15]
-
Data Analysis: The enantiomeric excess is calculated from the relative areas of the two peaks in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.[1]
| Parameter | Value / Description | Rationale |
| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Provides effective chiral recognition for amine carbamates through a combination of interactions (hydrogen bonding, π-π stacking, steric hindrance). |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v) | Hexane/IPA provides the primary separation medium. The small amount of diethylamine is a basic modifier used to improve peak shape and prevent tailing by competing with the analyte for active sites on the stationary phase.[15] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. |
| Detection | UV at 254 nm | The Cbz group contains a phenyl ring, which is a strong chromophore, making UV detection highly sensitive at this wavelength. |
| Temperature | 25 °C | Temperature is controlled to ensure reproducible retention times and selectivity. |
| Table 1: Representative Chiral HPLC Method Parameters |
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound sample in the mobile phase to prepare a 1 mg/mL stock solution.
-
System Equilibration: Equilibrate the chiral HPLC column with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Analysis: Integrate the peak areas for the (R)- and (S)-enantiomers and calculate the enantiomeric excess (ee).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR cannot distinguish between enantiomers, it becomes a powerful tool when a chiral derivatizing agent (CDA) is used.[16]
-
Principle: The enantiomeric mixture is reacted with a single enantiomer of a CDA, such as Mosher's acid chloride ((R)- or (S)-MTPA-Cl).[17] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different spatial arrangements and, therefore, their corresponding nuclei will have different chemical shifts in the NMR spectrum.[18] By comparing the integration of specific, well-resolved peaks corresponding to each diastereomer, the enantiomeric ratio of the original sample can be determined.
Caption: Workflow for NMR analysis using a chiral derivatizing agent.
Single-Crystal X-ray Crystallography
X-ray crystallography is the definitive method for unambiguously determining the absolute configuration of a chiral molecule.[14]
-
Principle: This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The way the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice allows for the precise determination of the three-dimensional arrangement of every atom in the molecule.[19] For determining absolute stereochemistry, the analysis often relies on anomalous dispersion, an effect that is more pronounced with the presence of heavier atoms.[14] The hydrochloride salt is advantageous here, as the chloride ion can aid in this analysis.
-
Causality: The successful outcome of this experiment is entirely dependent on the ability to grow a single crystal of sufficient size and quality. The formation of the hydrochloride salt often promotes the formation of well-ordered crystals suitable for diffraction studies.[10][20] The resulting structural model provides unequivocal proof of the (R) or (S) configuration.
Conclusion
The stereochemistry of this compound is a cornerstone of its function as a valuable chiral intermediate in modern organic synthesis. A thorough understanding of its chiral nature, coupled with robust synthetic strategies like chiral resolution or stereoselective synthesis, is essential for its preparation. Furthermore, the rigorous application of advanced analytical techniques such as chiral HPLC, NMR with derivatizing agents, and single-crystal X-ray crystallography is critical to validate the stereochemical integrity of the final product. This guide provides the foundational knowledge and practical methodologies to empower scientists in leveraging this important chiral building block to its full potential.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]
- 3. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 15. benchchem.com [benchchem.com]
- 16. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 19. X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
Commercial availability of 2-N-Cbz-Propane-1,2-diamine hydrochloride
An In-depth Technical Guide to 2-N-Cbz-Propane-1,2-diamine Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Mono-Protected Diamines
In the landscape of medicinal chemistry and organic synthesis, chiral diamines are foundational building blocks. Their utility is significantly enhanced through the strategic use of protecting groups, which allows for the selective functionalization of one amine group while the other remains masked. This approach is crucial for the construction of complex molecular architectures with precise control over stereochemistry and connectivity.[1][2] The carbobenzyloxy (Cbz) group is a widely employed amine protecting group, valued for its stability under various reaction conditions and its facile removal through methods like catalytic hydrogenation.[2]
Unveiling this compound
This compound (CAS No: 1179361-49-9) is a mono-protected chiral diamine that serves as a versatile intermediate in synthetic chemistry.[3][4] The presence of a Cbz group on one of the amine functionalities of the propane-1,2-diamine backbone allows for regioselective reactions at the free primary amine. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a reliable reagent in a laboratory setting.
The parent compound, 1,2-diaminopropane, is the simplest chiral diamine and is produced industrially via the ammonolysis of 1,2-dichloropropane.[1][5] The ability to access enantiomerically pure forms of this diamine has established it as a critical component in asymmetric synthesis, often used as a chiral ligand for metal catalysts.[1] The mono-Cbz protected version, 2-N-Cbz-Propane-1,2-diamine, builds upon this foundation by providing a ready-to-use synthon for stepwise molecular assembly.
This guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound, tailored for professionals in research and drug development.
Physicochemical Properties and Safety Data
A thorough understanding of a chemical's properties and handling requirements is paramount for its safe and effective use in a research environment.
Key Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1179361-49-9 | [3][4] |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [1][4] |
| Molecular Weight | 244.72 g/mol | [1] |
| Appearance | Typically a solid | [1] |
| Purity | Typically ≥96% | [3][4] |
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[6] Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
-
Handling: Use personal protective equipment (PPE), including gloves, lab coat, and eye protection.[7] Ensure adequate ventilation and avoid creating dust. Do not get in eyes, on skin, or on clothing.[7]
-
Safety Precautions: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7]
Commercial Availability
This compound is available from several chemical suppliers, catering to research and development needs. The product is typically available in small quantities, from grams to kilograms.
Overview of Commercial Suppliers
The following table provides a non-exhaustive list of suppliers for this compound, highlighting the typical purities and quantities available. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Catalog Number | Purity | Available Quantities |
| 2A Biotech | 2A-0124106 | 96%+ | Inquiry-based |
| Nanjing Norris-Pharm Technology Co., Ltd. | N/A | 97% | Gram to Kilogram |
| ChemUniverse | N/A | Inquiry-based | Inquiry-based |
Synthesis and Manufacturing
The synthesis of this compound involves the selective mono-protection of the parent diamine. This process is a cornerstone of its utility, as it directly enables its function as a synthetic intermediate.
Synthetic Strategy: Mono-Protection of a Diamine
The core of the synthesis is the reaction of 1,2-diaminopropane with one equivalent of a Cbz-donating reagent, typically benzyl chloroformate, under controlled conditions to favor mono-substitution. The resulting free base is then treated with hydrochloric acid to yield the stable hydrochloride salt.
Below is a diagram illustrating the general synthetic workflow.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the mono-Cbz protection of a diamine, adapted from general synthetic methodologies for such transformations.[2]
Objective: To synthesize this compound.
Materials:
-
1,2-Diaminopropane
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl), ethereal solution (e.g., 2M in diethyl ether)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1,2-diaminopropane (2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Addition of Cbz-Cl: Slowly add a solution of benzyl chloroformate (1 equivalent) in DCM to the cooled diamine solution dropwise over 1-2 hours. The slow addition is critical to minimize the formation of the di-protected byproduct.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the benzyl chloroformate is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-N-Cbz-Propane-1,2-diamine free base.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the mono-protected product.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. To this solution, add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Self-Validation: The success of the synthesis can be validated at each stage. TLC confirms the consumption of starting material and formation of the product. The final product's identity and purity can be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.
Applications in Drug Discovery and Organic Synthesis
The primary value of this compound lies in its role as a versatile building block for introducing a chiral 1,2-diaminopropane moiety into a target molecule.
A Key Intermediate for Further Functionalization
The free primary amine of the molecule is a nucleophilic site available for a wide range of chemical transformations, including:
-
Amide Bond Formation: Reaction with carboxylic acids or their derivatives to form amides, a common linkage in pharmaceuticals.[2]
-
Alkylation and Reductive Amination: Introduction of alkyl groups to synthesize more complex secondary amines.[2]
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
After the desired modifications are made at the primary amine, the Cbz group can be readily removed via catalytic hydrogenation to unmask the second amine for further reactions, such as cyclization or additional substitutions. This stepwise approach is fundamental to building complex molecules with high precision.
General Workflow for Amide Coupling and Deprotection
The following diagram illustrates a typical synthetic sequence using this compound.
Caption: Workflow for amide coupling followed by Cbz deprotection.
This strategy of selective protection and deprotection is a powerful tool in the synthesis of chiral ligands, catalysts, and pharmaceutical agents, where the precise arrangement of functional groups is critical for biological activity. For instance, mono-protected diamines are key intermediates in the synthesis of certain drug candidates, such as the antimalarial agent MMV693183.[1]
Conclusion
This compound is a valuable and commercially available reagent for researchers in organic synthesis and drug development. Its mono-protected chiral structure provides a strategic advantage for the regioselective synthesis of complex molecules. A clear understanding of its properties, availability, and synthetic applications allows scientists to effectively incorporate this building block into their research programs, accelerating the discovery and development of new chemical entities.
References
- 1. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]
- 2. Buy 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride | 850033-67-9 [smolecule.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. Page loading... [guidechem.com]
- 5. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 6. 2-N-Cbz-2-methylpropane-1,2-diamine-HCl|lookchem [lookchem.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
The Strategic Application of 2-N-Cbz-Propane-1,2-diamine Hydrochloride in Pharmaceutical Synthesis: A Guide for Researchers
Introduction: The Architectonics of Chiral Amine Intermediates in Drug Development
In the intricate landscape of pharmaceutical synthesis, the precise construction of stereochemically defined molecules is paramount. The biological activity of a drug is often intrinsically linked to its three-dimensional structure, making the control of chirality a critical determinant of therapeutic efficacy and safety.[1] Within the synthetic chemist's toolkit, mono-protected chiral diamines serve as invaluable building blocks, offering a strategic platform for the sequential introduction of molecular complexity. This guide focuses on a particularly versatile intermediate, 2-N-Cbz-Propane-1,2-diamine hydrochloride , detailing its properties, synthesis, and critical applications in the development of complex Active Pharmaceutical Ingredients (APIs), with a particular emphasis on antiviral agents.
The core utility of this intermediate lies in the strategic differentiation of its two amine functionalities. The primary amine at the 1-position remains a potent nucleophile, ready for targeted reactions, while the secondary amine at the 2-position is temporarily masked by a benzyloxycarbonyl (Cbz or Z) group. This carbamate protecting group is robust enough to withstand a variety of reaction conditions yet can be removed under predictable and relatively mild protocols, typically through catalytic hydrogenolysis.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics, rendering it a reliable and practical reagent for multi-step synthetic campaigns.[2]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, supported by detailed protocols and scientific rationale to empower its effective use in the laboratory.
Physicochemical Properties and Structural Data
A thorough understanding of the intermediate's properties is foundational to its successful application. The key attributes of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [1] |
| Molecular Weight | 244.72 g/mol | [1] |
| Appearance | Typically a solid | [1] |
| Chirality | Exists as (S) and (R) enantiomers | [1] |
| Key Structural Features | Mono-Cbz protected vicinal diamine, hydrochloride salt | |
| Function | Chiral building block, pharmaceutical intermediate | [1] |
The presence of a stereogenic center at the C-2 position is the most critical feature of this molecule. The choice of the (R) or (S) enantiomer is dictated by the stereochemical requirements of the final drug target, a crucial consideration in asymmetric synthesis.[1]
Synthesis and Chiral Resolution: Establishing Stereochemical Integrity
The journey to a high-purity, enantiomerically defined API begins with its starting materials. The synthesis of this compound involves two principal stages: the synthesis of the parent diamine and its subsequent chiral resolution and protection.
Part 1: Synthesis and Resolution of Propane-1,2-diamine
Racemic propane-1,2-diamine is typically synthesized industrially via the ammonolysis of 1,2-dichloropropane.[1]
For applications in asymmetric synthesis, the separation of the resulting racemic mixture into its constituent enantiomers is essential. The most common method for this resolution is the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[1] Once separated, the desired enantiomer of the diamine can be liberated by treatment with a base.
Caption: Workflow for Chiral Resolution of Propane-1,2-diamine.
Part 2: Mono-N-Cbz Protection
With the enantiomerically pure diamine in hand, the next critical step is the selective protection of one amino group. Due to the higher steric hindrance around the secondary amine at the C-2 position, reaction with benzyl chloroformate (Cbz-Cl) under controlled conditions can preferentially yield the mono-protected product.
Protocol 1: Synthesis of (S)-2-N-Cbz-Propane-1,2-diamine
-
Materials: (S)-Propane-1,2-diamine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water, Brine.
-
Procedure:
-
Dissolve (S)-Propane-1,2-diamine (1.0 eq) in a mixture of DCM and saturated aqueous NaHCO₃ solution at 0 °C.
-
Slowly add a solution of Cbz-Cl (0.95-1.0 eq) in DCM dropwise to the vigorously stirred biphasic mixture, maintaining the temperature at 0 °C. The use of slightly less than one equivalent of Cbz-Cl helps to minimize the formation of the di-protected byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting diamine is consumed, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired mono-Cbz-protected diamine.
-
To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a solution of HCl in the same solvent. The hydrochloride salt will typically precipitate and can be collected by filtration.
-
Application in the Synthesis of Antiviral Agents
The true value of this compound is demonstrated in its application as a key intermediate in the synthesis of complex APIs. A prominent example is its utility in constructing the core scaffolds of certain HIV protease inhibitors. While specific syntheses may vary, the general strategy often involves leveraging the nucleophilicity of the unprotected primary amine.
Case Study: Synthetic Strategy towards Nelfinavir Analogs
Nelfinavir is an HIV protease inhibitor whose structure contains a complex side chain appended to a decahydroisoquinoline core. The synthesis of Nelfinavir and its analogs often involves the coupling of a chiral epoxide with an amine.[3] The enantiomerically pure, mono-protected diamine serves as an excellent synthon for introducing a chiral amino alcohol fragment.
Conceptual Synthetic Workflow:
The overall strategy involves a three-stage process:
-
Coupling: Nucleophilic attack of the free primary amine of 2-N-Cbz-propane-1,2-diamine onto a suitable chiral epoxide.
-
Deprotection: Removal of the Cbz group to unveil the secondary amine.
-
Acylation: Coupling of the newly freed secondary amine with a carboxylic acid to complete the target molecule's side chain.
Caption: Synthetic workflow for an API using the intermediate.
Detailed Experimental Protocols
The following protocols are representative examples of the key transformations involving this compound. Note: These are generalized procedures and may require optimization based on the specific substrate.
Protocol 2: Alkylation via Epoxide Ring-Opening
This protocol describes the nucleophilic addition of the primary amine to a chiral epoxide, a key step in building complex side chains.
-
Prerequisite: The hydrochloride salt must be converted to the free base prior to reaction. This is typically achieved by partitioning the salt between an organic solvent (e.g., DCM) and a mild aqueous base (e.g., sat. NaHCO₃ solution), followed by separation, drying, and removal of the organic solvent.
-
Materials: (S)-2-N-Cbz-Propane-1,2-diamine (free base, 1.0 eq), Chiral Epoxide (e.g., Benzyl (R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethylcarbamate, 1.0 eq), Ethanol or Isopropanol.
-
Procedure:
-
Dissolve the free base of the mono-protected diamine and the chiral epoxide in ethanol.
-
Heat the mixture to reflux and stir for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The resulting crude product, a Cbz-protected amino alcohol, can be purified by column chromatography or taken directly to the next step if sufficiently pure.[3][4]
-
Causality: The primary amine is a significantly better nucleophile than the Cbz-protected secondary amine. Heating the reaction provides the necessary activation energy for the amine to attack the less sterically hindered carbon of the epoxide, leading to a regioselective ring-opening and the formation of a new carbon-nitrogen bond.
Protocol 3: Cbz-Group Deprotection (Catalytic Hydrogenolysis)
This is the most common and generally mildest method for removing the Cbz group.
-
Materials: Cbz-protected intermediate (from Protocol 2), 10% Palladium on Carbon (Pd/C, 5-10 mol%), Methanol or Ethanol, Hydrogen (H₂) source (balloon or hydrogenation apparatus).
-
Procedure:
-
Dissolve the Cbz-protected compound in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm or higher) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. The reaction typically produces toluene and CO₂ as byproducts.[3]
-
Once complete, carefully purge the reaction vessel with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected diamine product, which can be used in the subsequent step without further purification.[3]
-
Self-Validation: The completeness of the reaction can be confirmed by the disappearance of the starting material spot on TLC and the emergence of a more polar product spot. Mass spectrometry will show the expected mass change corresponding to the loss of the Cbz group (134.18 g/mol ). ¹H NMR will confirm the disappearance of the characteristic benzylic protons of the Cbz group.
Conclusion: A Cornerstone of Asymmetric Synthesis
This compound is a powerful and versatile intermediate that provides a robust solution for introducing chiral amine centers in multi-step pharmaceutical synthesis. Its mono-protected nature allows for selective and predictable reactivity, enabling the construction of complex molecular architectures with high stereochemical control. The protocols and strategies outlined in this guide, grounded in established chemical principles and exemplified by the synthesis of antiviral agents, demonstrate the indispensable role of this building block in modern drug discovery and development. By understanding its properties and mastering its application, researchers can significantly streamline synthetic routes, accelerating the path to novel and effective therapeutics.
References
Application Note: Methodologies for the Deprotection of 2-N-Cbz-Propane-1,2-diamine hydrochloride
Introduction and Scope
The carbobenzyloxy (Cbz or Z) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide and pharmaceutical chemistry.[1][2][3] Its widespread use stems from its relative stability to a range of reaction conditions and the variety of reliable methods for its removal. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the deprotection of 2-N-Cbz-propane-1,2-diamine hydrochloride.
This substrate presents a unique challenge: the presence of a free primary amine (as a hydrochloride salt) adjacent to the Cbz-protected secondary amine. This guide offers an in-depth analysis of the primary deprotection methodologies—catalytic hydrogenolysis, transfer hydrogenation, and acidic cleavage. We will explore the mechanistic underpinnings of each method, provide validated, step-by-step protocols, and offer a troubleshooting guide to navigate common experimental hurdles. The objective is to equip the scientist with the expertise to select and execute the optimal deprotection strategy, ensuring high yield and purity of the target 1,2-diaminopropane product.
Theoretical Background and Mechanistic Insight
A foundational understanding of the Cbz group's reactivity is paramount to successful deprotection. The Cbz group is a carbamate, and its cleavage relies on the lability of the benzylic C-O bond.
Mechanism of Catalytic Hydrogenolysis
This is the most common and mildest deprotection method.[4][5] The reaction proceeds on the surface of a palladium catalyst, where hydrogen gas (H₂) is activated. The benzylic C-O bond of the Cbz group is reductively cleaved, leading to the formation of an unstable carbamic acid intermediate.[1] This intermediate spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the only byproducts, simplifying purification.[1][3]
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Mechanism of Acid-Catalyzed Cleavage
For substrates containing functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups), acid-catalyzed cleavage is a robust alternative.[6][7] Strong acids, such as hydrogen bromide (HBr) in acetic acid, protonate the carbamate oxygen.[1] This is followed by an Sₙ2-type attack by a bromide ion at the benzylic carbon, cleaving the C-O bond to form benzyl bromide. The resulting carbamic acid is unstable and decarboxylates to give the ammonium salt of the deprotected amine.[1]
Substrate-Specific Considerations
The target molecule, this compound, contains a free primary amine. While its protonation as a hydrochloride salt reduces its nucleophilicity, the deprotected product, propane-1,2-diamine, is a basic compound. This product can coordinate to the palladium catalyst surface, causing inhibition or deactivation, which leads to slow or incomplete reactions.[8] To mitigate this, a small amount of a weak acid (e.g., acetic acid) can sometimes be added to ensure the product amine remains protonated and does not interfere with the catalyst's activity.[8][9]
Comparative Analysis of Deprotection Methodologies
The choice of method is critical and depends on the substrate's overall functionality, the scale of the reaction, and available safety infrastructure.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂ gas (1 atm to 50+ psi), 5-10% Pd/C, in MeOH or EtOH, Room Temp.[9] | Very clean byproducts (toluene, CO₂); mild conditions; high yields.[4][5] | Requires specialized hydrogenation equipment; H₂ gas is flammable; catalyst is pyrophoric; sensitive to catalyst poisons (e.g., sulfur).[4][8][10][11] |
| Transfer Hydrogenation | Ammonium formate, formic acid, or cyclohexene; 10% Pd/C, in MeOH or EtOH.[6][12] | Avoids the use of flammable H₂ gas, making it safer and more accessible.[6] Often shows better selectivity.[9] | Introduces additional reagents that must be removed during work-up. |
| Acidic Cleavage | 33% HBr in Acetic Acid or Trifluoroacetic Acid (TFA), Room Temp.[7][8] | Metal-free; effective for substrates with reducible functional groups; rapid reaction times.[1][7][13] | Highly corrosive and harsh reagents; byproducts (e.g., benzyl bromide) can be reactive; requires careful work-up. |
Detailed Experimental Protocols
Safety First: Always perform reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Catalytic Hydrogenolysis using H₂ Gas
This is the preferred method for its clean reaction profile when compatible with the substrate.
Materials:
-
This compound (1.0 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Celite® for filtration
-
Round-bottom flask, magnetic stirrer, hydrogenation apparatus or balloon setup
Procedure:
-
Dissolution: Dissolve the this compound (1.0 equiv) in methanol (approx. 15-20 mL per gram of substrate) in a round-bottom flask.[9]
-
Inerting: Purge the flask with an inert gas, such as nitrogen or argon.
-
Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C (5-10 mol %). Caution: Pd/C can be pyrophoric; handle with care.[4]
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen. For challenging reactions, pressure can be increased up to 50 psi.[9][10]
-
Reaction: Stir the mixture vigorously at room temperature. Efficient mixing is crucial for heterogeneous reactions.[8][9]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.
-
Work-up: Once complete, carefully purge the system with nitrogen to remove all hydrogen gas.[4]
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[4][6] Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude propane-1,2-diamine, likely as a dihydrochloride salt.
Protocol 2: Catalytic Transfer Hydrogenation
A safer and more convenient alternative to using pressurized hydrogen gas.[6]
Materials:
-
This compound (1.0 equiv)
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Ammonium formate (HCOONH₄) (3-5 equiv)[6]
-
Celite®
Procedure:
-
Dissolution: Dissolve the Cbz-protected diamine (1.0 equiv) in methanol.
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) to the solution, followed by the portion-wise addition of ammonium formate (3-5 equiv).[6] An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature. Gentle heating (e.g., 40 °C) can be applied if the reaction is sluggish.
-
Monitoring & Work-up: Follow steps 6-9 from Protocol 1. The work-up is identical.
Protocol 3: Acid-Catalyzed Cleavage with HBr in Acetic Acid
This method is ideal for substrates that cannot tolerate reductive conditions.
Materials:
-
This compound (1.0 equiv)
-
33% HBr in acetic acid (w/w)
-
Anhydrous diethyl ether (Et₂O)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a flask, dissolve the Cbz-protected diamine (1.0 equiv) in 33% HBr in acetic acid (5-10 mL per mmol of substrate) at room temperature.[5]
-
Reaction: Stir the solution at room temperature. The reaction is often complete within 1-2 hours.[7]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Precipitation: Upon completion, add the reaction mixture dropwise to a stirred flask of cold, anhydrous diethyl ether (at least 10-20 times the volume of the reaction mixture).[7]
-
Isolation: The product, propane-1,2-diamine dihydrobromide, will precipitate as a salt. Collect the solid by vacuum filtration.
-
Washing: Wash the precipitate thoroughly with additional cold diethyl ether to remove residual acetic acid and benzyl bromide.[7]
-
Drying: Dry the product under vacuum.
Workflow and Troubleshooting
Caption: Decision workflow for the deprotection of 2-N-Cbz-Propane-1,2-diamine HCl.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete/Slow Hydrogenolysis | 1. Catalyst Poisoning: Impurities (especially sulfur) in the starting material.[8][10][11] 2. Product Inhibition: The basic diamine product is deactivating the catalyst.[8] 3. Poor Catalyst Activity: Old or low-quality Pd/C.[8][9][10] 4. Insufficient H₂/Mixing: Low pressure or poor agitation.[9][10] | 1. Ensure high purity of the starting material. If sulfur is present in the molecule, switch to a non-hydrogenation method.[8] 2. Add a small amount (e.g., 1-5% v/v) of acetic acid to the reaction mixture.[8][9] 3. Use a fresh batch of high-quality Pd/C catalyst.[8][9][10] 4. Increase hydrogen pressure (e.g., to 50 psi) and ensure vigorous stirring.[9][10] |
| Unexpected Side Products | Over-reduction: Other functional groups in the molecule are being reduced.[9][14] | Switch to a more selective method like Catalytic Transfer Hydrogenation (CTH), which can sometimes be milder.[9] If the side product persists, use a non-reductive method like Acidic Cleavage (Protocol 3). |
Conclusion
The successful deprotection of this compound is readily achievable with a systematic approach. Catalytic hydrogenolysis stands as the method of choice for its clean profile and mild conditions, with transfer hydrogenation offering a safer, equally effective alternative. For substrates incompatible with reductive methods, acidic cleavage provides a reliable pathway. By understanding the underlying mechanisms and potential challenges, such as product inhibition of the catalyst, researchers can effectively troubleshoot and optimize the reaction to obtain the desired propane-1,2-diamine product in high purity and yield, facilitating subsequent steps in complex synthetic endeavors.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. youtube.com [youtube.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 13. tdcommons.org [tdcommons.org]
- 14. scientificupdate.com [scientificupdate.com]
Application Notes & Protocols: The Strategic Use of (S)-2-N-Cbz-Propane-1,2-diamine Hydrochloride in Chiral Synthesis
Introduction: A Versatile Chiral Precursor
In the landscape of asymmetric synthesis, the demand for reliable, versatile, and optically pure building blocks is paramount. (S)-2-N-Cbz-Propane-1,2-diamine hydrochloride emerges as a significant precursor for the synthesis of sophisticated chiral ligands. Its structure is deceptively simple: a propane backbone featuring two amino groups, one of which is strategically "masked" by a benzyloxycarbonyl (Cbz) protecting group.[1][2] This mono-protection is the key to its utility. It allows for selective functionalization of the free primary amine, preventing undesired side reactions and enabling the precise construction of more complex molecules.[3]
The Cbz group itself is a classic choice in peptide and amine synthesis, renowned for its stability under a range of conditions and its clean removal via hydrogenolysis.[4][5] This application guide provides an in-depth exploration of (S)-2-N-Cbz-Propane-1,2-diamine hydrochloride, detailing its transformation into a powerful chiral ligand and its subsequent application in the highly valuable asymmetric transfer hydrogenation (ATH) of prochiral ketones.
Physicochemical Properties and Handling
Proper handling and storage are critical to maintaining the integrity of this chiral precursor. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [2] |
| Molecular Weight | 244.72 g/mol | [2] |
| Appearance | Typically a white to off-white solid | [2] |
| Chirality | (S)-enantiomer | [2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from moisture. | General Lab Practice |
Part 1: From Precursor to Privileged Ligand – A Two-Step Transformation
The primary application of (S)-2-N-Cbz-Propane-1,2-diamine hydrochloride is as a starting material for chiral ligands, most notably N-sulfonated diamines. These ligands, when complexed with transition metals like Ruthenium (Ru), form highly efficient and selective catalysts for asymmetric reductions.[1][6] The journey from the Cbz-protected precursor to a functional (S)-N-(p-toluenesulfonyl)-1,2-propanediamine (Ts-PDEN) ligand involves two key steps: Cbz deprotection and subsequent tosylation.
Diagram 1: Workflow for the synthesis of (S)-N-Tosyl-1,2-propanediamine (Ts-PDEN).
Protocol 1: Cbz Group Deprotection via Catalytic Hydrogenolysis
Causality: Catalytic hydrogenolysis is the method of choice for Cbz removal due to its exceptionally mild and clean nature.[7][8] The reaction proceeds by cleaving the benzyl C-O bond, liberating the free amine, with toluene and carbon dioxide as the only byproducts, which are easily removed.[8] This method avoids the harsh acidic or basic conditions that could compromise other functional groups or the stereocenter.
Materials:
-
(S)-2-N-Cbz-Propane-1,2-diamine hydrochloride
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolution: In a flask suitable for hydrogenation, dissolve (S)-2-N-Cbz-Propane-1,2-diamine hydrochloride (1.0 eq.) in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).[7]
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the suspension vigorously under a positive pressure of H₂ (e.g., balloon pressure) at room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The reaction is typically complete within 4-12 hours.
-
Work-up: Once complete, carefully purge the reaction vessel with nitrogen. Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst, ensuring the pad remains wet with methanol during filtration.[7]
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude (S)-Propane-1,2-diamine. The product is often used in the next step without further purification.
Protocol 2: Synthesis of (S)-N-(p-toluenesulfonyl)-1,2-propanediamine (Ts-PDEN)
Causality: The selective tosylation of the primary amine over the secondary amine is achieved by controlling the stoichiometry and reaction conditions. The primary amine is sterically more accessible and generally more nucleophilic, allowing it to react preferentially with the tosyl chloride. Pyridine acts as a base to neutralize the HCl generated during the reaction and as a catalyst.[1]
Materials:
-
Crude (S)-Propane-1,2-diamine from Protocol 1
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Dissolve the crude (S)-Propane-1,2-diamine (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C in an ice bath. Add anhydrous pyridine (1.5 eq.).
-
Tosylation: Dissolve p-toluenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled diamine solution over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[1]
-
Monitoring: Follow the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1] This sequence removes unreacted pyridine, excess diamine, and residual acids/bases.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (S)-N-(p-toluenesulfonyl)-1,2-propanediamine ligand.[1]
Part 2: Application in Asymmetric Transfer Hydrogenation (ATH)
The synthesized Ts-PDEN ligand is a cornerstone of the Noyori-type catalysts, which are exceptionally effective for the asymmetric transfer hydrogenation of ketones and imines.[6][9] The active catalyst is typically formed in situ by reacting the chiral diamine ligand with a ruthenium precursor, such as [RuCl₂(p-cymene)]₂.
Mechanism of Action: A Bifunctional Catalyst
The high efficiency and enantioselectivity of the Ru-Ts-diamine catalyst stem from its bifunctional nature. The reaction does not proceed via direct hydride transfer from the metal to the substrate in the outer coordination sphere. Instead, it involves a concerted, six-membered pericyclic transition state where both the metal and the ligand participate directly.[6]
-
The Ru-H hydride, formed from the hydrogen source (e.g., formic acid or isopropanol), is delivered to the carbonyl carbon.
-
The N-H proton of the sulfonated amine ligand is simultaneously transferred to the carbonyl oxygen.
This "metal-ligand bifunctional catalysis" creates a highly organized transition state that effectively differentiates between the two prochiral faces of the ketone, leading to the preferential formation of one enantiomer.
Diagram 2: Simplified mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation.
Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is based on established procedures for Noyori-type ATH reactions.[1][5][9]
Materials:
-
(S)-N-(p-toluenesulfonyl)-1,2-propanediamine (Ts-PDEN) from Protocol 2
-
[RuCl₂(p-cymene)]₂
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Acetophenone (or other prochiral ketone)
-
Anhydrous solvent (e.g., DCM or isopropanol)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ (0.005 eq.) and (S)-Ts-PDEN (0.011 eq.). Add anhydrous solvent (e.g., DCM). Stir the mixture at room temperature for 20-30 minutes. A color change to deep red/brown indicates complex formation.
-
Hydrogen Source: Prepare the hydrogen source by creating a 5:2 azeotropic mixture of formic acid and triethylamine. This mixture serves as a potent source of hydride.[9]
-
Reaction Setup: Add the formic acid/triethylamine mixture (5.0 eq.) to the flask containing the pre-formed catalyst.
-
Substrate Addition: Add the substrate, acetophenone (1.0 eq.), to the reaction mixture.
-
Reaction: Stir the solution at room temperature (or gentle heating, e.g., 28-40 °C) for the required time (typically 2-24 hours).
-
Monitoring: Monitor the conversion of the ketone to the alcohol by GC or TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Analysis: Remove the solvent under reduced pressure. Determine the yield from the crude product mass. Analyze the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or chiral GC.
Expected Results & Data
The performance of catalysts derived from N-tosylated 1,2-diamines is well-documented. High yields and excellent enantioselectivities are typically achieved for a range of aromatic ketones.
| Substrate | Product | Catalyst System | Yield (%) | ee (%) | Source |
| Acetophenone | 1-Phenylethanol | Ru-(S,S)-TsDPEN | >99 | 98 (R) | [1] |
| Phenacyl chloride | 1-Phenyl-2-chloroethanol | Ru-(S,S)-TsDPEN | - | 98 (R) | [9] |
| β-tetralone | 1,2,3,4-Tetrahydronaphthalen-2-ol | Ru-(S,S)-TsDPEN | >99 | 99 (R) | [1] |
Note: TsDPEN (N-p-tosyl-1,2-diphenylethylenediamine) is a benchmark ligand. Similar high performance is expected from the analogous Ts-PDEN ligand derived from 1,2-propanediamine.
Troubleshooting & Expert Insights
-
Low Conversion: Ensure all reagents and solvents are anhydrous. The Ru-catalyst is sensitive to moisture and oxygen. Incomplete pre-formation of the catalyst can also lead to lower activity; ensure sufficient stirring time.
-
Low Enantioselectivity (ee): The purity of the chiral ligand is critical. Ensure the Ts-PDEN is thoroughly purified via column chromatography. The ratio of formic acid to triethylamine can also influence the reaction; using the 5:2 azeotrope is recommended for many substrates.[9]
-
Difficulty in Cbz Deprotection: If the substrate contains functional groups sensitive to hydrogenolysis (e.g., other reducible groups), alternative deprotection methods should be considered. Acid-mediated deprotection using HBr in acetic acid or IPA·HCl can be effective alternatives.[7][10]
Conclusion
(S)-2-N-Cbz-Propane-1,2-diamine hydrochloride is more than a simple chemical; it is a strategic entry point into the world of high-performance asymmetric catalysis. Its protected nature allows for clean, selective derivatization into powerful chiral ligands like Ts-PDEN. These ligands, in turn, enable the highly efficient and enantioselective synthesis of chiral alcohols—critical intermediates for the pharmaceutical and fine chemical industries. The protocols and insights provided herein demonstrate a robust and reliable pathway from a simple chiral precursor to a high-value catalytic application, underscoring the power of strategic protective group chemistry in modern synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. kanto.co.jp [kanto.co.jp]
- 10. tdcommons.org [tdcommons.org]
The Strategic Application of 2-N-Cbz-Propane-1,2-diamine Hydrochloride in Modern Medicinal Chemistry
Introduction: The Architectural Significance of Chiral Diamines in Drug Design
In the intricate world of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the vast arsenal of available synthons, chiral vicinal diamines have emerged as particularly valuable scaffolds.[1] Their inherent stereochemistry and the presence of two modifiable nitrogen centers provide a powerful platform for constructing complex, three-dimensional molecules with high specificity for biological targets.[2][3] This guide focuses on a key exemplar of this class: 2-N-Cbz-Propane-1,2-diamine hydrochloride. The strategic placement of a carbobenzyloxy (Cbz) protecting group on one of the amine functionalities allows for a controlled, stepwise elaboration of the molecule, a critical feature in the multi-step syntheses of modern pharmaceuticals.[4][5] This document will provide an in-depth exploration of its application, supported by detailed protocols and technical insights, for researchers, scientists, and drug development professionals.
Core Attributes of this compound
The utility of this compound stems from its unique combination of structural features. The propane-1,2-diamine core provides a chiral backbone, which is often essential for enantioselective recognition by biological targets. The hydrochloride salt form enhances the compound's stability and handling characteristics. The Cbz protecting group is the key to its synthetic versatility, offering robust protection under a variety of reaction conditions while being readily removable under specific, mild conditions.[6][7]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [5] |
| Molecular Weight | 244.72 g/mol | [5] |
| Appearance | Typically a solid | [5] |
| Chirality | Exists as (S) and (R) enantiomers | [5] |
Application in the Synthesis of Kinase Inhibitors for Neuropathic Pain
A significant application of chiral diamines lies in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, including cancer and chronic pain. One such target is the Adaptor-Associated Kinase 1 (AAK1), which has been identified as a promising target for the treatment of neuropathic pain.[1][8] Knockout studies in mice have demonstrated that the absence of AAK1 leads to a reduced response to persistent pain, making it an attractive target for therapeutic intervention.[1][8]
Signaling Pathway of AAK1 in Neuropathic Pain
AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a process essential for the internalization of cell surface receptors.[2][4] In the context of neuropathic pain, AAK1 is involved in signaling pathways that modulate neuronal excitability and pain perception.[2][9] Inhibition of AAK1 is believed to exert its analgesic effects by modulating α2 adrenergic signaling in the spinal cord.[1]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Diamine and triamine analogs and derivatives as inhibitors of deoxyhypusine synthase: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of drugs inhibiting spermidine biosynthesis and metabolism on the in vitro development of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Amide Bond Formation Using 2-N-Cbz-Propane-1,2-diamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the strategic reaction of 2-N-Cbz-propane-1,2-diamine hydrochloride with carboxylic acids to form amide bonds, a critical transformation in medicinal chemistry and drug development. We delve into the underlying chemical principles, provide a detailed, field-proven protocol, and offer insights into reaction optimization and troubleshooting. This document is designed to equip researchers with the necessary knowledge to confidently and successfully implement this important synthetic methodology.
Introduction: The Significance of Amide Coupling with a Monoprotected Diamine
The formation of an amide bond is one of the most frequently utilized reactions in the synthesis of pharmaceuticals and biologically active molecules.[1] The reaction between a carboxylic acid and an amine, however, is not spontaneous under mild conditions due to an unproductive acid-base reaction that forms a highly unreactive carboxylate salt.[2][3] To overcome this, activation of the carboxylic acid is necessary.[1][4]
The choice of this compound as a building block is strategic. The propane-1,2-diamine scaffold is a common motif in pharmacologically active compounds, and its chiral nature allows for the synthesis of enantiomerically pure molecules.[5] The carbobenzyloxy (Cbz) protecting group on one of the amine functionalities is crucial, as it allows for regioselective acylation of the free primary amine.[5][6] The Cbz group is stable under a variety of reaction conditions but can be selectively removed later in the synthetic sequence, typically via catalytic hydrogenolysis, to reveal a free amine for further functionalization.[7][8][9] The hydrochloride salt form of the diamine enhances its stability and solubility.[6]
This application note will provide a thorough examination of the coupling reaction between this compound and a generic carboxylic acid, focusing on the widely used carbodiimide-mediated coupling method.
Core Principles: Understanding the Chemistry
The Role of the Cbz Protecting Group
The benzyloxycarbonyl (Cbz) group serves to temporarily mask the nucleophilicity of one of the amino groups on the propane-1,2-diamine core.[9] This is achieved by converting the amine into a carbamate, which is significantly less reactive towards electrophiles like activated carboxylic acids.[8][10]
Key attributes of the Cbz group:
-
Stability: It is robust and withstands a range of reaction conditions, including many coupling protocols.[9]
-
Orthogonality: It is stable to the acidic and basic conditions often used to remove other protecting groups like Boc and Fmoc, respectively.[10]
-
Cleavage: The Cbz group is typically removed under mild reductive conditions, most commonly catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), which cleaves the benzyl-oxygen bond.[8][11] This method is selective and often does not affect other functional groups that are not susceptible to reduction.[7] Other deprotection methods include using strong acids or Lewis acids.[7][12]
The Mechanism of Carbodiimide-Mediated Amide Coupling
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are powerful dehydrating agents that activate carboxylic acids for nucleophilic attack by an amine.[2][3] The general mechanism proceeds in two main steps:
-
Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is essentially a carboxylic ester with an excellent leaving group.[2][13]
-
Nucleophilic Attack by the Amine: The free primary amine of the 2-N-Cbz-propane-1,2-diamine attacks the carbonyl carbon of the O-acylisourea intermediate. This forms a tetrahedral intermediate which then collapses to yield the desired amide bond and a soluble urea byproduct.[2][3]
To improve reaction efficiency and suppress side reactions, particularly racemization of chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[4][14] These additives react with the O-acylisourea intermediate to form an activated ester, which is less prone to racemization but still highly reactive towards the amine.[4]
Below is a diagram illustrating the general mechanism of carbodiimide coupling with the inclusion of HOBt.
Caption: Carbodiimide-mediated amide coupling mechanism.
Comparative Overview of Common Coupling Reagents
The choice of coupling reagent can significantly impact reaction yield, purity, and cost. While carbodiimides are widely used, other classes of reagents, such as phosphonium and uronium/aminium salts, offer distinct advantages, particularly for challenging couplings.[1][14]
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, readily available.[1] EDC's byproduct is water-soluble, simplifying workup.[15] | Can lead to racemization of chiral centers without additives.[1] DCC's urea byproduct is often insoluble, complicating purification.[15] Risk of forming stable N-acylurea byproduct.[16] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization.[14] Effective for sterically hindered substrates. | More expensive than carbodiimides. Byproducts can sometimes be difficult to remove. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very high reactivity and coupling efficiency.[14] Low levels of racemization.[14] Generally produce high purity crude products. | Most expensive class of reagents. Can react with the amine to form a guanidinium byproduct if addition order is incorrect. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt.
Materials and Equipment
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).
-
Rationale: Using a slight excess of the amine component can help drive the reaction to completion. HOBt is added to suppress side reactions.[4] An inert atmosphere prevents side reactions with atmospheric moisture.
-
-
Solvent and Base Addition: Add anhydrous DMF (or DCM) to dissolve the solids (concentration typically 0.1-0.5 M). Add DIPEA (2.2-2.5 eq) dropwise to the stirring solution.
-
Rationale: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction.[4] Two equivalents are needed: one for the amine salt and one for the carboxylic acid proton.
-
-
Cooling and Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Once cooled, add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes.
-
Rationale: Cooling the reaction mixture before and during the addition of EDC helps to control the initial exothermic reaction and minimize potential side reactions, such as the formation of N-acylurea.[4]
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel.
-
Rationale: The workup procedure is designed to remove the water-soluble byproducts (EDC-urea, excess HOBt, salts) and unreacted starting materials.[17]
-
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (2 x volume of organic layer) - to remove unreacted amine and DIPEA.
-
Saturated NaHCO₃ solution (2 x volume) - to remove unreacted carboxylic acid and HOBt.
-
Brine (1 x volume) - to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the formation of the amide bond.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[18]
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1630-1680 cm⁻¹).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Ensure EDC and HOBt are of good quality and not degraded. Consider a more potent coupling reagent like HATU or PyBOP.[14] |
| Deactivated (electron-poor) amine. | Increase reaction time and/or temperature. Use a more powerful coupling reagent. | |
| Impure or wet reagents/solvents. | Use anhydrous solvents and fresh reagents. Ensure glassware is thoroughly dried. | |
| Multiple Byproducts | Formation of N-acylurea. | Add EDC at 0 °C. Ensure the amine is present to trap the O-acylisourea intermediate as it forms. |
| Dimerization of the carboxylic acid (anhydride formation). | Ensure the amine is sufficiently nucleophilic and present in a slight excess. | |
| Difficulty in Purification | Byproducts have similar polarity to the product. | Optimize the aqueous workup to remove as many impurities as possible.[17][19] Experiment with different solvent systems for column chromatography. |
| Racemization of Chiral Centers | O-acylisourea intermediate is rearranging. | Always use an additive like HOBt or HOAt.[1][4] Perform the reaction at lower temperatures. |
Post-Coupling: Cbz Deprotection
Once the amide bond is successfully formed, the Cbz group can be removed to liberate the second amine for further synthetic manipulations. The most common and mild method is catalytic hydrogenolysis.[8]
General Protocol for Cbz Deprotection:
-
Dissolve the Cbz-protected amide in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol% Pd).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to yield the deprotected product.
Conclusion
The reaction of this compound with carboxylic acids is a robust and versatile method for synthesizing chiral amide-containing molecules. A thorough understanding of the roles of the protecting group and the coupling reagents, coupled with a carefully executed experimental protocol, is paramount for success. By leveraging the principles and procedures outlined in this guide, researchers can effectively utilize this key reaction in the development of novel chemical entities.
References
- 1. hepatochem.com [hepatochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]
- 6. Buy 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride | 850033-67-9 [smolecule.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. nbinno.com [nbinno.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Carbodiimide - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 18. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity [mdpi.com]
- 19. benchchem.com [benchchem.com]
The Strategic Role of 2-N-Cbz-Propane-1,2-diamine Hydrochloride in Asymmetric Synthesis: From Chiral Building Block to High-Performance Catalyst Ligand
Introduction: Unlocking Asymmetric Transformations with Chiral Diamines
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Chiral vicinal diamines are a cornerstone of this endeavor, serving as powerful ligands in a multitude of asymmetric catalytic reactions.[1] Their rigid and well-defined three-dimensional structures allow for the effective transfer of chirality from the catalyst to the substrate, enabling the synthesis of single-enantiomer products with high fidelity.
This application note delves into the pivotal role of 2-N-Cbz-Propane-1,2-diamine hydrochloride as a versatile chiral building block. The presence of the carbobenzyloxy (Cbz) protecting group on one of the amine functionalities is a key strategic feature, permitting the selective modification of the unprotected primary amine.[2] This allows for the rational design and synthesis of more complex, task-specific chiral ligands.
Herein, we present a comprehensive guide on the transformation of this compound into a highly effective N-monotosylated diamine ligand. We will then detail the in situ formation of a Ruthenium(II) catalyst from this ligand and its successful application in the asymmetric transfer hydrogenation (ATH) of prochiral ketones—a powerful and operationally simple method for producing chiral secondary alcohols.[3]
From Precursor to Ligand: A Strategic Synthetic Workflow
The journey from the starting material, this compound, to the active catalyst involves a logical and efficient two-step synthesis of the chiral ligand, followed by its complexation with a metal precursor. This workflow is designed to be robust and scalable for research and development applications.
Figure 1: Overall workflow from the chiral precursor to the final product.
Part 1: Synthesis of the Chiral Ligand, N-Tosyl-propane-1,2-diamine
This section provides a detailed, two-step protocol for the synthesis of the chiral ligand from this compound.
Protocol 1.1: Cbz Deprotection via Catalytic Transfer Hydrogenation
The removal of the Cbz group is a critical first step. Catalytic transfer hydrogenation is a safe and efficient alternative to using hydrogen gas, employing a hydrogen donor like ammonium formate in the presence of a palladium catalyst.[4][5]
Materials:
-
(S)- or (R)-2-N-Cbz-Propane-1,2-diamine hydrochloride
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH), analytical grade
-
Celite®
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1.0 eq) in methanol (approx. 0.1 M solution).
-
Addition of Hydrogen Donor: To the stirred solution, add ammonium formate (4.0-5.0 eq).
-
Addition of Catalyst: Carefully add 10% Pd/C (10-15% by weight of the substrate). The catalyst should be handled as a slurry in methanol to prevent ignition.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol.
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. The resulting crude product, the hydrochloride salt of propane-1,2-diamine, can often be used in the next step without further purification.
Protocol 1.2: Monotosylation of Propane-1,2-diamine
The selective sulfonylation of one amine group is crucial for creating the bifunctional character of the ligand, which is essential for the Noyori-type catalytic mechanism.[3]
Materials:
-
Crude propane-1,2-diamine hydrochloride from Protocol 1.1
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: Suspend the crude propane-1,2-diamine hydrochloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere. Cool the mixture to 0°C in an ice bath.
-
Base Addition: Slowly add triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes.
-
Tosylation: Dissolve p-toluenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C over 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-tosyl-propane-1,2-diamine ligand.
Part 2: Application in Asymmetric Transfer Hydrogenation
With the chiral ligand in hand, the next stage is its application in a catalytic asymmetric reaction. The in situ preparation of the catalyst is often preferred for its convenience.[3]
Protocol 2.1: In Situ Catalyst Preparation and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the reduction of acetophenone, a model substrate, to the chiral 1-phenylethanol.
Materials:
-
N-Tosyl-propane-1,2-diamine (from Protocol 1.2)
-
[RuCl₂(p-cymene)]₂
-
Acetophenone
-
2-Propanol (i-PrOH), anhydrous
-
Potassium hydroxide (KOH) or Sodium isopropoxide
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (1.0 mol%) and the chiral N-tosyl-propane-1,2-diamine ligand (2.2 mol%).
-
Solvent Addition: Add anhydrous 2-propanol via syringe.
-
Activation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the catalyst complex.
-
Base and Substrate Addition: In a separate flask, prepare a solution of acetophenone (100 mol%) and a base such as KOH (5.0 mol%) in 2-propanol.
-
Reaction: Add the substrate/base solution to the catalyst mixture. Heat the reaction to the desired temperature (e.g., 80°C) and stir.
-
Monitoring: Monitor the conversion of acetophenone by Gas Chromatography (GC) or TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Analysis: Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude alcohol if necessary. Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC.
Mechanism and Rationale: The Noyori-Type Catalytic Cycle
The high efficiency and enantioselectivity of this catalytic system are attributed to a "metal-ligand bifunctional" mechanism. The catalytic cycle involves the concerted transfer of a hydride from the ruthenium center and a proton from the N-H group of the ligand to the carbonyl group of the ketone via a six-membered pericyclic transition state.
Figure 2: Simplified catalytic cycle for asymmetric transfer hydrogenation.
The chirality of the diamine backbone dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol product. The tosyl group enhances the acidity of the N-H proton, facilitating the proton transfer step in the catalytic cycle.[6]
Data Presentation: Expected Performance
The performance of catalysts derived from N-tosylated diamines is well-documented. The following table summarizes typical results for the asymmetric transfer hydrogenation of various ketones using analogous Ru(II)-diamine catalyst systems.
| Entry | Substrate (Ketone) | Product (Alcohol) | Typical Yield (%) | Typical ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | >95 | >98 |
| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >95 | >97 |
| 3 | 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | >90 | >99 |
| 4 | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | >98 | >99 |
| 5 | Propiophenone | 1-Phenyl-1-propanol | >95 | >96 |
Data compiled from studies on analogous Ru-TsDPEN and related catalyst systems.[3][7]
Conclusion and Outlook
This compound stands out as a strategically valuable and cost-effective precursor for the synthesis of high-performance chiral ligands. The Cbz protecting group allows for a controlled and selective synthesis of N-monotosylated diamines, which are key components of Noyori-type catalysts for asymmetric transfer hydrogenation. The protocols detailed in this note provide a reliable and reproducible workflow for researchers in academia and industry to access these powerful catalytic tools. The operational simplicity and high efficiency of the ATH reaction make this overall strategy a compelling choice for the production of enantiomerically enriched secondary alcohols, which are vital intermediates in drug development and fine chemical synthesis.
References
- 1. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs: (1R,2R)-N,N’-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]
- 7. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-N-Cbz-Propane-1,2-diamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 2-N-Cbz-Propane-1,2-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical chiral building block. As a mono-protected diamine, its synthesis presents unique challenges, primarily centered around achieving high regioselectivity and yield. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities.
Core Principles: Achieving Regioselective Mono-Protection
The synthesis of 2-N-Cbz-Propane-1,2-diamine involves the reaction of propane-1,2-diamine with benzyl chloroformate (Cbz-Cl). Propane-1,2-diamine possesses two primary amine nucleophiles: one at the C1 position (less sterically hindered) and one at the C2 position (more sterically hindered, adjacent to a methyl group). The primary challenge is to selectively acylate the more sterically encumbered C2 amine over the more accessible C1 amine and to prevent di-acylation.
The reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The amine attacks the electrophilic carbonyl carbon of Cbz-Cl, with the subsequent loss of a chloride ion. A base is required to neutralize the hydrochloric acid generated during the reaction.[1][2] Achieving the desired 2-N-Cbz regioselectivity requires careful manipulation of steric and electronic factors through precise control of reaction conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Question 1: My primary product is the 1-N-Cbz isomer, not the desired 2-N-Cbz product. How can I improve regioselectivity?
Answer: This is the most common challenge and stems from the C1 primary amine being sterically more accessible than the C2 primary amine. To favor substitution at the more hindered C2 position, you must modify conditions to exploit subtle electronic differences or introduce a directing group strategy.
-
Causality: Under standard Schotten-Baumann conditions (e.g., NaOH or K₂CO₃ in water/organic solvent), the reaction kinetics will favor the path of least steric resistance, leading to the 1-N-Cbz isomer as the major product.[1]
-
Strategic Solutions:
-
Transient Protection Strategy: A common advanced strategy involves the transient formation of a Schiff base (imine) to differentiate the two amines. For example, reacting propane-1,2-diamine with a specific aldehyde could selectively engage the less hindered C1 amine. The remaining C2 amine can then be protected with Cbz-Cl. Subsequent hydrolysis of the imine would yield the desired 2-N-Cbz product.
-
Solvent and Temperature Optimization:
-
Low Temperatures: Running the reaction at very low temperatures (-20 °C to 0 °C) can enhance selectivity. At lower temperatures, the reaction is under greater thermodynamic control, which can favor the formation of the more stable, albeit more slowly formed, product isomer.
-
Aprotic Solvents: Using aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) with a non-nucleophilic organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) can alter the solvation shell around the amine nucleophiles, potentially influencing selectivity.
-
-
Slow Addition of Reagent: The dropwise addition of Cbz-Cl (1.0 equivalent) to a solution of excess diamine (2-3 equivalents) is crucial. This maintains a low concentration of the acylating agent, minimizing di-protection and allowing the subtle differences in amine reactivity to have a greater effect.
-
Question 2: I'm observing a significant amount of the 1,2-di-N-Cbz-propane-diamine by-product. What's causing this and how can I prevent it?
Answer: Formation of the di-protected species is a clear indication that the stoichiometry and reaction rate are not optimized.
-
Causality: Once the first Cbz group is attached, the remaining free amine is still nucleophilic and can react with any excess Cbz-Cl present in the reaction mixture. This is especially problematic if Cbz-Cl is added too quickly or in a stoichiometric excess.
-
Strategic Solutions:
-
Control Stoichiometry: Use a molar excess of the propane-1,2-diamine starting material (e.g., 2 to 5 equivalents). This ensures that Cbz-Cl is the limiting reagent and is more likely to react with a molecule of starting material rather than the mono-protected intermediate.
-
Rate of Addition: As mentioned above, slow, dropwise addition of Cbz-Cl to the cooled, stirred solution of the diamine is critical. This keeps the instantaneous concentration of Cbz-Cl low, favoring mono-protection.
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to prevent localized areas of high Cbz-Cl concentration, which can lead to over-acylation.
-
| Parameter | Recommendation for Mono-protection | Expected Outcome |
| Stoichiometry (Diamine:Cbz-Cl) | 2:1 to 5:1 | Minimizes di-protection |
| Temperature | -10 °C to 5 °C | Slows reaction rate, enhances selectivity |
| Cbz-Cl Addition | Slow, dropwise over 1-2 hours | Prevents localized excess of acylating agent |
| Solvent | Aprotic (DCM, THF) or Biphasic | Influences amine reactivity and workup |
Question 3: The purification is difficult. How can I effectively separate 2-N-Cbz-propane-1,2-diamine from the starting material, the 1-N-Cbz isomer, and the di-Cbz by-product?
Answer: A multi-step purification strategy leveraging the different acid-base properties of the components is the most effective approach. The final product is a hydrochloride salt, which is a key part of the purification.
-
Causality:
-
Starting Diamine: Highly basic and water-soluble.
-
Mono-Cbz Products (1- and 2-isomers): Contain one basic amine; moderately soluble in organic solvents.
-
Di-Cbz By-product: No basic amine; highly soluble in organic solvents and non-polar.
-
-
Workflow for Purification:
-
Initial Quench & Extraction: After the reaction is complete, quench with water. Perform a basic extraction (e.g., with 1M NaOH) to remove any unreacted Cbz-Cl (as carbonate) and to ensure all amine species are in their free base form. Extract the mixture with an organic solvent like DCM or Ethyl Acetate. The di-Cbz product and both mono-Cbz isomers will move to the organic layer.
-
Acidic Wash: Wash the combined organic layers with a dilute acid (e.g., 1 M HCl). The unreacted propane-1,2-diamine and the desired mono-protected product will be protonated and move into the aqueous layer, while the neutral di-Cbz by-product remains in the organic layer. Discard the organic layer containing the di-Cbz by-product.
-
Selective Precipitation/Crystallization: Take the acidic aqueous layer. Carefully basify it with cold NaOH or Na₂CO₃ solution to a pH of 9-10 to deprotonate the ammonium salts back to their free amines. Extract the liberated free amines into fresh DCM or Ethyl Acetate.
-
Formation of the Hydrochloride Salt: Dry the organic layer (containing the mixture of mono-protected isomers) over anhydrous Na₂SO₄, filter, and cool it in an ice bath. Bubble dry HCl gas through the solution or add a solution of HCl in a solvent like ether or isopropanol dropwise. The this compound salt will often selectively precipitate or crystallize, leaving the other isomer (which may form a more soluble salt or an oil) in the mother liquor.
-
DOT Diagram: Purification Workflow
Caption: Acid-base extraction and precipitation workflow.
Frequently Asked Questions (FAQs)
Q: What are the best starting conditions for a first attempt at this synthesis? A: Dissolve 3 equivalents of propane-1,2-diamine in DCM. Cool the solution to 0 °C in an ice bath. In a separate dropping funnel, dissolve 1 equivalent of benzyl chloroformate (Cbz-Cl) in DCM. Add the Cbz-Cl solution dropwise to the diamine solution over 1 hour with vigorous stirring, ensuring the temperature remains below 5 °C. Stir for an additional 2-4 hours at room temperature.[2]
Q: How can I monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase like 10% Methanol in DCM with a small amount of ammonia. The starting diamine will likely stay at the baseline, the di-Cbz product will be the highest running spot, and the mono-Cbz product will be in between. Staining with ninhydrin is useful, as it will stain the free amines of the starting material and mono-protected product purple/blue, while the di-protected product will not stain.
Q: What are the critical safety precautions when using Benzyl Chloroformate (Cbz-Cl)? A: Benzyl Chloroformate is a lachrymator, corrosive, and toxic. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Have a quench solution (e.g., sodium bicarbonate) readily available in case of spills.
Q: Is the Cbz group stable? A: The Cbz group is robust and stable under a wide range of basic and mildly acidic conditions.[2] However, it can be cleaved by strong acids like HBr in acetic acid or, most commonly, through catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst).[1][3][4]
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the 2-N-Cbz isomer.
Protocol 1: Synthesis of this compound
-
Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add propane-1,2-diamine (e.g., 3.0 equivalents) and anhydrous Dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice-salt bath.
-
Reagent Preparation: In the dropping funnel, prepare a solution of benzyl chloroformate (1.0 equivalent) in anhydrous DCM.
-
Addition: Add the benzyl chloroformate solution dropwise to the diamine solution over a period of 90 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.
-
Monitoring: Monitor the reaction by TLC (Mobile phase: 90:9:1 DCM/Methanol/NH₄OH) until the Cbz-Cl spot has disappeared.
-
Workup: Proceed immediately to the purification protocol below.
DOT Diagram: Reaction Setup
Caption: Diagram of the reaction apparatus.
Protocol 2: Purification and Salt Formation
-
Quench: Transfer the reaction mixture to a separatory funnel and wash with deionized water (2 x volume of DCM).
-
Isolate By-product: Wash the organic layer with 1 M HCl (2 x volume). Combine these acidic aqueous layers and set them aside. The remaining organic layer now primarily contains the di-Cbz by-product and can be discarded.
-
Liberate Free Amine: Take the combined acidic aqueous layers and cool them in an ice bath. Slowly add 5 M NaOH solution with stirring until the pH is ~10.
-
Extract Product: Extract the basified aqueous layer with fresh DCM (3 x volume).
-
Dry: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent.
-
Salt Formation: Cool the dried filtrate to 0 °C. Add a 2 M solution of HCl in diethyl ether dropwise with stirring. A white precipitate should form.
-
Isolate Product: Continue adding the HCl solution until no further precipitation is observed. Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum to yield this compound.
References
Technical Support Center: Purification of 2-N-Cbz-Propane-1,2-diamine hydrochloride
Document ID: TSC-CPD-24-01
Version: 1.0
For Internal and External Use
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-N-Cbz-Propane-1,2-diamine hydrochloride. The selective mono-protection of diamines is a critical step in many synthetic pathways, particularly in the development of pharmaceutical intermediates. However, achieving high purity of the target compound can be challenging due to the formation of closely related impurities. This document provides a comprehensive troubleshooting guide and a set of frequently asked questions (FAQs) to address common issues encountered during the purification of this compound. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing insights into their causes and detailed protocols for their resolution.
Issue 1: Low Purity of the Isolated Product After Initial Synthesis
Observation: The isolated crude product, after synthesis and initial work-up, shows multiple spots on Thin Layer Chromatography (TLC) or broad peaks in NMR analysis, indicating the presence of significant impurities.
Probable Causes:
-
Incomplete Reaction: The Cbz-protection reaction has not gone to completion, leaving unreacted 1,2-diaminopropane starting material.
-
Formation of Di-substituted Byproduct: Both amine groups of the 1,2-diaminopropane have been protected with the Cbz group, forming 1,2-di-N-Cbz-Propane-1,2-diamine. This is common when the stoichiometry of benzyl chloroformate is not carefully controlled.[1]
-
Presence of Benzyl Alcohol: Benzyl chloroformate can degrade to benzyl alcohol, which can be carried through the initial work-up.
-
Hydrolysis of Cbz-Cl: The benzyl chloroformate reagent can hydrolyze, especially under insufficiently controlled pH conditions, reducing its effectiveness.[2]
Resolution Strategy:
A multi-step purification approach involving an acid-base extraction followed by recrystallization is typically effective.
dot
Caption: Purification workflow for this compound.
Step-by-Step Protocol: Acid-Base Extraction and Recrystallization
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The desired mono-Cbz product and any unreacted diamine will be protonated and move to the aqueous layer. The di-Cbz byproduct and other non-basic impurities like benzyl alcohol will remain in the organic layer.[3]
-
Separation: Separate the layers and retain the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., 2M NaOH) with stirring until the pH is greater than 10. This will deprotonate the amine hydrochloride salts, regenerating the free amines.
-
Extraction of Free Base: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free base of 2-N-Cbz-Propane-1,2-diamine.
-
Recrystallization:
-
Dissolve the purified free base in a minimal amount of hot isopropanol.
-
Slowly add a solution of HCl in isopropanol or ether dropwise with stirring until the solution is acidic.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol or ether, and dry under vacuum.
-
Issue 2: "Oiling Out" of the Hydrochloride Salt During Crystallization
Observation: Upon addition of the HCl solution or during cooling, the product separates as a viscous oil or sticky gum instead of a crystalline solid.
Probable Causes:
-
High Supersaturation: The solution is too concentrated, leading to rapid precipitation where molecules do not have time to arrange into a crystal lattice.[4]
-
Presence of Impurities: Impurities can interfere with crystal lattice formation.[5]
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent for the salt, or the anti-solvent may be causing too rapid a change in solubility.
-
Temperature Shock: Cooling the solution too quickly can favor oiling out over crystallization.
Resolution Strategy:
The key is to control the rate of supersaturation.
Step-by-Step Protocol: Troubleshooting Oiling Out
-
Re-dissolution: If the product has oiled out, gently warm the mixture to redissolve the oil.
-
Dilution: Add a small amount of the primary solvent (e.g., hot isopropanol) to slightly decrease the concentration.
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help with this.
-
Seeding: If available, add a few seed crystals of the pure product to encourage crystallization.
-
Solvent System Modification:
-
Consider using a different solvent system. A mixture of solvents, such as isopropanol/ethyl acetate or ethanol/heptane, can sometimes provide better crystallization behavior.[6]
-
Try adding the anti-solvent (e.g., ether or heptane) very slowly to the dissolved product at a slightly elevated temperature.
-
dot
Caption: Decision tree for troubleshooting "oiling out".
Issue 3: Low or No Yield of Precipitated Hydrochloride Salt
Observation: After adding the HCl solution and cooling, little to no solid precipitates.
Probable Causes:
-
Product is too soluble in the chosen solvent: The hydrochloride salt may be highly soluble in the solvent system used.[5]
-
Insufficient Product Concentration: The concentration of the free base in the solvent was too low to begin with.
-
Incomplete Conversion to the Salt: Not enough HCl was added to protonate all of the free base.
Resolution Strategy:
-
Concentrate the Solution: Carefully remove some of the solvent under reduced pressure to increase the product concentration.
-
Add an Anti-solvent: Slowly add a non-polar solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, heptane) until the solution becomes cloudy. Then, gently warm until the solution is clear again and allow it to cool slowly.
-
Check pH: Ensure sufficient HCl has been added by checking the pH of the solution with a pH strip.
-
Use Anhydrous HCl: Using aqueous HCl can introduce water, which may increase the solubility of the salt. A solution of HCl gas in an anhydrous solvent like isopropanol or dioxane is often preferred.[7]
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of the Cbz-protection reaction?
A1: Thin Layer Chromatography (TLC) is the most common and effective method. Use a mobile phase such as 10% methanol in dichloromethane. The starting diamine will be very polar and have a low Rf value. The mono-Cbz product will be less polar with a higher Rf, and the di-Cbz byproduct will be the least polar with the highest Rf. Staining with ninhydrin is useful as it will stain the primary and secondary amines (starting material and product) but not the di-Cbz byproduct.
Q2: What are the optimal storage conditions for this compound?
A2: The hydrochloride salt is generally more stable and less hygroscopic than the free base. It should be stored in a tightly sealed container in a cool, dry place, away from moisture.
Q3: My starting 1,2-diaminopropane is a racemic mixture. Will this purification process resolve the enantiomers?
A3: No, the purification methods described here (acid-base extraction and recrystallization) will not resolve the enantiomers. You will obtain the racemic this compound. If enantiomerically pure product is required, you must start with an enantiomerically pure 1,2-diaminopropane or employ a chiral resolution technique.[8] Chiral HPLC can be used to analyze the enantiomeric purity.[1]
Q4: Can I use column chromatography for purification?
A4: Yes, column chromatography can be a very effective purification method for the free base form of the product. It is particularly useful for removing the di-Cbz byproduct. A typical system would be silica gel with a gradient elution of ethyl acetate in hexanes or methanol in dichloromethane. It is important to purify the free base and not the hydrochloride salt, as salts generally do not behave well on standard silica gel columns.
Quantitative Data Summary
| Purification Method | Key Parameters | Expected Outcome |
| Recrystallization | Solvent System: Isopropanol, Ethanol, or Ethanol/Diethyl Ether. | High purity (>98%) crystalline solid. |
| Column Chromatography | Stationary Phase: Silica Gel. Mobile Phase: Gradient of 0-10% Methanol in Dichloromethane. | Effective removal of di-Cbz byproduct and other non-polar impurities. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. mt.com [mt.com]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. Buy 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride | 850033-67-9 [smolecule.com]
- 7. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-N-Cbz-Propane-1,2-diamine Hydrochloride
Welcome to the technical support center for the synthesis of 2-N-Cbz-Propane-1,2-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common experimental hurdles. The following information is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing in-depth explanations and actionable solutions.
Question 1: My reaction yields are consistently low. What are the primary factors contributing to poor yield, and how can I mitigate them?
Answer: Low yields in the mono-N-Cbz protection of 1,2-diaminopropane are often multifactorial. The primary culprits are typically suboptimal reaction conditions and the formation of byproducts.
Core Issues & Solutions:
-
Formation of Di-Cbz Byproduct: The most common byproduct is the di-protected 1,2-bis(benzyloxycarbonylamino)propane. This occurs when both primary amine groups of the starting material react with benzyl chloroformate (Cbz-Cl).
-
Causality: The two primary amino groups in 1,2-diaminopropane have similar reactivity. Without careful control, the protecting group can be introduced at both sites.
-
Mitigation Strategy:
-
Stoichiometric Control: Carefully control the stoichiometry of the reagents. A slight excess of the diamine relative to Cbz-Cl can favor mono-protection. Start with a 1:0.9 molar ratio of diamine to Cbz-Cl and optimize from there.
-
Slow Addition of Cbz-Cl: Add the Cbz-Cl solution dropwise to the reaction mixture at a low temperature (0-5 °C).[1] This slow addition maintains a low concentration of the electrophile, favoring reaction at a single amine site.
-
-
-
Hydrolysis of Benzyl Chloroformate: Cbz-Cl is highly reactive and susceptible to hydrolysis, especially in the presence of water and base, which are common in this reaction.[2][3] Hydrolysis produces benzyl alcohol and carbon dioxide, consuming the protecting group reagent and reducing the overall yield.[2][3]
-
Causality: The presence of water in solvents or as a byproduct of the reaction can lead to the decomposition of Cbz-Cl.[3]
-
Mitigation Strategy:
-
-
Suboptimal pH Control: The pH of the reaction is critical.[5]
-
Causality: If the pH is too low, the amine starting material will be protonated, reducing its nucleophilicity and slowing down the desired reaction. If the pH is too high, it can accelerate the hydrolysis of Cbz-Cl and potentially lead to side reactions.[5]
-
Mitigation Strategy:
-
Use of a Suitable Base: Employ a base that can effectively scavenge the HCl byproduct without making the solution overly basic. Sodium bicarbonate or sodium carbonate are common choices.[4][6][7] A mixed buffer system of Na2CO3 and NaHCO3 can also be effective at maintaining a pH between 8-10.[5]
-
Monitor pH: If possible, monitor the pH of the reaction mixture and make adjustments as needed.
-
-
Question 2: I am observing a significant amount of the di-protected byproduct. How can I improve the selectivity for mono-protection?
Answer: Achieving high selectivity for mono-protection is a key challenge. Beyond the stoichiometric control mentioned previously, several other strategies can be employed.
Strategies for Enhanced Selectivity:
-
Solvent Choice: The choice of solvent can influence the relative reactivity of the two amino groups.
-
Rationale: In some solvent systems, intramolecular hydrogen bonding in the mono-protected intermediate can deactivate the remaining free amine, thus disfavoring di-protection.
-
Recommendation: While various solvents are used, consider starting with a biphasic system (e.g., water and an organic solvent like dichloromethane) or an alcohol like methanol. Some protocols have also found success using green solvents like PEG-600.[5][8]
-
-
Use of Bulky Bases: Employing a sterically hindered organic base, such as diisopropylethylamine (DIPEA), can sometimes improve selectivity.
-
Causality: A bulky base may preferentially interact with the less sterically hindered primary amine, or its presence may create a more crowded reaction environment that disfavors the second protection step.
-
Question 3: The purification of the final product is proving difficult. What are the recommended purification strategies?
Answer: Purification of this compound can be challenging due to the presence of the unreacted diamine, the di-protected byproduct, and benzyl alcohol (from Cbz-Cl hydrolysis).
Purification Workflow:
-
Initial Workup:
-
After the reaction is complete, perform an aqueous workup. If the reaction was run in an organic solvent, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted 1,2-diaminopropane. The desired mono-protected product, being basic, may also partition into the acidic aqueous layer.
-
Next, wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts.
-
Finally, wash with brine to remove residual water.
-
-
Removal of Di-Cbz Byproduct:
-
Crystallization: The desired mono-Cbz product is often easier to crystallize as its hydrochloride salt. The di-Cbz byproduct is typically less polar and may remain in the mother liquor.
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography is a reliable method for separating the mono- and di-protected products. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the less polar di-Cbz compound from the more polar mono-Cbz product.
-
-
Formation of the Hydrochloride Salt:
-
After isolating the pure mono-protected free base, dissolve it in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (like cold diethyl ether), and dry under vacuum. This step not only provides the final salt form but also serves as a final purification step.[9]
-
Experimental Protocol: Synthesis and Purification
The following is a representative protocol. Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,2-diaminopropane (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or a mixture of THF and water).[6]
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as sodium bicarbonate (2.0 equivalents).[6]
-
-
Addition of Cbz-Cl:
-
Dissolve benzyl chloroformate (0.9-0.95 equivalents) in the same solvent used for the diamine.
-
Add the Cbz-Cl solution dropwise to the cooled, stirring diamine solution over 30-60 minutes, ensuring the temperature remains below 5 °C.[1]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
-
Workup and Purification:
-
Once the reaction is complete, proceed with the aqueous workup as described in the purification section above.
-
If necessary, perform column chromatography to isolate the pure mono-protected product.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified 2-N-Cbz-propane-1,2-diamine in a minimal amount of a suitable solvent.
-
Slowly add a solution of HCl in an appropriate solvent until the product precipitates.
-
Collect the solid by filtration, wash with a cold solvent, and dry.
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Reagent Ratio (Diamine:Cbz-Cl) | 1 : 0.9 - 0.95 | Favors mono-protection, minimizes di-protection. |
| Reaction Temperature | 0 - 5 °C | Reduces rate of Cbz-Cl hydrolysis and improves selectivity.[1] |
| Base | Sodium Bicarbonate or Sodium Carbonate | Neutralizes HCl byproduct, maintains optimal pH.[4][6] |
| Solvent | Dichloromethane, THF/Water, Methanol | Solubilizes reactants, can influence selectivity.[6] |
| Purification Method | Crystallization of HCl salt, Silica Gel Chromatography | Separates mono-protected product from byproducts. |
Troubleshooting Flowchart
Caption: Troubleshooting decision tree for improving yield.
II. Frequently Asked Questions (FAQs)
Q1: Why is the hydrochloride salt of 2-N-Cbz-Propane-1,2-diamine typically the desired final product? A1: The hydrochloride salt form offers several advantages over the free base. It is generally a more stable, crystalline solid, which facilitates handling, weighing, and storage.[9] Additionally, its enhanced solubility in certain solvents can be beneficial for subsequent reactions.[9]
Q2: Can other protecting groups be used for the mono-protection of 1,2-diaminopropane? A2: Yes, other common amine protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) can be used.[10] The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for its removal and the stability of other functional groups in the molecule.[10] Cbz is often chosen for its stability and its removal under mild hydrogenolysis conditions.[10]
Q3: What are the safety precautions I should take when working with benzyl chloroformate? A3: Benzyl chloroformate is a corrosive and lachrymatory chemical.[2] It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also moisture-sensitive and can react with water to release corrosive HCl gas.[2][3][11]
Q4: How can I confirm the structure and purity of my final product? A4: A combination of analytical techniques should be used.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the presence of the Cbz group and the propane backbone and can be used to distinguish between the mono- and di-protected species.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Elemental Analysis (CHN): This provides the elemental composition of the compound, which can be compared to the theoretical values.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Buy 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride | 850033-67-9 [smolecule.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. nj.gov [nj.gov]
Technical Support Center: Cbz Deprotection of 2-N-Cbz-Propane-1,2-diamine Hydrochloride
Answering the user's request.
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the deprotection of 2-N-Cbz-propane-1,2-diamine hydrochloride. The removal of the carboxybenzyl (Cbz) group is a critical transformation in synthetic chemistry, yet it can present unique challenges, particularly with substrates like diamines which can influence catalyst activity and reaction outcomes. This guide is structured to provide you with direct, actionable solutions to common problems and answer frequently asked questions, ensuring your research proceeds smoothly and efficiently.
Troubleshooting Guide: Question & Answer
This section addresses specific issues you may encounter during the Cbz deprotection of this compound.
Question 1: My catalytic hydrogenation reaction is extremely slow or has stalled completely. What are the likely causes and how can I fix this?
Answer: A stalled or sluggish hydrogenation is the most common issue encountered and can be attributed to several factors. A systematic approach is best for diagnosis.
-
Cause A: Catalyst Poisoning The palladium catalyst is highly sensitive to poisons, especially sulfur-containing compounds (e.g., thiols, thioethers) which may be present as low-level impurities in your starting material.[1][2]
-
Solution: Ensure the purity of your this compound. If sulfur contamination is suspected and cannot be removed, consider an alternative deprotection method that does not rely on a palladium catalyst, such as acid-catalyzed cleavage.[3]
-
-
Cause B: Poor Catalyst Activity The activity of Palladium on Carbon (Pd/C) can differ between batches and degrades over time with exposure to air.
-
Cause C: Product Inhibition The newly formed free diamine product can chelate with the palladium surface, effectively inhibiting its catalytic activity. This is a particularly common issue with diamines.
-
Cause D: Insufficient Hydrogen Pressure or Poor Mixing As a heterogeneous reaction, efficient contact between the substrate, hydrogen, and the catalyst surface is critical.
-
Solution 1 (Pressure): For stubborn substrates, atmospheric pressure from a hydrogen balloon may be insufficient.[1][3] Increasing the pressure using a hydrogenation apparatus (e.g., to 50 psi or higher) can significantly accelerate the reaction rate.[1][3]
-
Solution 2 (Mixing): Ensure vigorous stirring to maintain the catalyst in suspension and facilitate mass transfer of hydrogen gas into the solution.[1][2][3]
-
-
Cause E: Solubility Issues The hydrochloride salt of your starting material may have limited solubility in common hydrogenation solvents like methanol or ethanol, reducing its availability to the catalyst.
-
Solution: While methanol and ethanol are standard, consider solvent systems known to better solubilize amine salts. Adding a co-solvent or switching to a different solvent might be necessary. The parent compound, propane-1,2-diamine, is highly soluble in water, which could be a component in a mixed solvent system.[5]
-
Question 2: I'm observing side products. How can I improve the selectivity of the reaction?
Answer: The formation of side products is typically due to the reduction of other functional groups within your molecule or side reactions involving the deprotected amine.
-
Problem: Reduction of Other Functional Groups Standard catalytic hydrogenation is a powerful reducing method and can also reduce alkenes, alkynes, nitro groups, or aryl halides.[1][3]
-
Solution 1: Catalytic Transfer Hydrogenation (CTH). This method often provides superior selectivity.[3][6] By using a hydrogen donor like ammonium formate or formic acid, the reaction conditions are generally milder, and it avoids the need for pressurized hydrogen gas.[6][7]
-
Solution 2: Non-Reductive Cleavage. If your molecule cannot tolerate reducing conditions, acidic cleavage (e.g., HBr in acetic acid, or AlCl₃ in HFIP) is an excellent alternative.[3][8][9][10] The AlCl₃/HFIP system is particularly mild and shows excellent tolerance for sensitive functional groups.[9][10][11]
-
-
Problem: Acetylation of the Deprotected Amine If you are using acetic acid as a solvent or additive to prevent product inhibition, you risk acetylating the newly formed, nucleophilic primary amine.[1][12]
-
Solution: Use a non-nucleophilic acid/solvent system. For instance, if performing an acid-catalyzed deprotection, using HCl in a non-reactive solvent like dioxane is a common strategy.[1]
-
Question 3: The workup is difficult, and I'm struggling to isolate my product, propane-1,2-diamine.
Answer: Isolating small, water-soluble diamines can be challenging. The key is to manage the product's physical properties.
-
Challenge: Removing the Palladium Catalyst
-
Solution: Filtration through a pad of Celite® is the standard and most effective method for removing the heterogeneous Pd/C catalyst.[1][13][14] Safety is paramount here: never allow the catalyst to dry on the filter paper, as it can be pyrophoric in the presence of air.[2] Quench the catalyst on the filter with water before disposal.[2]
-
-
Challenge: Product Isolation The product, propane-1,2-diamine, is a low molecular weight, water-soluble compound, making extraction difficult.[5]
-
Solution 1 (Precipitation): If your product is in an acidic solution (e.g., from an acid-catalyzed deprotection or if HCl was generated from the starting material), it exists as a hydrochloride salt. These salts are often insoluble in nonpolar organic solvents. After removing the reaction solvent under reduced pressure, you can often precipitate the product hydrochloride salt by adding a large volume of cold diethyl ether or ethyl acetate and collecting it by filtration.[3][13]
-
Solution 2 (Aqueous Workup and Extraction): If you need the free amine, you will need to perform an aqueous workup. After filtering the catalyst, remove the organic solvent. Add water and a strong base (e.g., NaOH) to deprotonate the amine hydrochloride. Then, extract the free amine with an organic solvent like dichloromethane. Due to its high water solubility, multiple extractions will be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Cbz deprotection by catalytic hydrogenation?
The mechanism involves several key steps on the surface of the palladium catalyst.[6] First, the Cbz-protected amine adsorbs onto the catalyst surface. Molecular hydrogen (H₂) also adsorbs and is dissociated into reactive hydrogen atoms. These atoms then attack the benzylic C-O bond, cleaving it in a process called hydrogenolysis.[6][15] This generates toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates (loses CO₂) to yield the free amine.[15][16]
Q2: How should I monitor the progress of my deprotection reaction?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques.[1][3][13]
-
TLC: This is a quick and easy way to get a qualitative assessment of the reaction's progress. The deprotected diamine product will be significantly more polar than the Cbz-protected starting material and will have a much lower Rf value.
-
LC-MS: This provides more definitive, quantitative data. You can monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak to confirm the reaction is complete.
Q3: My starting material is a hydrochloride salt. Do I need to add a base before starting the reaction?
Not necessarily, and in many cases, it is not advisable. The acidic nature of the hydrochloride salt can actually be beneficial by preventing product inhibition, as discussed in Troubleshooting Question 1.[1][4] The reaction will generate HCl as it proceeds, maintaining acidic conditions. If the reaction is sluggish due to other factors, neutralizing the starting material with a non-nucleophilic base might be considered, but addressing catalyst activity or hydrogen pressure should be the first step.
Comparative Summary of Deprotection Methods
The optimal deprotection strategy depends heavily on the other functional groups present in your molecule.
| Method | Typical Reagents & Conditions | Advantages | Disadvantages & Considerations |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon or high pressure), MeOH or EtOH, Room Temp.[6] | High efficiency; clean byproducts (toluene, CO₂); mild conditions.[2][6] | Catalyst is pyrophoric and sensitive to poisons (e.g., sulfur).[2][4] Reduces other functional groups (alkenes, alkynes, etc.).[1][3] |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate or Formic Acid, MeOH, Room Temp to gentle heat.[3][6] | Avoids flammable H₂ gas, making it safer and more scalable.[6] Often more selective than direct hydrogenation.[1][3] | Slower than high-pressure hydrogenation; requires removal of the hydrogen donor. |
| Acidic Cleavage (Strong) | 33% HBr in Acetic Acid, Room Temp.[3][6] | Effective for substrates incompatible with hydrogenation.[6] Metal-free.[8] | Harsh conditions; can cleave other acid-sensitive groups; corrosive reagents.[16] |
| Acidic Cleavage (Mild) | AlCl₃, Hexafluoroisopropanol (HFIP), Room Temp.[9][11] | Very mild; excellent functional group tolerance (nitro, halides, alkenes are safe).[9][10] | HFIP is an expensive solvent.[2] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base (e.g., K₃PO₄), DMAC, 75 °C.[1][11] | Highly selective for sensitive substrates; avoids heavy metals and harsh acids.[1][11] | The thiol reagent has a strong, unpleasant odor; requires heating.[2] |
Detailed Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation using Pd/C and H₂
This protocol is a general guideline for standard hydrogenolysis.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a suitable solvent like methanol (approx. 0.1 M concentration).[6]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10 mol% palladium relative to the substrate).[6][14]
-
Inerting: Seal the flask and purge with an inert gas (e.g., nitrogen or argon). Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge/backfill cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.[1][2]
-
Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere.[1]
-
Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the starting material is consumed.[13]
-
Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[1][13] Caution: Do not allow the catalyst to dry. Keep it wet with solvent at all times.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as the hydrochloride salt. This can be further purified by recrystallization or precipitation from a solvent like diethyl ether.[13]
Protocol 2: Acid-Catalyzed Deprotection with HBr in Acetic Acid
This protocol is an alternative for substrates that are sensitive to reduction.[6]
-
Dissolution: Dissolve the this compound (1.0 equiv) in glacial acetic acid.[3][6]
-
Reagent Addition: To the stirring solution, add a solution of 33% HBr in acetic acid (typically 2-4 equivalents).[6]
-
Reaction: Stir the mixture at room temperature. The reaction can take anywhere from 30 minutes to several hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up & Isolation: Upon completion, the product hydrobromide salt can often be precipitated by adding the reaction mixture to a large volume of cold diethyl ether.[3] Collect the solid product by filtration, wash with ether, and dry under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tdcommons.org [tdcommons.org]
- 9. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. total-synthesis.com [total-synthesis.com]
Technical Support Center: Scale-Up Synthesis of 2-N-Cbz-Propane-1,2-diamine Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling the synthesis of 2-N-Cbz-Propane-1,2-diamine hydrochloride. This valuable chiral building block presents unique challenges, particularly concerning selectivity and purification at scale. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure a robust and reproducible manufacturing process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes the selective mono-protection of 1,2-propane-diamine so challenging on a larger scale?
The primary challenge lies in controlling the selectivity between the two primary amino groups of the starting material, 1,2-propane-diamine. While the two amines have slightly different steric environments and basicity, the reaction with benzyl chloroformate (Cbz-Cl) is highly exothermic and rapid. On a lab scale, it is easier to maintain precise temperature control and achieve slow, controlled addition of reagents. During scale-up, localized "hot spots" and poor mixing can lead to an increase in the formation of the primary byproduct, 1,2-Di-N-Cbz-propane-1,2-diamine, significantly complicating purification and reducing the yield of the desired mono-protected product.[1][2]
Q2: What are the most critical parameters to control during the Cbz-protection reaction for a successful scale-up?
Based on our experience, the following four parameters are critical for success:
-
Stoichiometry: Precise control over the molar equivalents of benzyl chloroformate is paramount. Using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of Cbz-Cl relative to the diamine can be an effective strategy to minimize di-protection, at the cost of leaving some unreacted starting material, which is typically easier to remove during workup.[3]
-
Temperature Control: The reaction should be maintained at a low temperature, typically between 0 °C and 5 °C, throughout the addition of Cbz-Cl.[4] A robust cooling system is essential for large reactors to dissipate the heat of reaction effectively.
-
Reagent Addition Rate: A slow, controlled dropwise addition of Cbz-Cl is crucial. This maintains a low concentration of the electrophile in the reaction mixture, favoring the mono-adduct formation over the di-adduct.
-
Choice and Amount of Base: The base neutralizes the HCl generated during the reaction.[4] An insufficient amount of base can lead to the protonation of the starting diamine, rendering it non-nucleophilic and halting the reaction.[3] Sodium bicarbonate or sodium carbonate are commonly used under Schotten-Baumann (biphasic) conditions, which helps to control the reaction rate.[4]
Q3: Why is the final product isolated as a hydrochloride salt? What are the benefits?
Converting the final purified free base into its hydrochloride salt offers several advantages for drug development and manufacturing professionals:[1]
-
Enhanced Stability: Salts are generally more crystalline and less prone to degradation from atmospheric CO2 and moisture compared to the free amine.
-
Improved Handling: The free base of 2-N-Cbz-Propane-1,2-diamine can be an oil or a low-melting solid, which is difficult to handle, weigh, and store. The hydrochloride salt is typically a stable, free-flowing crystalline solid.
-
Purification: The process of crystallization or precipitation during salt formation serves as a final purification step, removing minor, non-basic impurities.
Q4: Are there alternative strategies to achieve mono-protection if direct Cbz-protection proves difficult to scale?
Yes, while direct protection is often the most atom-economical approach, other methods can provide better selectivity. One common alternative involves the use of different protecting group donors, such as alkyl phenyl carbonates, which can offer improved selectivity for mono-protection of diamines.[2] Another strategy, though longer, involves using an orthogonal protecting group strategy where both amines are initially protected, followed by the selective deprotection of one group. However, for this specific target, optimizing the direct protection is usually the most cost-effective path for large-scale synthesis.[5]
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This guide addresses common issues encountered during the synthesis in a problem-solution format.
Problem 1: Low Yield of the Desired Mono-Cbz Product
Question: My scale-up batch resulted in a low yield (<60%) of 2-N-Cbz-Propane-1,2-diamine. What are the likely causes and how can I fix this?
Answer: Low yield is the most common issue and can typically be traced to one of three root causes. A logical troubleshooting workflow is essential.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
-
Possible Cause A: Excessive Di-Cbz Protection
-
Diagnosis: Analysis of the crude reaction mixture (by LCMS, GC, or ¹H NMR) shows a significant amount of the di-protected byproduct.
-
Causality: This occurs when the reaction is too fast or the local concentration of Cbz-Cl is too high, causing the initially formed mono-Cbz product to react again before all the starting diamine is consumed. This is a classic scale-up problem due to challenges in heat and mass transfer.
-
Solutions:
-
Enhance Cooling: Ensure your reactor's cooling system can maintain the internal temperature at 0-5 °C during the entire Cbz-Cl addition.
-
Slow Down Addition: Double the addition time for the Cbz-Cl compared to your lab-scale protocol.
-
Use Inverse Addition: Consider adding the 1,2-propane-diamine solution to the Cbz-Cl solution to maintain an excess of the nucleophile.
-
Adjust Stoichiometry: Reduce the Cbz-Cl to 0.95 equivalents to intentionally leave some starting material unreacted, which is easier to remove than the di-protected byproduct.
-
-
-
Possible Cause B: Incomplete Reaction / Low Conversion
-
Diagnosis: The crude analysis shows a large amount of unreacted 1,2-propane-diamine.
-
Causality: This often points to an issue with the base or the quality of the Cbz-Cl. If the generated HCl is not neutralized, it protonates the amine, making it unreactive.[3]
-
Solutions:
-
Verify Base: Ensure at least two equivalents of base (e.g., NaHCO₃) are used—one to neutralize the HCl produced and one to act as a buffer.[4] Confirm the base is fully dissolved or well-suspended.
-
Check pH: If possible, monitor the pH of the aqueous layer during the reaction; it should remain basic (pH 8-10).[6]
-
Reagent Quality: See Cause C.
-
-
-
Possible Cause C: Degradation of Benzyl Chloroformate (Cbz-Cl)
-
Diagnosis: The reaction stalls, and there is no clear major byproduct, leading to poor mass balance. A smell of benzyl alcohol may be present.
-
Causality: Cbz-Cl is highly sensitive to moisture and can hydrolyze to benzyl alcohol and HCl. This is exacerbated at higher temperatures. Using old or improperly stored Cbz-Cl is a common source of failure.[3]
-
Solutions:
-
Use Fresh Reagent: Always use a freshly opened bottle of Cbz-Cl or one that has been stored under an inert atmosphere (e.g., nitrogen or argon).
-
Confirm Purity: If in doubt, check the purity of the Cbz-Cl by ¹H NMR or titration before use.
-
-
Problem 2: Difficult Purification and Isolation
Question: I've completed the reaction, but separating the product from byproducts is proving impossible without chromatography, and I'm getting emulsions during the workup. How can I improve this?
Answer: Purification is the second major hurdle in scaling this synthesis. A robust, non-chromatographic purification is essential.
-
Possible Cause A: Inseparable Mixture of Mono- and Di-protected Products
-
Causality: The di-protected byproduct has similar solubility properties to the desired mono-protected product, making simple extraction or crystallization ineffective.
-
Solution: Acid-Base Extraction. This is the most effective method. The desired mono-protected product has a free basic amine, while the di-protected byproduct does not.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product (mono-Cbz) and unreacted diamine will move into the aqueous layer as their hydrochloride salts. The di-Cbz byproduct will remain in the organic layer.
-
Separate the layers. The organic layer containing the di-Cbz byproduct can be discarded or reworked.
-
Basify the aqueous layer with a strong base (e.g., 2M NaOH) to pH >12. This will deprotonate the product's ammonium salt, regenerating the free amine.
-
Extract the now basic aqueous layer with fresh organic solvent. The purified mono-Cbz product will move back into the organic phase.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the purified free base.[2]
-
-
-
Possible Cause B: Emulsion Formation During Aqueous Workup
-
Causality: Emulsions are common in large-scale biphasic systems, especially after basification. They are stabilized by partially soluble salts and byproducts.
-
Solutions:
-
Add Brine: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, helping to break the emulsion.
-
Filter: Sometimes, filtering the entire mixture through a pad of Celite® can break up a persistent emulsion.
-
Minimize Agitation: During extraction, use gentle mixing or rocking instead of vigorous shaking in the reactor.
-
-
Section 3: Recommended Scale-Up Protocols
These protocols are designed for a 1-mole scale and can be adapted accordingly. Always perform a thorough safety review before conducting any large-scale reaction.
Protocol 1: Synthesis of 2-N-Cbz-Propane-1,2-diamine (Free Base)
-
Reactor Setup: In a 5 L jacketed reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, add 1,2-propane-diamine (74.12 g, 1.0 mol) and deionized water (1 L).
-
Cooling: Begin stirring and cool the reactor contents to 0-5 °C.
-
Base Addition: Add sodium bicarbonate (176.4 g, 2.1 mol) to the reactor. Stir until most of the solid is dissolved.
-
Reagent Preparation: In a separate container, dissolve benzyl chloroformate (162.0 g, 0.95 mol, 0.95 equiv.) in tetrahydrofuran (THF, 500 mL).
-
Controlled Addition: Add the Cbz-Cl/THF solution dropwise to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Causality Explanation: A slow addition rate in a biphasic system helps control the reaction and selectivity by keeping the concentration of the electrophile low.[4]
-
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour after the addition is complete, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LCMS until the Cbz-Cl is consumed.
Protocol 2: Purification via Acid-Base Extraction
-
Phase Separation: Stop stirring and transfer the reactor contents to a larger separatory funnel. Separate the aqueous and organic (THF) layers.
-
Acidic Extraction: Extract the organic layer with 1M HCl (2 x 500 mL). Combine all aqueous layers (the initial aqueous layer plus the two acidic extracts). The product is now in the aqueous phase.
-
Byproduct Removal: The organic THF layer, now containing primarily the di-Cbz byproduct and benzyl alcohol, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add 6M NaOH solution until the pH is >12. Ensure the temperature is kept below 25 °C.
-
Product Extraction: Extract the basic aqueous solution with dichloromethane (DCM) (3 x 750 mL).
-
Causality Explanation: The product, now as a free base, is soluble in the organic solvent, while inorganic salts remain in the aqueous phase.
-
-
Drying and Concentration: Combine the DCM extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a viscous oil or low-melting solid.
Protocol 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified free base (assuming ~0.8 mol theoretical yield) in isopropyl alcohol (IPA, 1 L).
-
Acidification: Cool the solution to 0-5 °C. Slowly add a solution of HCl in IPA (e.g., 5-6 M solution, ~150 mL, 1.05 equiv.) dropwise. A white precipitate should form.
-
Crystallization: Stir the resulting slurry at 0-5 °C for 2 hours, then allow it to stand at that temperature for an additional 2 hours to maximize precipitation.
-
Isolation: Isolate the solid product by filtration. Wash the filter cake with cold IPA (2 x 100 mL) and then with diethyl ether (2 x 100 mL).
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight to yield this compound as a white crystalline solid.
Section 4: Data Summary & Visualization
Table 1: Effect of Stoichiometry on Product Distribution (Illustrative)
| Cbz-Cl (Equivalents) | Temperature (°C) | Unreacted Diamine (%) | Mono-Cbz Product (%) | Di-Cbz Byproduct (%) |
| 0.90 | 0-5 | ~10% | ~85% | ~5% |
| 1.00 | 0-5 | <2% | ~80% | ~18% |
| 1.10 | 0-5 | <1% | ~65% | ~34% |
| 1.00 | 25 | <1% | ~55% | ~44% |
Note: These are typical, illustrative values to demonstrate trends. Actual results may vary.
Overall Synthesis Workflow
Caption: Overall workflow for the scale-up synthesis.
Section 5: References
-
BenchChem Technical Support Team. (2025). Troubleshooting guide for incomplete Cbz-protection of pyridine. BenchChem. 3
-
Smolecule. (n.d.). 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride. Smolecule. 1
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. 4
-
Pittelkow, M., et al. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209-214. 2
-
Wagner, J. M., & Miller, S. J. (2001). Selective Cleavage of Cbz-Protected Amines. Organic Letters, 3(26), 4145–4147. 7
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. 5
-
Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. 6
-
Enamine. (2024). Enamine Scale-Up Synthesis of MedChem Relevant Cores. Enamine. 8
-
Rinner, U., & Hudlicky, T. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Molecules, 27(13), 4153. 9
References
- 1. Buy 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride | 850033-67-9 [smolecule.com]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of 2-N-Cbz-Propane-1,2-diamine hydrochloride
Welcome to the technical support guide for the purification of 2-N-Cbz-Propane-1,2-diamine hydrochloride. This document provides a detailed recrystallization protocol, robust troubleshooting advice, and answers to frequently asked questions, designed for chemistry professionals in research and development. Our goal is to empower you with the foundational knowledge and practical insights required to achieve high purity and yield for this critical intermediate.
The presence of the carbobenzyloxy (Cbz) protecting group often facilitates crystallization, while the hydrochloride salt form dictates specific solvent considerations.[1][2] This guide addresses the unique challenges and opportunities presented by this molecular structure.
Part 1: Foundational Recrystallization Protocol
This protocol outlines a reliable method for purifying this compound using a mixed-solvent system. The principle relies on the compound's high solubility in a polar solvent (methanol) when hot and its poor solubility in a non-polar "anti-solvent" (diethyl ether), allowing for the selective precipitation of the pure product upon cooling.[3][4][5]
Step-by-Step Methodology:
-
Solvent Preparation: Prepare an ice bath for later use. Ensure both your methanol (MeOH) and diethyl ether (Et₂O) are of appropriate purity (ACS grade or higher).
-
Dissolution:
-
Place the crude this compound solid in an appropriately sized Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of hot methanol, just enough to fully dissolve the solid with gentle heating (e.g., on a hot plate set to a low temperature, ~50-60°C) and stirring. The key is to create a saturated solution to maximize yield.[3] Using excessive solvent is a common cause of poor recovery.
-
-
Hot Filtration (Optional but Recommended):
-
If you observe any insoluble particulate matter (e.g., dust, inorganic impurities), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.
-
-
Initiating Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly towards room temperature on an insulated surface (e.g., a cork ring or wood block). Do not disturb the flask during this period. Rapid cooling can trap impurities within the crystal lattice.[6]
-
Once the flask is at room temperature, you may begin to see crystal formation.
-
-
Inducing Precipitation (Anti-Solvent Addition):
-
Slowly add diethyl ether dropwise to the methanol solution while gently swirling. Diethyl ether acts as an anti-solvent, reducing the overall polarity of the solvent system and drastically decreasing the solubility of the polar hydrochloride salt.
-
Continue adding diethyl ether until the solution becomes persistently cloudy (turbid), indicating the onset of precipitation.
-
-
Complete Crystallization:
-
Once turbidity is achieved, cover the flask (e.g., with a watch glass or perforated stopper) and place it in the prepared ice bath for at least 30-60 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
-
Washing:
-
With the vacuum still applied, wash the crystals on the filter paper with a minimum amount of ice-cold diethyl ether.[3] This removes any residual soluble impurities clinging to the crystal surfaces. Using room-temperature or excessive wash solvent will redissolve some of your product, lowering the yield.
-
-
Drying:
-
Leave the crystals under vacuum for a few minutes to pull air through and facilitate initial drying.
-
Transfer the purified white solid to a watch glass or weighing dish and dry to a constant weight, preferably in a vacuum oven at a modest temperature (e.g., 30-40°C).
-
Part 2: Troubleshooting Guide (Q&A Format)
Q: My compound "oiled out" as a sticky liquid instead of forming solid crystals. What happened and how do I fix it?
A: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[6] The Cbz group can sometimes contribute to this behavior.
-
Cause: The solubility of your compound decreased so rapidly upon initial cooling or anti-solvent addition that it crashed out of solution as a supersaturated liquid phase rather than an ordered crystalline solid.
-
Solution:
-
Re-heat the mixture until the oil completely redissolves.
-
Add a small, additional volume of the primary solvent (hot methanol in this case) to make the solution slightly more dilute.[6]
-
Ensure a much slower cooling rate. Allow the solution to cool to room temperature over a longer period before any anti-solvent addition or ice bath cooling.
-
When adding the anti-solvent (diethyl ether), add it even more slowly, perhaps with vigorous stirring, to maintain a fine suspension of precipitating solid rather than allowing large oily globules to form.
-
Q: No crystals are forming, even after adding diethyl ether and cooling in an ice bath. What should I do?
A: This is a classic sign of an unsaturated solution, most likely from using too much of the primary solvent (methanol).
-
Cause: The concentration of your compound is below its solubility limit, even in the cold mixed-solvent system.
-
Solutions (in order of preference):
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a single tiny crystal to the solution. This provides a template for further crystal formation.
-
Reduce Solvent Volume: Gently heat the solution to remove some of the methanol by evaporation. Be careful not to boil off too much. Cool the solution again and see if crystals form.[6]
-
Add More Anti-Solvent: If the above methods fail, you can try adding more diethyl ether, but be cautious as this can sometimes cause the product to "crash out" as a less pure, amorphous solid.
-
Q: My final yield is very low. What are the likely causes?
A: Low yield is a common issue in recrystallization and can almost always be traced back to procedural steps.[3]
-
Primary Causes:
-
Excessive Primary Solvent: Using too much hot methanol at the beginning is the most frequent error. The minimum amount required for dissolution is critical.[3]
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient time in the ice bath.
-
Excessive Washing: Washing the collected crystals with too much solvent or with solvent that was not ice-cold, leading to the loss of product.[3]
-
Premature Filtration: Filtering the solution before crystallization is complete.
-
Q: The final crystals are colored or appear impure. How can I improve the purity?
A: This indicates that impurities are being trapped within the crystals (co-precipitation).
-
Cause: This is typically due to the solution cooling too quickly, not allowing for the selective process of crystal lattice formation to occur.[6]
-
Solutions:
-
Slow Down Cooling: This is the most critical factor. Ensure the solution cools undisturbed to room temperature before moving to an ice bath. Insulating the flask can help.
-
Charcoal Treatment: If the impurities are colored organic molecules, you can perform an activated charcoal treatment. After dissolving the crude solid in hot methanol, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal (and the adsorbed impurities) before proceeding with cooling.
-
Re-recrystallize: If the product is still impure, a second recrystallization is often necessary to achieve the desired level of purity.
-
Part 3: Frequently Asked Questions (FAQs)
Q: How do I choose the best solvent system? A: The ideal solvent system for recrystallization is one where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3][4] For salts like amine hydrochlorides, single solvents are often either too good (e.g., water, methanol) or too poor (e.g., hexane). Therefore, a mixed-solvent system is ideal. You need a "good" solvent (like methanol, ethanol, or isopropanol) to dissolve the compound and a miscible "bad" or "anti-solvent" (like diethyl ether, ethyl acetate, or hexane) to induce precipitation upon cooling.[7][8]
Q: What is the expected yield and purity for this recrystallization? A: A well-executed recrystallization should result in a significant increase in purity. Purity can be assessed by techniques like melting point analysis (a sharp, higher melting point indicates higher purity) or chromatography (e.g., HPLC, TLC). While yields are highly dependent on the initial purity of the crude material, a recovery of 80-90% is generally considered good. A recovery below 70% may suggest procedural issues, such as using too much solvent.
Q: Can I use a single solvent instead of a mixed-solvent system? A: It is possible, but often more difficult for hydrochloride salts.[7] You would need to find a single solvent that perfectly fits the "soluble when hot, insoluble when cold" criteria. Isopropanol is sometimes a good candidate for hydrochloride salts.[7] However, the mixed-solvent approach provides greater control over the crystallization process by allowing you to fine-tune the solution's polarity.
Q: How critical is the cooling rate? A: Extremely critical. The difference between obtaining large, pure crystals and a fine, impure powder often comes down to the cooling rate. Slow, gradual cooling allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling or "crashing out" traps impurities within the solid, defeating the purpose of the purification.[6]
Part 4: Visual Workflow and Data Summary
Recrystallization Workflow Diagram
Caption: Workflow for the mixed-solvent recrystallization of 2-N-Cbz-Propane-1,2-diamine HCl.
Summary of Key Recrystallization Parameters
| Parameter | Recommended Specification | Rationale |
| Primary Solvent | Methanol (MeOH) | High dissolving power for the salt when hot. |
| Anti-Solvent | Diethyl Ether (Et₂O) | Miscible with methanol but a poor solvent for the salt, inducing precipitation. |
| Dissolution Temp. | ~50-60 °C | Sufficient to dissolve the compound without decomposing it. |
| Cooling Protocol | 1. Slow cool to RT. 2. Ice bath (0-5 °C) for >30 min. | Maximizes purity by allowing for ordered crystal growth.[6] |
| Washing Solvent | Ice-cold Diethyl Ether | Removes surface impurities without significantly dissolving the product crystals.[3] |
| Expected Yield | 80-90% (depends on crude purity) | A good yield reflects efficient recovery and minimal loss during transfers and washing. |
| Purity Assessment | Melting Point, TLC, HPLC, NMR | To confirm the removal of impurities and validate the success of the procedure. |
References
- 1. Buy 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride | 850033-67-9 [smolecule.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: By-product Analysis in 2-N-Cbz-Propane-1,2-diamine Hydrochloride Reactions
Welcome to the Technical Support Center for the synthesis and analysis of 2-N-Cbz-Propane-1,2-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, with a focus on identifying, controlling, and troubleshooting by-product formation. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the synthesis of this compound.
Q1: Why is the mono-Cbz protection of 1,2-propanediamine regioselective for the nitrogen at the 2-position?
A1: The regioselectivity of the reaction between benzyl chloroformate (Cbz-Cl) and 1,2-propanediamine is primarily governed by a combination of steric and electronic factors. The nitrogen atom at the 2-position is a secondary amine, while the nitrogen at the 1-position is a primary amine.
-
Steric Hindrance: The secondary amine at the 2-position is sterically more hindered than the primary amine at the 1-position due to the adjacent methyl group. This steric bulk can influence the approach of the bulky Cbz-Cl reagent.
-
Electronic Effects: Alkyl groups, like the methyl group at the 2-position, are electron-donating. This increases the electron density on the nitrogen atom at the 2-position, making it more nucleophilic and thus more reactive towards the electrophilic Cbz-Cl.
In this specific case, the electronic effect of the methyl group, which enhances the nucleophilicity of the secondary amine, often outweighs the steric hindrance, leading to preferential protection at the N2 position. However, the reaction conditions can significantly influence this selectivity.
Q2: What are the most common by-products in this reaction?
A2: The primary by-products of concern are:
-
1,2-Bis(carbobenzyloxy)propane-1,2-diamine (Di-Cbz by-product): This results from the over-reaction of 1,2-propanediamine with two equivalents of Cbz-Cl.
-
1-N-Cbz-Propane-1,2-diamine (Isomeric by-product): This is the regioisomer where the Cbz group has attached to the nitrogen at the 1-position.
-
Benzyl alcohol and Benzyl chloride: These can arise from the decomposition of the Cbz-Cl reagent, especially in the presence of moisture or at elevated temperatures.[1]
-
Unreacted 1,2-propanediamine: Incomplete reaction will leave the starting material as an impurity.
Q3: Can by-products form during the hydrochloride salt formation?
A3: Yes, while the formation of the hydrochloride salt is generally a straightforward acid-base reaction, potential issues can arise:
-
Hydrolysis of the Cbz group: If the conditions for hydrochloride salt formation are too harsh (e.g., prolonged exposure to strong aqueous acid), the Cbz group can be susceptible to hydrolysis, leading to the formation of the unprotected diamine.
-
Incomplete salt formation: If an insufficient amount of hydrochloric acid is used, a mixture of the free base and the hydrochloride salt will be present.
-
Formation of insoluble amine hydrochloride salts: Unwanted amine by-products can also form hydrochloride salts, which may co-precipitate with the desired product, complicating purification.[2]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter.
Issue 1: Poor Regioselectivity - Significant Formation of 1-N-Cbz Isomer
Underlying Cause: The reaction conditions are not optimized to favor protection at the N2 position. This can be due to factors that diminish the electronic advantage of the N2 amine or enhance the accessibility of the N1 amine.
Troubleshooting Workflow:
Caption: Workflow to improve regioselectivity.
Detailed Protocol for Improving Regioselectivity:
-
Temperature Control: Maintain the reaction temperature at 0°C or below. Lower temperatures slow down the reaction rate and can enhance the subtle electronic differences between the two nitrogen atoms, favoring the more nucleophilic N2 position.
-
Solvent Choice: Employ a non-polar, aprotic solvent such as Dichloromethane (DCM). This can help to minimize side reactions and may influence the conformation of the diamine, potentially favoring the presentation of the N2 amine for reaction.
-
Slow Addition of Cbz-Cl: Add the benzyl chloroformate solution dropwise to the solution of 1,2-propanediamine over a period of 1-2 hours. This maintains a low concentration of the electrophile, reducing the likelihood of reaction at the less reactive N1 site.
Issue 2: High Levels of Di-Cbz By-product
Underlying Cause: An excess of Cbz-Cl relative to the diamine, or localized high concentrations of the reagent, leading to double protection.
Troubleshooting Workflow:
Caption: Workflow to minimize di-protection.
Detailed Protocol for Minimizing Di-Cbz By-product:
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the 1,2-propanediamine (e.g., 1.1 to 1.2 equivalents) can help to ensure that all of the Cbz-Cl is consumed in the formation of the mono-protected product.
-
Efficient Mixing: Ensure that the reaction mixture is stirred vigorously and efficiently throughout the addition of Cbz-Cl. This prevents localized high concentrations of the electrophile that can lead to the formation of the di-protected by-product.
III. Analytical Protocols for By-product Analysis
Accurate analysis of the reaction mixture is crucial for optimizing the reaction and ensuring the purity of the final product.
High-Performance Liquid Chromatography (HPLC) Method for Isomer and By-product Separation
This method is designed to separate the desired 2-N-Cbz-Propane-1,2-diamine from its 1-N-Cbz isomer and the di-Cbz by-product.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25°C |
Expected Elution Order:
-
Unreacted 1,2-propanediamine (very early elution)
-
1-N-Cbz-Propane-1,2-diamine
-
2-N-Cbz-Propane-1,2-diamine
-
1,2-Bis(carbobenzyloxy)propane-1,2-diamine (di-Cbz)
Note: The exact retention times will vary depending on the specific column and HPLC system used. It is recommended to run standards of the individual components if available for peak identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying impurities.
Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):
-
2-N-Cbz-Propane-1,2-diamine:
-
Methyl protons (CH₃): Doublet, ~1.1 ppm
-
Methylene protons (CH₂): Multiplet, ~2.6-2.8 ppm
-
Methine proton (CH): Multiplet, ~3.5-3.7 ppm
-
Benzyl protons (CH₂-Ph): Singlet, ~5.1 ppm
-
Aromatic protons (Ph): Multiplet, ~7.3-7.4 ppm
-
-
1-N-Cbz-Propane-1,2-diamine: Distinct shifts for the methylene and methine protons adjacent to the Cbz group will be observed.
-
Di-Cbz by-product: Absence of free amine protons and duplication of Cbz-related signals.
IV. Visualization of Reaction Pathways
The following diagram illustrates the primary reaction pathway and the formation of the main by-products.
References
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 2-N-Cbz-Propane-1,2-diamine Hydrochloride
This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) characterization of 2-N-Cbz-Propane-1,2-diamine hydrochloride. As a mono-protected chiral diamine, this compound is a valuable building block in synthetic organic and medicinal chemistry. Accurate structural confirmation is paramount, and NMR spectroscopy is the primary tool for this purpose. Here, we compare its expected spectral features against its parent diamine and its corresponding dihydrochloride salt, providing the experimental rationale and supporting data necessary for researchers in the field.
The Structural Imperative: Why NMR Characterization is Critical
This compound possesses three key structural features that must be verified: the propane-1,2-diamine backbone, the regioselective placement of the benzyloxycarbonyl (Cbz) protecting group at the secondary amine (N-2), and the presence of the hydrochloride salt at the primary amine (N-1). The Cbz group deactivates the N-2 amine, allowing for selective reactions at the unprotected primary amine[1]. The hydrochloride salt enhances stability and modifies solubility. NMR provides a definitive, non-destructive method to confirm these features in a single analysis.
Experimental Protocol: Acquiring a High-Quality NMR Spectrum
The presence of a hydrochloride salt and exchangeable amine protons (N-H) dictates the choice of experimental parameters. Aprotic polar solvents are required to prevent the rapid exchange of the amine and ammonium protons with deuterated solvent, which would lead to signal broadening or disappearance.
Recommended Protocol for Sample Preparation:
-
Solvent Selection : Use deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is an excellent choice for amine salts due to its ability to dissolve the ionic compound and slow down the exchange rate of N-H protons, allowing for their observation.
-
Sample Weighing : Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.
-
Dissolution : Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Homogenization : Cap the tube and gently vortex or invert it until the sample is fully dissolved. A brief sonication may be required for complete dissolution.
-
Analysis : Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer of 400 MHz or higher.
The following diagram illustrates this workflow.
Caption: Workflow for preparing an amine hydrochloride NMR sample.
Comparative Spectral Analysis
The most effective way to understand the NMR spectrum of this compound is to compare it with its structural precursors: the unprotected propane-1,2-diamine and its fully protonated dihydrochloride salt. The introduction of the bulky, electron-withdrawing Cbz group and the protonation of the primary amine cause predictable changes in the chemical shifts.
Below is the labeled structure for spectral assignment.
Caption: Labeled structure for NMR assignments.
¹H NMR Spectral Comparison
The proton NMR spectrum provides information on the electronic environment of the hydrogen atoms. Key differences are expected in the diamine backbone.
| Compound | Solvent | CH₃ (C3) | CH₂ (C1) | CH (C2) | NH/NH₂/NH₃⁺ | Cbz-CH₂ | Cbz-ArH |
| Propane-1,2-diamine | CDCl₃ | ~1.0 ppm (d) | ~2.4-2.7 ppm (m) | ~2.8 ppm (m) | ~1.4 ppm (br s) | N/A | N/A |
| Propane-1,2-diamine dihydrochloride[2] | D₂O | ~1.4 ppm (d) | ~3.3-3.5 ppm (m) | ~3.7 ppm (m) | (Exchanges with D₂O) | N/A | N/A |
| 2-N-Cbz-Propane-1,2-diamine HCl (Expected) | DMSO-d₆ | ~1.1 ppm (d) | ~2.9-3.2 ppm (m) | ~3.8-4.1 ppm (m) | ~7.5 (d, Cbz-NH), ~8.2 (br s, NH₃⁺) | ~5.1 ppm (s) | ~7.3 ppm (m) |
-
Analysis of Backbone Protons (C1, C2, C3): In the unprotected diamine, the protons are relatively shielded. Upon forming the dihydrochloride salt, all backbone protons shift significantly downfield due to the inductive effect of the two -NH₃⁺ groups[2]. In our target molecule, the C2-H and C1-H₂ protons are expected to be downfield compared to the free base, influenced by the adjacent Cbz-NH and -NH₃⁺ groups, respectively. The C3-H₃ methyl group, being further away, shows a smaller shift.
-
Amine Protons (NH): The ability to observe these protons is a key advantage of using DMSO-d₆. The Cbz-NH proton is expected around 7.5 ppm, likely appearing as a doublet due to coupling with the C2 proton. The three equivalent protons of the ammonium group (-NH₃⁺) will appear as a broad singlet further downfield (~8.2 ppm) due to quadrupolar broadening from the nitrogen atom and exchange.
-
Cbz Group Protons: The Cbz group gives two characteristic signals: a singlet for the benzylic methylene protons (-O-CH₂-Ar) around 5.1 ppm and a multiplet for the five aromatic protons of the phenyl ring around 7.3 ppm[3][4]. These signals are a clear indicator of successful Cbz protection.
¹³C NMR Spectral Comparison
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Compound | Solvent | C3 (CH₃) | C1 (CH₂) | C2 (CH) | Cbz-CH₂ | Cbz-ArC | Cbz-C=O |
| Propane-1,2-diamine[5] | CDCl₃ | ~20.9 ppm | ~48.9 ppm | ~50.2 ppm | N/A | N/A | N/A |
| Propane-1,2-diamine dihydrochloride[2] | D₂O | ~15.9 ppm | ~40.1 ppm | ~46.2 ppm | N/A | N/A | N/A |
| 2-N-Cbz-Propane-1,2-diamine HCl (Expected) | DMSO-d₆ | ~17 ppm | ~41 ppm | ~48 ppm | ~66 ppm | ~127-137 ppm | ~156 ppm |
-
Analysis of Backbone Carbons (C1, C2, C3): Similar to the ¹H spectrum, protonation causes shifts in the carbon signals. The data for the dihydrochloride shows a notable upfield shift compared to the free base, which can be attributed to complex solvent and pH effects in D₂O[2]. For our target compound in DMSO-d₆, the C1 and C2 carbons will be deshielded by the adjacent nitrogen groups. C2, being attached to the Cbz-protected nitrogen, will be influenced by the carbamate functionality.
-
Cbz Group Carbons: The Cbz group introduces three distinct types of carbon signals: the carbamate carbonyl (C=O) at a significantly downfield position (~156 ppm), the benzylic carbon (-O-CH₂-Ar) around 66 ppm, and the aromatic carbons in the typical 127-137 ppm range. The presence of the carbamate carbonyl is definitive proof of the Cbz group's attachment.
Conclusion
The NMR characterization of this compound is straightforward when analyzed comparatively. By understanding the spectral contributions of the propane-1,2-diamine backbone, the effect of protonation to form the hydrochloride salt, and the signature peaks of the Cbz protecting group, a complete and unambiguous structural assignment is achievable. The key diagnostic features are the downfield-shifted backbone protons relative to the free base, the observation of two distinct N-H signals (Cbz-NH and -NH₃⁺) in DMSO-d₆, and the characteristic benzylic and aromatic signals of the Cbz moiety. This guide provides the foundational data and rationale for researchers to confidently verify the structure and purity of this important synthetic intermediate.
References
- 1. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]
- 2. (2R)-propane-1,2-diamine dihydrochloride | C3H12Cl2N2 | CID 12217444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride | 850033-67-9 [smolecule.com]
- 4. N-Cbz-D-Phenylalanine(2448-45-5) 1H NMR [m.chemicalbook.com]
- 5. 1,2-Diaminopropane(78-90-0) 13C NMR [m.chemicalbook.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-N-Cbz-Propane-1,2-diamine Hydrochloride
Introduction
In the landscape of pharmaceutical development and complex organic synthesis, 2-N-Cbz-Propane-1,2-diamine and its hydrochloride salt are valuable chiral building blocks.[1] The strategic placement of the carbobenzyloxy (Cbz) protecting group on one of the amine functionalities allows for regioselective reactions, making it a cornerstone in the synthesis of elaborate molecular architectures.[1][2] Consequently, the unambiguous characterization of this intermediate is not merely a procedural step but a critical checkpoint for ensuring reaction success, purity, and ultimately, the integrity of the final product.
Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. However, the unique chemical nature of 2-N-Cbz-Propane-1,2-diamine hydrochloride—being a salt, containing a thermally labile protecting group, and possessing two basic nitrogen sites—presents a set of analytical challenges.
This guide provides an in-depth, comparative analysis of mass spectrometry methodologies for the characterization of this key synthetic intermediate. We will move beyond procedural lists to explain the causality behind instrumental choices, compare the strengths and weaknesses of different approaches, and provide field-proven protocols to empower researchers in their analytical endeavors.
Physicochemical Profile and Its MS Implications
Understanding the molecule's inherent properties is fundamental to selecting the appropriate MS strategy.
| Property | Value / Structure | Implication for Mass Spectrometry Analysis |
| IUPAC Name | benzyl (1-aminopropan-2-yl)carbamate hydrochloride | The name indicates a primary and a secondary (carbamate) amine. The hydrochloride salt form is critical. |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ | The odd number of nitrogen atoms in the free base (C₁₁H₁₆N₂O₂) dictates that its molecular ion will have an even nominal mass, while the protonated ion [M+H]⁺ will have an odd nominal mass, adhering to the Nitrogen Rule. |
| Molecular Weight | 244.72 g/mol (Salt)[1] | The mass observed in the spectrometer will typically correspond to the free base after in-source dissociation of HCl. |
| Monoisotopic Mass | 208.1212 Da (Free Base) | This is the exact mass used for high-resolution mass spectrometry (HRMS) identification. The primary ion of interest, the protonated free base [M+H]⁺, will have a theoretical m/z of 209.1285 . |
| Structure | ![]() | The structure contains multiple potential fragmentation sites: the Cbz group (benzyl and carbonyl moieties), and the aliphatic diamine backbone, which is prone to α-cleavage.[3][4] |
The primary analytical challenge stems from the compound being a hydrochloride salt. In most soft-ionization MS techniques, the salt will dissociate, and the analysis will proceed on the protonated free base, [M+H]⁺. Forcing the analysis of the intact salt is generally unnecessary and analytically complex.[5]
Comparative Analysis of Ionization Techniques
The choice of ionization method is the most critical parameter for successfully analyzing this compound. We will compare the two most common approaches: Electrospray Ionization (ESI) and Gas Chromatography-MS, which requires Electron Ionization (EI) following chromatographic separation.
Electrospray Ionization (ESI-MS): The Preferred Method
ESI is a soft ionization technique ideal for polar, thermally sensitive, and non-volatile molecules, making it exceptionally well-suited for this compound. It is typically coupled with liquid chromatography (LC) for sample introduction and separation.
Causality of Choice (Why ESI works best):
-
Compatibility with Salts: ESI directly analyzes samples from a liquid solution (e.g., methanol/water). The salt readily dissociates in solution, allowing the free base to be efficiently protonated in the ESI plume, forming the desired [M+H]⁺ ion.
-
Soft Ionization: It imparts minimal excess energy to the analyte, ensuring that the molecular ion remains intact. This is crucial for confirming the molecular weight and for performing controlled fragmentation via tandem MS (MS/MS).
-
High Sensitivity: ESI is renowned for its high sensitivity, often reaching femtomole to picomole levels, which is ideal for analyzing precious synthetic intermediates.
Expected Fragmentation Pattern (ESI-MS/MS): Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 209.13 provides structurally diagnostic fragment ions. The fragmentation is predictable and primarily driven by the carbamate functionality and the stable benzyl group.
Predicted ESI-MS/MS Fragmentation Pathway
Caption: Predicted fragmentation of protonated 2-N-Cbz-Propane-1,2-diamine.
Key Diagnostic Fragments:
-
Loss of CO₂ (m/z 165.14): A common fragmentation pathway for carbamates.
-
Formation of Tropylium Ion (m/z 91.05): The highly stable benzyl cation is a hallmark of the Cbz group. Its presence is a strong indicator of the protecting group's integrity.
-
α-Cleavage Products (e.g., m/z 44.05): Cleavage of the carbon-carbon bond adjacent to a nitrogen atom is a characteristic fragmentation for amines and provides information about the aliphatic backbone.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): A Challenging Alternative
GC-MS is a powerful technique known for its exceptional chromatographic resolution. However, its application to this compound is fraught with challenges.
Causality of Choice (Why GC-MS is difficult):
-
Low Volatility: The compound is a salt and possesses polar amine groups, making it non-volatile. Direct injection into a hot GC inlet would lead to no elution from the column.
-
Thermal Lability: Even if the free base is analyzed, the Cbz group can be thermally unstable, potentially degrading in the hot injector port, leading to an inaccurate representation of the sample.[6] This can result in an overestimation of impurities or complete misidentification.
-
Active Sites: The free amine groups can interact with active sites in the GC liner and column, leading to poor peak shape and reduced sensitivity.
Overcoming Challenges with Derivatization: To make the analyte "GC-friendly," a chemical derivatization step is mandatory. This involves converting the polar N-H groups into less polar, more volatile, and more thermally stable moieties. Silylation is a common and effective strategy.[7]
Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for GC-MS analysis requiring a mandatory derivatization step.
Expected Fragmentation (EI): Electron Ionization is a high-energy ("hard") technique that causes extensive fragmentation. While this can make interpreting the spectrum complex, it provides a detailed fingerprint of the molecule. For the derivatized compound, one would expect fragments corresponding to the silyl groups (e.g., m/z 73 for -Si(CH₃)₃) in addition to the α-cleavage and Cbz-related fragments.
Head-to-Head Performance Comparison
| Feature | LC-ESI-MS/MS | GC-MS (with Derivatization) |
| Sample Preparation | Simple: Dilute and inject. | Complex: Requires conversion to free base and a full derivatization protocol. |
| Suitability for Salts | Excellent. Analyzes directly from solution. | Poor. Requires conversion to the volatile free base. |
| Thermal Degradation Risk | Minimal. Analysis is at or near room temperature. | High. Risk of degradation in the hot injector, even after derivatization.[6] |
| Molecular Ion Info | Excellent. Clear [M+H]⁺ peak. | Often weak or absent due to extensive fragmentation. |
| Structural Info | Controlled and interpretable fragmentation via MS/MS. | Extensive "fingerprint" fragmentation from EI. Can be complex to interpret. |
| Throughput | High. Minimal sample prep allows for rapid analysis. | Low. Derivatization is time-consuming. |
| Recommendation | Primary method for identification, purity assessment, and reaction monitoring. | Secondary/Specialized method for specific impurity profiling where high-resolution chromatography is essential and ESI-LC separation is insufficient. |
Experimental Protocols
The following protocols are provided as robust starting points and should be optimized for specific instrumentation.
Protocol 1: LC-ESI-MS/MS Analysis
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of methanol and water to create a 100 µg/mL stock solution.
-
Further dilute this stock solution with the same solvent to a final concentration of ~1 µg/mL for direct infusion or LC-MS analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Rationale: The acidic mobile phase ensures the analyte remains protonated for efficient positive ion ESI. The gradient is suitable for eluting the moderately polar compound from the C18 column.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 50-400 to detect the precursor ion.
-
MS/MS: Isolate the precursor ion at m/z 209.13 and apply collision energy (e.g., 10-30 eV) to generate a fragment spectrum.
-
Protocol 2: GC-MS Analysis via Silylation
-
Sample Preparation & Derivatization:
-
Place ~0.5 mg of the hydrochloride salt into a 2 mL autosampler vial.
-
Add 500 µL of dry acetonitrile and 10 µL of triethylamine (TEA) to neutralize the HCl and form the free base. Vortex briefly.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Rationale: This protocol converts the two active hydrogens on the primary and secondary amines to trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[8]
-
-
Gas Chromatography (GC) Conditions:
-
Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Hold at 100 °C for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Injection: 1 µL, split 20:1.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
Conclusion and Authoritative Recommendation
For the routine and reliable analysis of this compound, LC-ESI-MS/MS is the unequivocally superior methodology. Its ability to handle polar salts directly, coupled with the soft ionization that preserves the molecular ion for unambiguous identification and controlled fragmentation, makes it the gold standard. The simplicity of sample preparation and high throughput further solidify its position as the primary analytical choice in both research and quality control environments.
While GC-MS is a cornerstone of analytical chemistry, its application to this specific analyte is non-trivial and introduces significant risks of thermal degradation and analytical artifacts. It should only be considered in specialized cases where its high chromatographic resolving power is required to separate isomers that are intractable by LC, and only after a robust and validated derivatization protocol has been established.
References
- 1. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. GC-MS/LC-MS for the Analysis of Nitrosamines - BA Sciences [basciences.com]
- 7. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative FT-IR Spectroscopic Guide to 2-N-Cbz-Propane-1,2-diamine Hydrochloride: Verification for Synthetic Chemistry
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-N-Cbz-Propane-1,2-diamine hydrochloride, a critical intermediate in pharmaceutical and peptide synthesis.[1][2] The ability to accurately verify the structure of such molecules is paramount for ensuring reaction success and final product purity. FT-IR spectroscopy serves as a rapid, reliable, and non-destructive method for this purpose.
Herein, we dissect the characteristic spectral features of the target molecule and contrast them against two logical alternatives: its unprotected precursor, Propane-1,2-diamine, and the protecting group moiety, Benzyl Carbamate. This comparative approach provides researchers and drug development professionals with a robust framework for interpreting their own experimental data, confirming successful N-protection, and identifying potential impurities.
Spectroscopic Profile of this compound
The structure of this compound contains several key functional groups that give rise to a unique and identifiable infrared spectrum. The mono-protection of the diamine with a Carboxybenzyl (Cbz) group and the subsequent formation of a hydrochloride salt at the remaining primary amine are the defining structural features.[1][3]
Figure 1: Structure of this compound.
The expected FT-IR absorption bands are detailed in the table below. The presence of both the carbamate and the ammonium salt functionalities creates a highly characteristic fingerprint.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity & Characteristics |
| ~3300 | N-H Stretch | Carbamate (R-NH-C=O) | Medium, sharp |
| 3200-2500 | N-H Stretch | Primary Ammonium Salt (-NH₃⁺) | Strong, very broad |
| 3100-3000 | C-H Stretch | Aromatic (C₆H₅-) | Medium to weak, multiple bands |
| 3000-2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂, -CH) | Medium to strong |
| ~1700 | C=O Stretch | Carbamate (-O-C=O-N) | Strong, sharp |
| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | Medium, sharp |
| 1580-1500 | N-H Bend | Ammonium Salt (-NH₃⁺) & Carbamate (Amide II) | Medium, broad and sharp components |
| ~1250 | C-N Stretch | Carbamate | Medium |
| ~1050 | C-O Stretch | Carbamate | Medium |
Key Interpretive Insights:
-
The Ammonium Salt Signature: The most telling feature of the hydrochloride salt is the extremely broad and strong absorption band spanning from roughly 3200 cm⁻¹ down to 2500 cm⁻¹. This is due to the N-H stretching vibrations of the -NH₃⁺ group and is a definitive indicator of successful salt formation.
-
The Carbamate (Cbz) Signature: The successful introduction of the Cbz protecting group is unequivocally confirmed by two key peaks: the sharp, strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the secondary N-H stretch of the carbamate linkage around 3300 cm⁻¹.[4][5] The position of the C=O peak can be shifted slightly by hydrogen bonding.[5]
-
Aromatic Overtones: The presence of the benzyl group is confirmed by weak C-H stretching bands just above 3000 cm⁻¹ and characteristic C=C ring stretching absorptions around 1600 and 1475 cm⁻¹.
Comparative Spectral Analysis
To fully appreciate the spectrum of the target molecule, it is instructive to compare it with its precursor and a simplified analog of the protecting group.
Figure 2: Structures of comparison molecules.
Comparison vs. Propane-1,2-diamine (Unprotected Precursor)
Propane-1,2-diamine is the starting material for the synthesis.[6][7] Its spectrum is dominated by the features of two primary amine groups.
-
Key Differences:
-
N-H Stretching Region: Propane-1,2-diamine will exhibit a characteristic pair of medium-intensity peaks (a doublet) between 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretches of the -NH₂ groups. This is starkly different from the single, sharp carbamate N-H peak and the broad ammonium salt band of the protected product.
-
Absence of C=O and Aromatic Peaks: The spectrum of the precursor will completely lack the strong carbonyl absorption around 1700 cm⁻¹ and any peaks associated with an aromatic ring (C-H stretch > 3000 cm⁻¹, C=C stretch ~1600-1450 cm⁻¹).
-
The disappearance of the primary amine doublet and the emergence of the C=O, carbamate N-H, and ammonium N-H bands are primary evidence of a successful reaction.
Comparison vs. Benzyl Carbamate (Protecting Group Moiety)
Benzyl carbamate represents the core structure of the Cbz group attached to a simple -NH₂.[8][9] Comparing against this molecule helps to isolate the spectral contributions of the propane-diamine hydrochloride backbone.
-
Key Similarities: The FT-IR spectrum of Benzyl Carbamate will show the key features of the Cbz group:
-
Key Differences:
-
Absence of Ammonium Salt: The spectrum will not have the very broad N-H stretching band from 3200-2500 cm⁻¹, which is unique to the protonated amine of the target molecule.
-
Absence of Aliphatic C-H: While the benzyl CH₂ is present, the additional strong aliphatic C-H stretching signals from the propane backbone (methyl, methine, methylene) below 3000 cm⁻¹ will be absent.
-
Summary Data for Spectral Verification
This table provides a quick reference for confirming the identity of this compound against the common starting material and potential side products.
| Vibration | Propane-1,2-diamine | Benzyl Carbamate | 2-N-Cbz-Propane-1,2-diamine HCl | Interpretation |
| Carbamate N-H Stretch | Absent | Present (~3330 cm⁻¹)[4] | Present (~3300 cm⁻¹) ** | Confirms Cbz group presence. |
| Ammonium N-H Stretch | Absent | Absent | Present (Broad, 3200-2500 cm⁻¹) | Confirms hydrochloride salt. |
| Primary Amine N-H Stretch | Present (Doublet, ~3350 cm⁻¹) | Present (as carbamate) | Absent | Confirms reaction of precursor. |
| Aromatic C-H Stretch | Absent | Present (>3000 cm⁻¹) | Present (>3000 cm⁻¹) | Confirms benzyl group. |
| Aliphatic C-H Stretch | Present (<3000 cm⁻¹) | Present (benzyl CH₂ only) | Present (Strong, <3000 cm⁻¹) | Confirms propane backbone. |
| Carbamate C=O Stretch | Absent | Present (~1694 cm⁻¹)[4] | Present (~1700 cm⁻¹) | CRITICAL: Confirms Cbz protection. |
| Aromatic C=C Stretch | Absent | Present (~1610, 1470 cm⁻¹) | Present (~1600, 1475 cm⁻¹) ** | Confirms benzyl group. |
Experimental Protocol: FT-IR Spectrum Acquisition (ATR)
This protocol outlines the standard procedure for obtaining a high-quality FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories for its simplicity and minimal sample preparation.
Causality: The choice of ATR is based on its ability to analyze solid samples directly with high reproducibility, eliminating the need for preparing KBr pellets.
Figure 3: Workflow for FT-IR data acquisition via ATR.
Step-by-Step Methodology:
-
System Preparation: Ensure the FT-IR spectrometer and its associated computer are powered on and have stabilized. Launch the data acquisition software.
-
Background Acquisition:
-
Rationale: A background scan measures the infrared spectrum of the ambient environment (air and the ATR crystal). This spectrum is later subtracted from the sample spectrum to provide data only for the compound of interest.
-
Procedure: Thoroughly clean the surface of the ATR diamond or germanium crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow the solvent to fully evaporate. Initiate the "Collect Background" command in the software.
-
-
Sample Application:
-
Rationale: Direct and intimate contact between the sample and the ATR crystal is required for the IR beam's evanescent wave to penetrate the sample effectively.
-
Procedure: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal. Lower the integrated anvil or press until it makes firm contact with the powder, applying consistent pressure.
-
-
Sample Spectrum Acquisition:
-
Rationale: This step measures the infrared absorption of the sample. The software automatically performs the mathematical ratio of the single-beam sample spectrum to the single-beam background spectrum to generate the final absorbance or transmittance spectrum.
-
Procedure: Name the sample file and initiate the "Collect Sample" command. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Cleaning and Post-Processing:
-
Rationale: Proper cleaning prevents cross-contamination between samples. Post-processing can correct for instrumental or sample-induced artifacts.
-
Procedure: After the scan is complete, raise the anvil and carefully remove the sample. Clean the crystal surface thoroughly as in Step 2. In the software, apply any necessary data processing, such as an ATR correction (to account for the wavelength-dependent depth of penetration) or a baseline correction to ensure the spectrum is flat in regions of no absorption.
-
Conclusion
The FT-IR spectrum of this compound is rich with information, providing clear and distinct markers for each of its core structural features. The presence of a strong, sharp carbonyl peak (~1700 cm⁻¹), a broad ammonium salt absorption (3200-2500 cm⁻¹), and aromatic signals (>3000 cm⁻¹) serve as a definitive spectroscopic fingerprint. By comparing this spectrum to that of its precursor (Propane-1,2-diamine) and a structural analog (Benzyl Carbamate), a chemist can confidently verify the successful outcome of the synthesis, ensuring the integrity of this valuable synthetic intermediate.
References
- 1. Buy 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride | 850033-67-9 [smolecule.com]
- 2. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]
- 3. ijacskros.com [ijacskros.com]
- 4. rsc.org [rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 7. 1,2-Propanediamine [webbook.nist.gov]
- 8. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzylcarbamate [webbook.nist.gov]
- 10. Benzyl carbamate(621-84-1) IR Spectrum [m.chemicalbook.com]
Comparing 2-N-Cbz-Propane-1,2-diamine hydrochloride with other protected diamines
An In-Depth Comparison of 2-N-Cbz-Propane-1,2-diamine hydrochloride and Other Mono-Protected Diamines for Advanced Synthesis
In the landscape of medicinal chemistry and complex organic synthesis, mono-protected diamines serve as indispensable building blocks.[1] Their utility lies in the differential reactivity of their two amine groups, allowing for sequential, controlled functionalization. This guide provides a comprehensive comparison of this compound with other commonly employed protected diamines, focusing on the strategic implications of protecting group selection. We will delve into the causality behind experimental choices and provide actionable protocols for researchers, scientists, and drug development professionals.
The Strategic Importance of Amine Protection
Amine groups are fundamental to the structure of countless biologically active molecules. However, their inherent nucleophilicity and basicity can interfere with many synthetic transformations.[2] Protective groups are chemical moieties that temporarily "mask" the reactivity of an amine, enabling transformations elsewhere in the molecule.[3] The ideal protecting group is easily installed, stable under various reaction conditions, and can be removed selectively in high yield under mild conditions.[2]
The concept of orthogonality is paramount in multi-step synthesis. Orthogonal protecting groups can be removed under distinct sets of conditions (e.g., acidic, basic, or hydrogenolysis), allowing for the selective deprotection of one amine in the presence of others.[4][5] This guide will compare the Carboxybenzyl (Cbz) group, central to our topic compound, with the widely used tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.[6]
Deep Dive: this compound
2-N-Cbz-Propane-1,2-diamine is a chiral building block featuring a propane-1,2-diamine scaffold.[7] The carbon atom at the second position is a chiral center, meaning the compound exists as (S) and (R) enantiomers. This stereochemistry is crucial in asymmetric synthesis for creating enantiomerically pure products.[7] The hydrochloride salt form enhances stability and improves handling characteristics.
The Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was a foundational development in modern peptide synthesis.[8] It is valued for its high stability and the tendency of Cbz-protected compounds to be crystalline, which facilitates purification.[9][10]
Physicochemical Properties:
-
Molecular Formula: C₁₁H₁₇ClN₂O₂[7]
-
Molecular Weight: 244.72 g/mol [7]
-
Appearance: Typically a solid[7]
-
Key Structural Features: A primary amine for further reaction and a Cbz-protected secondary amine on a chiral backbone.
Comparative Analysis: Cbz vs. Boc vs. Fmoc Protecting Groups
The choice of protecting group dictates the entire synthetic strategy. The following table provides a direct comparison of the three most common carbamate-based amine protecting groups.
| Feature | Carboxybenzyl (Cbz) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure | Benzyl-O-(C=O)- | (CH₃)₃C-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Introduction | Benzyl chloroformate (Cbz-Cl) or Cbz-OSu with a mild base.[9][11] | Di-tert-butyl dicarbonate (Boc₂O).[4] | Fmoc-Cl or Fmoc-OSu with a mild base.[12] |
| Stability | Stable to acidic and basic conditions.[1][10] | Stable to basic and hydrogenolysis conditions. Labile to strong acids.[6] | Stable to acidic and hydrogenolysis conditions. Labile to bases (e.g., piperidine).[1][6] |
| Deprotection | Catalytic Hydrogenolysis (H₂ with Pd/C catalyst) or strong Lewis acids.[5][11][13] | Strong Acid (e.g., Trifluoroacetic acid, TFA; or HCl).[4][5] | Base (commonly 20% piperidine in DMF).[5][6] |
| Key Advantages | High stability; protected products are often crystalline; orthogonal to both Boc and Fmoc groups.[8][9] | Widely used; removal is clean (byproducts are volatile); suitable for acid-labile side chains when Fmoc is used for the backbone.[2] | Very mild deprotection conditions; orthogonal to Boc and Cbz; ideal for solid-phase peptide synthesis (SPPS) with acid-sensitive linkers.[6] |
| Limitations | Requires a metal catalyst (Pd), which can be costly and must be removed from the final product; incompatible with functional groups sensitive to reduction (e.g., alkynes, some sulfur-containing residues).[6][14] | Deprotection requires strong, corrosive acids; can lead to side reactions like t-butylation of sensitive residues (e.g., Trp, Met).[6] | The fluorenyl group is large and can cause aggregation in some peptide sequences; the piperidine used for deprotection can form unwanted adducts.[6] |
This orthogonality is visualized in the diagram below, showcasing how a chemist can selectively address different parts of a complex molecule.
Caption: Orthogonal deprotection strategies for Cbz, Boc, and Fmoc groups.
Experimental Protocols and Data
The following protocols are provided as self-validating systems, explaining the rationale behind each step.
Protocol 1: Mono-N-Cbz Protection of Propane-1,2-diamine
This procedure leverages pH control to favor mono-protection. By protonating the diamine, the reactivity of one amine group is tempered, allowing for selective reaction at the other.
Caption: Experimental workflow for the mono-Cbz protection of a diamine.
Methodology:
-
Dissolution & pH Adjustment: Dissolve propane-1,2-diamine (1 equivalent) in a mixture of dioxane and water (e.g., 1:1 ratio). Cool the solution to 0 °C in an ice bath. Adjust the pH to ~9.0 with aqueous sodium hydroxide (NaOH).
-
Causality: Cooling the reaction controls the exothermicity of the acylation. Maintaining a basic pH is essential to ensure the amine is sufficiently nucleophilic, but a pH that is too high can cause hydrolysis of the benzyl chloroformate and potential racemization.[9]
-
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, ~1 equivalent) dropwise to the stirred solution, while simultaneously adding aqueous NaOH to maintain the pH between 8.5 and 9.5.
-
Causality: Slow, simultaneous addition prevents the accumulation of Cbz-Cl and ensures the pH remains in the optimal range for selective mono-acylation over di-acylation.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with an organic solvent like ethyl acetate (EtOAc) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by crystallization, a key advantage of the Cbz group, or by column chromatography on silica gel.[9]
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
This is the most common method for Cbz group removal. It is exceptionally clean, as the byproducts are toluene and carbon dioxide, which are volatile.
Methodology:
-
Setup: Dissolve the this compound (1 equivalent) in a suitable solvent, typically methanol (MeOH) or ethanol (EtOH). Place the solution in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 5-10 mol%) to the solution.
-
Causality: Pd/C is the catalyst that facilitates the cleavage of the benzylic C-O bond. It is often pyrophoric and must be handled with care, typically kept wet.[8]
-
-
Hydrogenation: Seal the reaction vessel. Purge the atmosphere with hydrogen gas (H₂) and then maintain the reaction under a positive pressure of H₂ (typically from a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Alternative: For substrates sensitive to H₂ gas or for labs not equipped for it, transfer hydrogenation can be used with a hydrogen donor like ammonium formate or 1,4-cyclohexadiene.[11]
-
-
Monitoring: The reaction progress is monitored by TLC or LC-MS until all starting material is consumed.
-
Filtration & Concentration: Upon completion, carefully purge the vessel with an inert gas (N₂ or Ar). Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[8] Wash the pad with the reaction solvent.
-
Causality: Celite filtration is critical for removing the fine, black palladium catalyst particles completely.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected diamine hydrochloride.
Performance in Drug Discovery & Synthesis
Mono-protected diamines are foundational in constructing complex molecular architectures. Conformationally restricted diamines, such as the propane-1,2-diamine scaffold, are particularly valuable in drug discovery.[15] By fixing the relative orientation of the two amine groups, these scaffolds reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[15]
The choice between Cbz, Boc, and Fmoc often depends on the overall synthetic plan:
-
Cbz-protected diamines are excellent for solution-phase synthesis where subsequent steps involve acidic or basic conditions.[6] Their stability makes them robust building blocks for constructing the core of a molecule before later-stage deprotection.
-
Boc-protected diamines are workhorses in both solution- and solid-phase synthesis. The Boc/Fmoc orthogonal pair is the cornerstone of modern solid-phase peptide synthesis (SPPS).[]
-
Fmoc-protected diamines are primarily used in SPPS due to the mild, base-labile deprotection that is compatible with acid-sensitive resins and side-chain protecting groups.[6]
Conclusion
This compound is a highly valuable, chiral building block for advanced organic synthesis. Its primary strengths lie in the robust stability of the Cbz group and the favorable crystallization properties it imparts.[9][10]
The selection of a protected diamine is a critical strategic decision.
-
For syntheses requiring stability to a broad range of acid and base reagents, Cbz protection is often the superior choice.
-
For standard acid/base orthogonal strategies, particularly in SPPS, the Boc/Fmoc system remains the dominant paradigm.[6]
Ultimately, the optimal choice depends on the specific target molecule, the planned synthetic route, and the other functional groups present. A thorough understanding of the properties and orthogonal relationships of these protecting groups is essential for the efficient and successful synthesis of complex molecules in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. fiveable.me [fiveable.me]
- 11. total-synthesis.com [total-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. tdcommons.org [tdcommons.org]
- 15. lifechemicals.com [lifechemicals.com]
A Comparative Guide to the Structural Elucidation of 2-N-Cbz-Propane-1,2-diamine Hydrochloride Derivatives
This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 2-N-Cbz-Propane-1,2-diamine hydrochloride derivatives against other common analytical techniques. As chiral diamines are crucial building blocks in medicinal chemistry, precise structural determination is paramount for understanding their biological activity and for rational drug design.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to understand the optimal methodologies for characterizing these important synthons.
The Central Role of 2-N-Cbz-Propane-1,2-diamine in Asymmetric Synthesis
Propane-1,2-diamine is a fundamental chiral building block in organic synthesis.[3] The ability to selectively protect one of the amine groups, for instance with a carbobenzyloxy (Cbz) group, allows for regioselective functionalization of the diamine, making it a versatile intermediate in the synthesis of complex chiral molecules and ligands for asymmetric catalysis.[4] The hydrochloride salt form of these derivatives is often preferred as it typically enhances crystallinity and stability.[1][5]
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is often challenging to ascertain with other techniques.[6] For chiral molecules like this compound, X-ray crystallography offers an unequivocal determination of the stereochemistry.
Experimental Workflow for X-ray Crystallography
The process of determining the crystal structure of this compound can be broken down into several key stages, as illustrated in the diagram below.
Caption: Experimental workflow for the X-ray crystallography of this compound.
Detailed Experimental Protocol
1. Synthesis and Purification:
-
Synthesis: The synthesis of 2-N-Cbz-propane-1,2-diamine can be achieved by reacting enantiomerically pure 1,2-propanediamine with benzyl chloroformate under basic conditions.[4] The reaction is typically carried out in a suitable organic solvent, such as dichloromethane, at reduced temperatures to control reactivity.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure mono-protected diamine.
-
Salt Formation: The purified diamine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and treated with a stoichiometric amount of hydrochloric acid (often as a solution in a volatile solvent) to precipitate the hydrochloride salt.[7]
2. Crystallization:
-
Solvent Screening: A range of solvents and solvent mixtures are screened to find suitable conditions for crystal growth. Common solvents include methanol, ethanol, isopropanol, acetonitrile, and mixtures with water or less polar solvents.
-
Crystallization Method: Slow evaporation of the solvent or vapor diffusion are common techniques. For vapor diffusion, a concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). Over time, the precipitant vapor diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[8]
3. X-ray Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Comparative Analysis of Analytical Techniques
While X-ray crystallography provides unparalleled detail, other techniques offer complementary information and may be more suitable in certain contexts. The following table compares X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling for the characterization of this compound derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, packing interactions. | Connectivity, chemical environment of nuclei (¹H, ¹³C), through-bond and through-space correlations, solution-state conformation. | Theoretical 3D structure, conformational analysis, electronic properties, reaction mechanisms. |
| Sample Requirements | High-quality single crystals (typically 0.1-0.5 mm). | Soluble sample in a suitable deuterated solvent. | None (in silico). |
| Strengths | Unambiguous determination of absolute stereochemistry and solid-state conformation. | Provides information about the molecule's structure and dynamics in solution, which is often more biologically relevant. Non-destructive. | Can predict structures and properties of unknown molecules and rationalize experimental observations. |
| Limitations | Requires crystalline material, which can be challenging to obtain. The solid-state conformation may not be the same as in solution. | Does not directly provide bond lengths and angles. Absolute configuration determination can be challenging. | Accuracy is dependent on the level of theory and basis set used. Results require experimental validation. |
| Typical Application | Definitive proof of structure for novel compounds, studying intermolecular interactions in the solid state. | Routine characterization of synthetic products, conformational studies in solution, studying dynamic processes. | Guiding synthetic efforts, understanding reaction mechanisms, predicting molecular properties. |
In-depth Comparison
NMR Spectroscopy: For this compound, ¹H and ¹³C NMR are essential for confirming the successful synthesis and purity of the compound. 2D NMR techniques like COSY and HSQC can be used to assign all proton and carbon signals, confirming the connectivity of the molecule. Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, which can help to elucidate the preferred conformation in solution. However, NMR alone cannot definitively determine the absolute configuration of the chiral center without the use of chiral shift reagents or derivatization.
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the lowest energy conformation of this compound in the gas phase or in a simulated solvent environment. These calculations can provide theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. Furthermore, computational methods can be used to predict NMR chemical shifts, which can aid in the interpretation of experimental spectra. While a powerful tool, computational results are theoretical and must be validated by experimental data.
Conclusion
The structural elucidation of this compound derivatives is best achieved through a multi-technique approach. X-ray crystallography remains the gold standard for providing an unambiguous three-dimensional structure and absolute configuration, which is critical for drug development. However, NMR spectroscopy provides invaluable information about the molecule's behavior in solution, which is often more relevant to its biological activity. Computational modeling serves as a powerful predictive and interpretive tool that can guide and rationalize experimental findings. By combining the strengths of these techniques, researchers can gain a comprehensive understanding of the structural and conformational properties of these important chiral building blocks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 4. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]
- 5. Buy 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride | 850033-67-9 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Thermal Analysis of 2-N-Cbz-Propane-1,2-diamine hydrochloride: A Comparative Study
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of chiral building blocks is paramount. This guide provides an in-depth technical comparison of the thermal behavior of 2-N-Cbz-Propane-1,2-diamine hydrochloride, a critical intermediate in asymmetric synthesis. Leveraging foundational principles of thermal analysis, this document will offer a predictive profile of its thermal stability and decomposition pathways, benchmarked against relevant alternatives. This analysis is constructed from established knowledge of carbamate and amine hydrochloride thermolysis, providing a robust framework for experimental design and interpretation.
The Critical Role of Thermal Analysis in Pharmaceutical Development
Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools in the pharmaceutical industry. They provide critical data on melting point, thermal stability, and decomposition kinetics, which are essential for determining a compound's shelf-life, processing parameters, and compatibility with other excipients. For a chiral intermediate like this compound, a thorough understanding of its thermal properties ensures its integrity throughout the synthesis and purification processes.
Predicted Thermal Profile of this compound
Experimental Protocol for TGA/DSC Analysis
To ensure reproducible and accurate data, the following experimental protocol is recommended:
-
Instrument: A simultaneous TGA/DSC instrument is ideal for correlating mass loss with thermal events.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.
-
TGA Parameters:
-
Temperature Range: 25 °C to 600 °C. This range will capture all significant thermal events from melting to complete decomposition.
-
Heating Rate: 10 °C/min. This is a standard heating rate that provides good resolution of thermal events.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min. An inert atmosphere prevents oxidative decomposition.
-
-
DSC Parameters:
-
Temperature Range: 25 °C to a temperature just beyond the final decomposition event observed in the TGA.
-
Heating Rate: 10 °C/min, consistent with the TGA.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
The causality behind these choices lies in balancing the need for clear separation of thermal events with practical experimental run times. A nitrogen atmosphere is crucial to isolate the inherent thermal decomposition from oxidation.
Experimental Workflow for TGA/DSC Analysis
Predicted TGA Profile
The thermogram of this compound is anticipated to exhibit a multi-step decomposition profile:
-
Initial Mass Loss (around 100-150 °C): A potential small mass loss due to the release of absorbed water or residual solvent.
-
Dehydrochlorination (around 150-250 °C): Amine hydrochlorides are known to release hydrogen chloride upon heating. This would be the first significant decomposition step.
-
Decomposition of the Cbz Group (around 200-350 °C): Carbamates thermally decompose to an isocyanate and an alcohol, or through other pathways.[1][2] This step would likely involve the loss of benzyl alcohol or related fragments.
-
Decomposition of the Diamine Backbone (above 350 °C): The final mass loss would correspond to the breakdown of the remaining organic structure.
Predicted DSC Profile
The DSC curve will likely show the following features:
-
Melting Endotherm: A sharp endothermic peak corresponding to the melting of the crystalline solid.
-
Endotherm of Dehydrochlorination: The release of HCl is an endothermic process.
-
Complex Thermal Events for Cbz Decomposition: The decomposition of the Cbz group may involve both endothermic (bond breaking) and exothermic (rearrangement) events.
-
Exotherms of Final Decomposition: The ultimate breakdown of the organic backbone is typically an exothermic process.
Predicted Thermal Decomposition Pathway
Comparative Analysis with Alternatives
To provide a comprehensive understanding, the predicted thermal behavior of this compound is compared with two relevant alternatives: the unprotected diamine hydrochloride and a Boc-protected analogue.
Alternative 1: Propane-1,2-diamine dihydrochloride
The unprotected diamine, as a dihydrochloride salt, would exhibit a different thermal profile. The primary decomposition would likely be the sequential loss of two molecules of HCl at elevated temperatures. The subsequent decomposition of the diamine itself would occur at a higher temperature compared to the Cbz-protected version, as the Cbz group introduces a point of thermal instability.
Alternative 2: 2-N-Boc-Propane-1,2-diamine hydrochloride
The tert-Butyloxycarbonyl (Boc) protecting group is known for its thermal lability.[3] The thermal deprotection of a Boc group typically occurs at lower temperatures than a Cbz group, often in the range of 150-200 °C.[4] Therefore, a Boc-protected analogue would be expected to show an earlier onset of decomposition corresponding to the loss of isobutylene and carbon dioxide.
Data Summary
The following table summarizes the predicted key thermal events for this compound and its alternatives. The temperature ranges are estimates based on literature for similar compounds.
| Compound | Predicted Melting Point (°C) | Predicted Onset of Decomposition (°C) | Key Decomposition Steps |
| This compound | 140 - 160 | ~150 | 1. Loss of HCl2. Decomposition of Cbz group3. Backbone decomposition |
| Propane-1,2-diamine dihydrochloride | >200 (decomposes) | ~200 | 1. Sequential loss of 2 HCl2. Backbone decomposition |
| 2-N-Boc-Propane-1,2-diamine hydrochloride | 120 - 140 | ~150 | 1. Loss of isobutylene and CO2 (Boc group)2. Loss of HCl3. Backbone decomposition |
Conclusion
This guide provides a scientifically grounded, predictive thermal analysis of this compound. By understanding the expected melting behavior and multi-step decomposition pathway, researchers can better design synthetic routes, purification protocols, and formulation strategies. The comparative analysis with unprotected and Boc-protected analogues highlights the significant impact of the choice of protecting group on the thermal stability of the molecule. It is imperative that these predictive insights are validated through rigorous experimental work to ensure the development of robust and reliable processes in pharmaceutical research and development.
References
A Comparative Guide to Catalysts in the Synthesis of 2-N-Cbz-Propane-1,2-diamine Hydrochloride
Introduction: The Significance of 2-N-Cbz-Propane-1,2-diamine Hydrochloride and the Role of Catalysis
This compound is a valuable chiral building block in medicinal chemistry and drug development. Its structure, featuring a selectively protected primary amine and a free primary amine on a chiral propane backbone, makes it a crucial intermediate for the synthesis of complex molecules, including pharmaceuticals and chiral ligands. The efficiency and selectivity of its synthesis are of paramount importance, and the choice of catalyst plays a pivotal role in achieving high yields and purity.
This guide provides a comparative analysis of common catalytic systems for the synthesis of 2-N-Cbz-Propane-1,2-diamine, with a focus on the widely employed method of reductive amination of a suitable Cbz-protected precursor. We will delve into the performance of key catalysts, providing experimental insights and data to inform your catalyst selection and process optimization.
Synthetic Strategy: Reductive Amination as a Key Step
A prevalent and effective route to 2-N-Cbz-Propane-1,2-diamine involves the reductive amination of a Cbz-protected amino aldehyde or ketone. A common precursor is N-Cbz-L-alaninal, which can be subjected to reductive amination to introduce the second amine group. The choice of catalyst for this transformation directly impacts the reaction's efficiency, selectivity, and scalability.
Below is a generalized workflow for the synthesis, highlighting the critical catalytic step.
Caption: Generalized synthetic workflow for this compound.
Comparative Analysis of Catalysts for Reductive Amination
The reductive amination of the N-Cbz-protected precursor is the cornerstone of this synthesis. The selection of the catalyst is critical for achieving high conversion and selectivity towards the desired primary amine, while minimizing over-alkylation and other side reactions. Here, we compare two of the most prominent heterogeneous catalysts for this transformation: Raney Nickel and Palladium on Carbon (Pd/C) .
While direct, side-by-side comparative data for the synthesis of 2-N-Cbz-Propane-1,2-diamine is not extensively published in a single study, we can synthesize a comparative overview based on their well-documented performance in analogous reductive amination reactions.
| Catalyst | Typical Loading (w/w) | Pressure (H₂) | Temperature (°C) | Reaction Time (h) | Typical Yield | Selectivity | Key Considerations |
| Raney Nickel | 5-20% | 50-100 bar | 80-150 | 6-24 | Good to Excellent | High for primary amines | Cost-effective, highly active, but can be pyrophoric and requires careful handling. May require higher pressures and temperatures. |
| Palladium on Carbon (Pd/C) | 5-10% | 1-50 bar | 25-80 | 4-16 | Good to Excellent | Generally high, but potential for Cbz deprotection | Milder conditions often possible. Risk of premature deprotection of the Cbz group, especially at higher temperatures and longer reaction times. |
| Platinum on Carbon (Pt/C) | 5-10% | 1-50 bar | 25-80 | 4-18 | Good | Good | Often shows good activity but can be less selective than Pd/C for certain substrates. |
Note: The data presented is a synthesis of typical ranges reported for reductive aminations of similar substrates and should be used as a guideline for optimization.
In-Depth Catalyst Discussion and Mechanistic Considerations
Raney Nickel: The Workhorse of Reductive Amination
Raney Nickel is a highly active hydrogenation catalyst prepared from a nickel-aluminum alloy. Its high surface area and adsorbed hydrogen make it extremely effective for the reduction of imines formed in situ during reductive amination.
Causality in Experimental Choices: The use of higher pressures and temperatures with Raney Nickel is often necessary to achieve a high rate of reaction, particularly with sterically hindered substrates. The catalyst's high activity is a double-edged sword; while it drives the reaction to completion, it can also promote side reactions if not carefully controlled. Its pyrophoric nature necessitates handling as a slurry in water or a suitable solvent to prevent ignition upon exposure to air.[1]
Palladium on Carbon (Pd/C): A Milder Alternative with a Caveat
Palladium on carbon is another widely used hydrogenation catalyst known for its high activity under milder conditions compared to Raney Nickel. It is often the catalyst of choice for many hydrogenation reactions due to its efficiency and relative ease of handling.
Causality in Experimental Choices: The primary concern when using Pd/C in the synthesis of 2-N-Cbz-Propane-1,2-diamine is the potential for premature cleavage of the Cbz (carboxybenzyl) protecting group.[2] The Cbz group is susceptible to hydrogenolysis, a reaction readily catalyzed by palladium.[3] Therefore, reaction conditions must be carefully optimized (lower temperature, shorter reaction time, and moderate hydrogen pressure) to favor the reductive amination of the imine intermediate over the deprotection of the Cbz group. The choice of solvent can also influence the selectivity.
The following diagram illustrates the competing reaction pathways when using a Pd/C catalyst.
Caption: Competing reaction pathways in the presence of a Pd/C catalyst.
Experimental Protocols
The following are representative, detailed protocols for the reductive amination step using Raney Nickel and Palladium on Carbon. These should be considered as starting points for optimization.
Protocol 1: Reductive Amination using Raney Nickel
-
Catalyst Preparation: In a fume hood, carefully wash commercially available Raney Nickel (50% slurry in water, ~1.0 g) with deionized water (3 x 10 mL) and then with absolute ethanol (3 x 10 mL).
-
Reaction Setup: To a high-pressure autoclave, add N-Cbz-L-alaninol (1.95 g, 10 mmol) dissolved in ethanol (50 mL). Add the prepared Raney Nickel catalyst to the solution.
-
Ammonia Addition: Cool the autoclave in an ice bath and carefully add liquid ammonia (approx. 5-10 equivalents).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 80 bar.
-
Reaction: Heat the mixture to 120°C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS if possible.
-
Work-up: After cooling to room temperature, carefully vent the hydrogen and purge the autoclave with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake is pyrophoric and should be kept wet and disposed of properly.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.
-
Salt Formation: Dissolve the purified diamine in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether to precipitate the hydrochloride salt.
Protocol 2: Reductive Amination using Palladium on Carbon (Pd/C)
-
Reaction Setup: In a round-bottom flask or a Parr shaker vessel, dissolve N-Cbz-L-alaninal (2.07 g, 10 mmol) in methanol (50 mL).
-
Ammonia Source: Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (100-200 mg, 5-10% w/w) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Maintain a positive pressure of hydrogen (1-5 bar, a balloon of hydrogen is often sufficient for small scale).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 8-16 hours. Monitor the reaction progress closely by TLC to minimize Cbz deprotection.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Isolation and Salt Formation: Follow the same procedure as in Protocol 1 for isolation and hydrochloride salt formation.
Conclusion and Recommendations
The choice between Raney Nickel and Palladium on Carbon for the synthesis of this compound depends on several factors, including available equipment, safety considerations, and the desired reaction conditions.
-
Raney Nickel is a highly effective and cost-efficient catalyst for this transformation, often providing excellent yields and selectivity for the primary amine.[4] However, it typically requires high-pressure and high-temperature conditions and necessitates stringent safety precautions due to its pyrophoric nature.
-
Palladium on Carbon offers the advantage of milder reaction conditions, which can be more convenient for standard laboratory setups. The primary challenge is to control the reaction to prevent the premature deprotection of the Cbz group. Careful monitoring and optimization of reaction time, temperature, and hydrogen pressure are crucial for success with this catalyst.
For process development and scale-up, an initial screening of both catalysts under varying conditions is highly recommended to identify the optimal balance of reactivity, selectivity, and safety for your specific application. Further investigation into other catalytic systems, such as platinum-based catalysts or homogeneous catalysts, may also yield favorable results and should be considered in a comprehensive process optimization strategy.
References
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-N-Cbz-Propane-1,2-diamine hydrochloride
This guide provides comprehensive, actionable procedures for the safe handling and disposal of 2-N-Cbz-Propane-1,2-diamine hydrochloride (CAS No. 1179361-49-9). As a crucial intermediate in synthetic chemistry, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond mere instruction to explain the scientific rationale behind each procedural step, empowering you to make informed safety decisions.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. While specific toxicological data for this compound is limited, data from structurally similar compounds, such as other protected diamines and hydrochloride salts, allows for a robust risk assessment. The primary hazards are associated with irritation and potential reactions during decomposition.
Hazard Summary Table
| Hazard Type | Classification & Statement | Rationale and Implication |
| Skin Irritation | Causes skin irritation (H315) [1] | Direct contact can lead to redness, inflammation, and discomfort. This necessitates the use of appropriate chemical-resistant gloves and a lab coat. |
| Eye Irritation | Causes serious eye irritation (H319) [1] | The hydrochloride salt form can be particularly damaging to sensitive eye tissues. Full-seal safety goggles or a face shield are mandatory to prevent splashes. |
| Respiratory Irritation | May cause respiratory irritation (H335) [1] | As a fine powder, the compound can become airborne. Inhalation may irritate the respiratory tract. All handling of the solid should occur within a certified chemical fume hood. |
| Combustion Byproducts | Toxic Gas Generation | Upon thermal decomposition, hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen chloride will be generated[1]. This is a critical consideration in fire scenarios. |
Personal Protective Equipment (PPE): The First Line of Defense
Proper PPE is non-negotiable when handling this compound. The selection of PPE is directly informed by the hazards identified above.
-
Hand Protection : Wear chemically resistant nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of as hazardous waste.
-
Eye and Face Protection : Use safety goggles that provide a full seal around the eyes. If there is a significant splash risk, a face shield should be worn in addition to goggles[1].
-
Body Protection : A standard laboratory coat should be worn and kept fully buttoned. For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.
-
Respiratory Protection : All handling of the solid chemical and preparation of its solutions must be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols[2].
Waste Characterization and Segregation: The Foundation of Safe Disposal
Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), the generator of chemical waste is legally responsible for its correct characterization and safe disposal[1][3].
Directive : All waste streams containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste .
The most critical step in this process is waste segregation . Improperly mixed chemicals can result in violent reactions, toxic gas release, or fire.
Segregation Protocol:
-
Designate a Specific Waste Container : Dedicate a container specifically for this and structurally similar amine-containing wastes.
-
Avoid Incompatibles : Never mix this waste stream with the following[2][4]:
-
Acids and Acid Chlorides : Will cause a strong exothermic reaction.
-
Strong Oxidizing Agents : Can lead to a violent, potentially explosive reaction.
-
General Solvent Waste : Keep separate from both halogenated and non-halogenated solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[4].
-
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to the final hand-off for disposal.
4.1. Preparation for Disposal
-
All disposal-related activities, including rinsing glassware and packaging waste, should be performed inside a chemical fume hood.
4.2. Containerization
-
Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof screw cap[5]. Do not use metal containers[4].
-
Label the Container : Before adding any waste, affix a "HAZARDOUS WASTE" label. The label must clearly state[2][5]:
-
The full chemical name: "Waste this compound"
-
An accurate composition of the contents (e.g., "Solid" or "in Methanol, ~5%").
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., "Irritant").
-
4.3. Waste Accumulation
-
Solid Waste : Carefully transfer any unused or contaminated solid into the designated hazardous waste container using a dedicated spatula or scoop.
-
Solutions : Pour liquid waste containing the compound into the designated container using a funnel.
-
Contaminated Materials : Items such as used gloves, weigh boats, and paper towels heavily contaminated with the compound should be placed in a sealed plastic bag, which is then placed in the solid hazardous waste container.
-
Empty Containers : The original product container is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container[4].
-
Storage : Keep the waste container tightly sealed at all times, except when adding waste[5]. Store it in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel[6].
4.4. Arranging for Final Disposal
-
Once the container is full or you have finished the project, contact your institution's EHS department to arrange for a pickup. Do not dispose of this chemical down the drain[2]. Disposal must be handled by a licensed professional waste disposal service in an approved waste disposal plant[1][2].
Emergency Procedures: Spill and Exposure Management
5.1. Spill Cleanup
-
Evacuate and Secure : Alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the area. Remove all sources of ignition[1][3].
-
Don PPE : Wear, at a minimum, double nitrile gloves, safety goggles, a face shield, and a lab coat.
-
Contain and Absorb : For a solid spill, carefully sweep or vacuum the material into a suitable disposal container. Avoid creating dust[1]. For a liquid spill, cover with an inert absorbent material like sand, vermiculite, or a chemical sorbent[2].
-
Collect Waste : Carefully scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department.
5.2. First Aid and Exposure
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention[1].
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If irritation persists, get medical advice[1].
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[7].
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound waste.
References
Navigating the Safe Handling of 2-N-Cbz-Propane-1,2-diamine hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of chemical intermediates is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational and safety protocol for 2-N-Cbz-Propane-1,2-diamine hydrochloride (CAS No. 1179361-49-9), a key building block in various synthetic pathways. As a Senior Application Scientist, this document synthesizes critical safety data, field-proven handling techniques, and robust disposal plans to foster a culture of safety and precision in your laboratory.
Immediate Safety and Hazard Assessment
GHS Hazard Identification (Inferred):
Based on structurally related compounds, this compound is anticipated to fall under the following GHS hazard classifications:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1][2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]
It is crucial to handle this compound within a certified chemical fume hood to minimize the risk of inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with the rationale rooted in mitigating the identified hazards.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended for larger quantities. | ANSI Z87.1 | Protects against accidental splashes of the solid or solutions, which can cause serious eye irritation. |
| Hand Protection | Nitrile gloves (minimum 8 mil thickness). Double-gloving is recommended. | ASTM D6319 | Provides a barrier against skin contact, which can lead to irritation. Nitrile offers good resistance to a range of chemicals. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Use in a certified chemical fume hood. For situations with potential for aerosolization outside of a hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 particulate filter is recommended. | NIOSH approved | Minimizes inhalation of the powder, which can cause respiratory tract irritation. |
Step-by-Step Handling and Operational Protocol
Adherence to a strict, methodical workflow is critical to safe and effective use of this reagent.
Work Area Preparation
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.
-
Surface Protection: Cover the work surface with absorbent, disposable bench paper.
-
Material Assembly: Gather all necessary equipment (spatula, weigh boat, glassware, etc.) before introducing the chemical to the work area.
Weighing and Transfer
Dissolution
-
Solvent Addition: In the fume hood, add the desired solvent to the reaction vessel containing the stir bar.
-
Controlled Addition: Slowly add the weighed this compound to the solvent while stirring.
-
Facilitate Dissolution: If necessary, gently warm the mixture or use an ultrasonic bath to aid dissolution. Ensure the vessel is loosely capped to avoid pressure buildup.
Emergency Procedures: Preparedness is Key
Spill Response
For a small solid spill (less than 1 gram) within a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Don Appropriate PPE: Ensure you are wearing the PPE outlined in the table above.
-
Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent aerosolization.[3]
-
Collection: Carefully sweep the material into a designated hazardous waste container.[4]
-
Decontamination: Wipe the spill area with a damp cloth, followed by a soap and water solution. Collect all cleaning materials as hazardous waste.
For a larger spill or a spill outside of a fume hood:
-
Evacuate: Immediately evacuate the area and alert your supervisor and institutional Environmental Health and Safety (EHS) office.
-
Restrict Access: Prevent others from entering the contaminated area.
-
Await Professional Response: Do not attempt to clean up a large spill without proper training and equipment.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and its associated waste is a critical aspect of laboratory safety and environmental stewardship.
Step-by-Step Disposal Protocol
-
Solid Waste:
-
Collect all solid waste, including contaminated weigh boats and bench paper, in a clearly labeled, compatible hazardous waste container with a secure lid.
-
The label must include "Hazardous Waste," the full chemical name, and the approximate quantity.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated hazardous liquid waste container.
-
Do not mix with incompatible waste streams. Keep acidic and basic waste streams separate.
-
Label the container with all constituents and their approximate percentages.
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., the solvent used in the reaction).[6]
-
Collect all rinsate as hazardous liquid waste.[6]
-
After rinsing and air-drying in a fume hood, deface or remove the original label.[6]
-
The decontaminated container can then be disposed of in the regular trash or recycling, according to your institution's guidelines.[6]
-
-
Waste Pickup:
-
Store all hazardous waste in a designated satellite accumulation area.
-
Contact your institution's EHS office for pickup and disposal.
-
By integrating these protocols into your daily laboratory operations, you contribute to a safer research environment and ensure the responsible management of chemical reagents.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

